molecular formula C10H11BN2O3 B1391383 [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1287753-34-7

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Cat. No.: B1391383
CAS No.: 1287753-34-7
M. Wt: 218.02 g/mol
InChI Key: HNIWENQDOKNTLY-UHFFFAOYSA-N
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Description

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is a useful research compound. Its molecular formula is C10H11BN2O3 and its molecular weight is 218.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-methoxy-2-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-16-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIWENQDOKNTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672419
Record name [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid
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Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-34-7
Record name Boronic acid, B-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid. This valuable building block is of significant interest to researchers in medicinal chemistry and drug development due to its utility in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] This document will delve into the strategic considerations for the synthesis, a detailed step-by-step experimental protocol, and an analysis of the key reaction mechanisms. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a pyrazole moiety and a boronic acid group on a methoxy-substituted phenyl ring. This unique combination of functionalities makes it a versatile reagent in organic synthesis. The pyrazole ring is a common motif in many biologically active compounds, while the boronic acid group allows for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[3]

The synthesis of this target molecule requires a carefully planned strategy to ensure high yields and purity. A retrosynthetic analysis suggests a convergent approach, where the pyrazole and boronic acid functionalities are introduced in a sequential manner. The chosen strategy focuses on the initial formation of a carbon-nitrogen bond to construct the pyrazolylphenyl scaffold, followed by a carbon-boron bond formation. This approach is generally preferred to mitigate potential complications arising from the incompatibility of certain reaction conditions with the boronic acid moiety.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow cluster_0 Pyrazole Ring Formation cluster_1 Borylation cluster_2 Hydrolysis A 2-Bromo-5-methoxyaniline D 1-(2-Bromo-5-methoxyphenyl)-1H-pyrazole A->D 1. Condensation 2. Cyclization B 1,1-Dimethoxy-N,N-dimethylmethanamine B->D C Hydrazine C->D F This compound Pinacol Ester D->F Miyaura Borylation E Bis(pinacolato)diboron E->F G This compound F->G Acidic Workup

Caption: A high-level overview of the synthetic strategy for this compound.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis, including reaction schemes, mechanisms, and detailed experimental procedures.

Step 1: Synthesis of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrazole

The initial step involves the construction of the pyrazole ring onto the substituted aniline precursor. This is achieved through a condensation reaction followed by cyclization.

Reaction Scheme:

Mechanism:

The reaction proceeds via an initial condensation of 2-bromo-5-methoxyaniline with 1,1-dimethoxy-N,N-dimethylmethanamine to form an intermediate enamine. This is followed by a cyclization reaction with hydrazine to yield the desired pyrazole.

Pyrazole Formation Mechanism cluster_0 Condensation cluster_1 Cyclization A 2-Bromo-5-methoxyaniline C Intermediate Enamine A->C B 1,1-Dimethoxy-N,N-dimethylmethanamine B->C E 1-(2-Bromo-5-methoxyphenyl)-1H-pyrazole C->E D Hydrazine D->E

Caption: Mechanism of pyrazole ring formation.

Experimental Protocol:

  • To a solution of 2-bromo-5-methoxyaniline (1.0 eq) in a suitable solvent such as toluene, add 1,1-dimethoxy-N,N-dimethylmethanamine (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add hydrazine hydrate (1.5 eq) dropwise.

  • Heat the mixture at reflux for an additional 4-6 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material 2-Bromo-5-methoxyaniline
Reagents 1,1-Dimethoxy-N,N-dimethylmethanamine, Hydrazine Hydrate
Solvent Toluene
Temperature Reflux
Reaction Time 6-10 hours
Typical Yield 75-85%
Step 2: Synthesis of this compound Pinacol Ester

The next step is the introduction of the boronic acid functionality via a palladium-catalyzed Miyaura borylation reaction. The use of a pinacol ester of diboronic acid provides a stable, easily handled source of boron.

Reaction Scheme:

Mechanism:

The Miyaura borylation follows a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the borylated product and regenerate the catalyst.

Miyaura Borylation Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-B(pin) Reductive Elimination->Pd(0) Ar-B(pin) Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Transmetalation Base

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol:

  • In a reaction vessel, combine 1-(2-bromo-5-methoxyphenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

  • Add a suitable solvent, for example, 1,4-dioxane or DMSO.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Parameter Value
Starting Material 1-(2-Bromo-5-methoxyphenyl)-1H-pyrazole
Reagents Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate
Solvent 1,4-Dioxane
Temperature 90 °C
Reaction Time 18 hours
Typical Yield 70-80%
Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic conditions.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the this compound pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Parameter Value
Starting Material This compound Pinacol Ester
Reagents Aqueous HCl
Solvent Acetone/Water
Temperature Room Temperature
Reaction Time 3 hours
Typical Yield >90%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the described procedures, researchers can access this valuable building block in good yields and high purity. The strategic sequence of pyrazole formation followed by Miyaura borylation ensures a robust process, minimizing potential side reactions. This guide serves as a practical resource for scientists engaged in the synthesis of novel compounds for drug discovery and development.

References

  • J&K Scientific. This compound | 1287753-34-7. Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available from: [Link]

  • Wikipedia. Chan–Lam coupling. Available from: [Link]

Sources

An In-Depth Technical Guide to [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methoxy-substituted phenyl ring appended with both a pyrazole moiety and a boronic acid functional group, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols, offering insights into its utility in contemporary research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance typically described as a white to light yellow powder.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (4-methoxy-2-(1H-pyrazol-1-yl)phenyl)boronic acid[2]
CAS Number 1287753-34-7[2]
Molecular Formula C₁₀H₁₁BN₂O₃[3]
Molecular Weight 218.02 g/mol [3]
Physical State Solid
Appearance White to light yellow powder[1]
Purity ≥97% (NMR)[4]
Storage Temperature 4°C[4]

Synthesis and Characterization

A general synthetic pathway to pyrazolylphenylboronic acids involves a two-step sequence starting from a dihalogenated aromatic precursor. This approach leverages two sequential Suzuki-Miyaura coupling reactions to introduce the pyrazole and boronic acid moieties.

Conceptual Synthesis Workflow

G Start Ortho-dihalogenated Aromatic Ring Step1 First Suzuki Coupling: Introduction of Pyrazole Start->Step1 Pyrazole Boronic Acid Pinacol Ester, Pd Catalyst, Base Step2 Second Suzuki Coupling: Installation of Boronic Acid Moiety Step1->Step2 Bis(pinacolato)diboron, Pd Catalyst, Base Product This compound Step2->Product

Caption: General synthetic strategy for pyrazolylphenylboronic acids.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectra for this compound were not found in the search results, related structures provide expected chemical shift regions. For instance, in a similar compound, aromatic protons appear between δ 7.0 and 8.7 ppm, and the methoxy protons would be expected around δ 3.8 ppm.[5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound.[5] The expected [M+H]⁺ ion for C₁₀H₁₁BN₂O₃ would be approximately m/z 219.09.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures.[6] The boronic acid functional group of this compound readily participates in the transmetalation step of the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole motif is a common feature in many biologically active compounds. The ability to readily incorporate the [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl] moiety into larger molecules makes this boronic acid a valuable tool for drug discovery. It serves as a key intermediate in the synthesis of targeted therapies, including potential anti-cancer agents.[2][7]

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a pyrazole boronic acid ester, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and the anhydrous solvent under the inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature (typically between 65 and 100 °C) and monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for arylboronic acids should be followed.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] The recommended storage temperature is 4°C.[4] Boronic acids can be sensitive to moisture and air, so storage under an inert atmosphere is advisable for long-term stability.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25141–25145. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for the construction of complex biaryl and heteroaryl structures.[1] These motifs are central to the development of novel pharmaceuticals, particularly in the realm of targeted cancer therapies, as well as in the creation of advanced materials.[1]

Given its significance, unambiguous structural verification and purity assessment are paramount for researchers in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.[2] This guide offers a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, provides expert insights into overcoming the unique challenges associated with the NMR analysis of boronic acids, and details a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Spectroscopic Assignment

A thorough understanding of the molecule's topology is the foundation for accurate NMR spectral interpretation. The structure, shown below with systematic numbering, consists of a 1,2,4-trisubstituted benzene ring bearing a methoxy group, a pyrazolyl substituent, and the critical boronic acid functionality.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the pyrazole and the substituted phenyl rings. The solvent of choice for this analysis is DMSO-d₆, as it effectively disrupts the intermolecular hydrogen bonding that leads to boroxine formation and allows for the observation of the exchangeable B(OH)₂ protons.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
B(OH)₂~8.0Broad Singlet-2HExchangeable protons of the boronic acid group, typically observed as a broad signal in DMSO-d₆.[3]
H5' (Pyrazolyl)~8.2DoubletJ ≈ 2.5 Hz1HDeshielded due to proximity to two nitrogen atoms. Coupled to H4'.
H3' (Pyrazolyl)~7.8DoubletJ ≈ 1.8 Hz1HCoupled to H4'.
H6 (Phenyl)~7.5DoubletJ ≈ 8.5 Hz1HOrtho to the pyrazolyl group and meta to the methoxy group. Coupled to H5.
H4' (Pyrazolyl)~6.5TripletJ ≈ 2.2 Hz1HCoupled to both H3' and H5'.
H5 (Phenyl)~7.1Doublet of DoubletsJ ≈ 8.5, 2.5 Hz1HOrtho to the methoxy group and meta to the boronic acid. Coupled to H6 and H3.
H3 (Phenyl)~7.0DoubletJ ≈ 2.5 Hz1HOrtho to both the pyrazolyl and methoxy groups. Coupled to H5.
OCH₃~3.8Singlet-3HTypical chemical shift for an aryl methoxy group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbon atom attached to the boron (C1) can be challenging to observe due to quadrupolar relaxation effects from the boron nucleus, often resulting in a broad and weak signal.[4]

Assignment Predicted δ (ppm) Rationale for Assignment
C4 (Phenyl)~160Aromatic carbon attached to the strongly electron-donating methoxy group.
C2 (Phenyl)~145Aromatic carbon attached to the pyrazolyl nitrogen.
C5' (Pyrazolyl)~141Deshielded pyrazolyl carbon adjacent to two nitrogens.
C3' (Pyrazolyl)~130Pyrazolyl carbon.
C6 (Phenyl)~128Aromatic CH ortho to the boronic acid.
C5 (Phenyl)~118Aromatic CH.
C3 (Phenyl)~115Aromatic CH shielded by the ortho-methoxy group.
C4' (Pyrazolyl)~107Shielded pyrazolyl CH.
OCH₃~56Methoxy carbon, typical range is 50-65 ppm.[5]
C1 (Phenyl, ipso-Boron)~135 (broad)The ipso-carbon attached to boron is often broad and may be difficult to detect.[4][6] Its chemical shift is influenced by the boron atom.

Field Insights: The Challenge of Boroxine Formation

A primary experimental challenge in the NMR analysis of arylboronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[7] This process is a reversible equilibrium, meaning that a sample of a boronic acid in a non-coordinating solvent like CDCl₃ may exist as a mixture of the monomer and the boroxine trimer.

This equilibrium leads to several undesirable spectroscopic consequences:

  • Signal Broadening: The chemical exchange between the monomer and trimer can broaden NMR signals, obscuring fine details like coupling constants.

  • Complex Spectra: The presence of multiple species in solution results in a more complex spectrum with overlapping signals, making interpretation difficult.[7]

G cluster_0 Monomer cluster_1 Boroxine Trimer Monomer 3 x Ar-B(OH)₂ Boroxine (ArBO)₃ Monomer->Boroxine - 3 H₂O

Caption: Equilibrium between the boronic acid monomer and its boroxine trimer.

The key to obtaining high-quality, interpretable NMR spectra is to shift this equilibrium entirely to the monomeric form. This is achieved through the judicious choice of an appropriate NMR solvent.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure the acquisition of high-quality, reproducible NMR data by mitigating the common issues associated with boronic acid analysis.

Sample Preparation: The Critical Choice of Solvent
  • Objective: To completely dissolve the boronic acid and prevent the formation of the boroxine trimer.

  • Protocol:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution should be obtained.

  • Causality and Trustworthiness: DMSO-d₆ is a polar, coordinating solvent. Its ability to act as a hydrogen bond acceptor allows it to effectively solvate the B(OH)₂ groups, disrupting the intermolecular hydrogen bonding required for boroxine formation.[8] This ensures that the observed spectrum is representative of a single, monomeric species, thus validating the integrity of the data. Methanol-d₄ (MeOD) is also an effective alternative for the same reason.[7]

NMR Data Acquisition Workflow
  • Objective: To obtain a comprehensive dataset for unambiguous structural elucidation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

  • Workflow:

G cluster_workflow NMR Acquisition Workflow Start Prepared Sample (in DMSO-d₆) H1 ¹H NMR (Proton Spectrum) Start->H1 Step 1 C13 ¹³C{¹H} NMR (Carbon Spectrum) H1->C13 Step 2 COSY ¹H-¹H COSY (H-H Correlations) C13->COSY Step 3 HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Step 4 HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Step 5 End Complete Dataset for Analysis HMBC->End

Sources

An In-depth Technical Guide to the Structural Elucidation of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Insight

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid (Figure 1) belongs to a class of compounds pivotal to modern drug discovery. The pyrazole moiety is a common feature in many bioactive molecules, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation.[4] Boron-containing compounds have seen a surge in interest, with several, such as Bortezomib (Velcade), now established as frontline therapies.[5]

Understanding the three-dimensional structure of a molecule is fundamental. For a pharmaceutical intermediate, the crystal structure provides invaluable information on:

  • Molecular Conformation: The preferred spatial arrangement of the phenyl and pyrazolyl rings and the orientation of the boronic acid and methoxy groups.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, π-stacking) that govern how molecules pack in the solid state. This influences physical properties like solubility, stability, and melting point.

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for drug development, affecting bioavailability and manufacturability.

This guide is structured to provide a self-validating protocol for determining the crystal structure of this compound, grounded in established crystallographic principles.

G cluster_molecule This compound mol

Figure 1: Chemical structure of this compound.[6]

Experimental Workflow: From Powder to Solved Structure

The following section details the comprehensive workflow for single-crystal X-ray diffraction analysis.

G start Procure Compound crystal_growth Crystal Growth Screening start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition

Figure 2: Experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Crystal Growth

The primary challenge in X-ray crystallography is often obtaining a high-quality single crystal. Boronic acids can be amenable to crystallization, but screening various conditions is crucial.

Objective: To grow diffraction-quality single crystals of this compound (dimensions ~0.1-0.3 mm).

Materials:

  • This compound powder

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene)

  • Small glass vials (e.g., 4 mL) with screw caps

  • Microscope for crystal inspection

Methodology: Solvent Screening by Slow Evaporation

  • Preparation: In separate vials, prepare saturated or near-saturated solutions of the compound in each of the selected solvents at room temperature. Use a small amount of material (5-10 mg) and add the solvent dropwise until the solid just dissolves.

  • Evaporation: Loosely cap the vials (or pierce the cap with a needle) to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

  • Inspection: Periodically inspect the vials under a microscope for the formation of single, well-defined crystals. Note the solvent system that yields the best results (clear, facetted crystals).

Causality Behind Experimental Choices:

  • Slow Evaporation: This is the simplest method and often effective. Slow solvent removal allows molecules to organize into a crystalline lattice with minimal defects.

  • Solvent Choice: A range of solvents with varying polarities is screened because solubility and crystal packing are highly dependent on solvent-solute interactions. A solvent in which the compound has moderate solubility is often ideal.

Data Collection and Processing

Objective: To obtain a high-resolution, complete dataset of diffraction intensities.

Protocol:

  • Crystal Mounting: Using a micromanipulator and a nylon loop, carefully select a suitable crystal and mount it on a goniometer head. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.

  • Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα radiation source).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a strategy to collect a full sphere of data with high redundancy and resolution (typically to at least 0.8 Å).

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects. The data is then scaled and merged.

Structure Solution and Refinement

Objective: To determine the atomic positions in the unit cell and refine them against the experimental data.

Protocol:

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.

  • Model Building: An initial model of the molecule is built by assigning atom types to the electron density peaks.

  • Refinement: The model is refined using a full-matrix least-squares algorithm. This process iteratively adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Finalization: The refinement is complete when the model converges, indicated by a stable R-factor (typically R1 < 5% for high-quality data) and a goodness-of-fit (GooF) value close to 1.

Predicted Structural Features and Analysis

While the specific structure is undetermined, we can predict key features based on the known crystal chemistry of related phenylboronic acids.[7][8][9]

Molecular Geometry

The structure of this compound is expected to exhibit several key geometric features.

ParameterPredicted Value/ObservationRationale
Boronic Acid Geometry Trigonal planar B atomThe boron atom in boronic acids is sp² hybridized.
B-O Bond Lengths ~1.36 - 1.38 ÅTypical for B-OH bonds in phenylboronic acids.
O-B-O Bond Angle ~118 - 122°Close to the ideal 120° for trigonal planar geometry.[9]
Dihedral Angle Phenyl and pyrazolyl rings will likely be non-coplanarSteric hindrance between the ortho-substituted pyrazole and the boronic acid group will likely cause a twist.
Methoxy Group Likely coplanar with the phenyl ringTo maximize resonance stabilization.
Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding involving the boronic acid hydroxyl groups.

Predicted Hydrogen Bonding Motif: A hallmark of boronic acid crystal structures is the formation of hydrogen-bonded dimers .[7][9] Two molecules typically associate via a pair of strong O-H···O hydrogen bonds, creating a robust centrosymmetric or pseudo-centrosymmetric synthon.

Figure 3: Predicted hydrogen-bonded dimer motif in boronic acids.

Beyond this primary interaction, the crystal packing will be influenced by:

  • π-π Stacking: The aromatic phenyl and pyrazolyl rings may engage in offset face-to-face stacking interactions, which are common in stabilizing the crystal lattice of planar molecules.[7]

  • C-H···O/N Interactions: Weaker C-H···O hydrogen bonds involving the methoxy oxygen or C-H···N interactions with the pyrazole nitrogen atoms may further direct the three-dimensional packing arrangement.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust and scientifically grounded pathway for its determination. The protocols outlined herein represent a standard, best-practice approach to small molecule crystallography. The predictive analysis, based on the known behavior of similar compounds, suggests that the structure will be characterized by a non-planar molecular conformation and a crystal lattice dominated by strong hydrogen-bonded dimers.

Elucidating this structure would be a valuable contribution to the chemical and pharmaceutical sciences. The resulting data, once deposited in a public repository like the Cambridge Structural Database (CSD), would enable researchers to perform more sophisticated computational modeling, rationalize solid-state properties, and ultimately accelerate the development of new therapeutics based on this important molecular scaffold.[10]

References

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. IUCr Journals. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7590. [Link]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E, E71, 1151-1154. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

Sources

An In-depth Technical Guide to the Solubility of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this versatile reagent in organic synthesis and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a sophisticated building block, pivotal in the construction of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[1] The unique arrangement of a methoxy group and a pyrazole substituent on the phenylboronic acid core imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[2][3]

A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its successful application. Solubility dictates crucial experimental parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide aims to provide a detailed analysis of the expected solubility profile of this compound and to equip the user with the necessary protocols to determine it empirically.

Physicochemical Properties and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust prediction of its behavior can be derived from the known properties of analogous compounds and the fundamental principles of solubility.

The molecular structure of this compound combines several key features that influence its interaction with different solvents:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This contributes to its solubility in polar solvents.

  • The Phenyl Ring: An aromatic, generally nonpolar core.

  • The Methoxy Group (-OCH₃): A moderately polar group that can act as a hydrogen bond acceptor. Its presence on the phenyl ring can increase polarity compared to unsubstituted phenylboronic acid.

  • The Pyrazole Ring: A nitrogen-containing heterocycle, which introduces polarity and potential sites for hydrogen bonding.

Based on these structural components, the following solubility trends are anticipated:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherHigh to ModerateThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups. The overall polarity of these solvents is compatible with the solute. Phenylboronic acid itself exhibits high solubility in ethers.[4][5][6]
Ketones Acetone, 3-PentanoneHigh to ModerateSimilar to ethers, the carbonyl group is a good hydrogen bond acceptor. Phenylboronic acid is known to be highly soluble in ketones.[4][6]
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols are polar, protic solvents that can engage in extensive hydrogen bonding with the boronic acid, methoxy, and pyrazole functionalities. 4-Methoxyphenylboronic acid is soluble in methanol.[7]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity. While not capable of hydrogen bonding, they can solvate the aromatic and heterocyclic portions of the molecule. Phenylboronic acid and its esters show good solubility in chloroform.[4][6]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are highly polar solvents with a strong ability to solvate a wide range of compounds, including those with hydrogen bonding capabilities. 4-Methoxyphenylboronic acid is soluble in DMSO.[7]
Hydrocarbons Hexanes, Heptane, MethylcyclohexaneLowThese are nonpolar solvents and are poor at solvating the polar functional groups of the boronic acid. Phenylboronic acid has very low solubility in hydrocarbons.[4][6]
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe aromatic nature of these solvents may provide some favorable pi-pi stacking interactions with the phenyl and pyrazole rings, but they lack the polarity to effectively solvate the boronic acid group.

It is crucial to recognize that boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium is influenced by the solvent and temperature, and the boroxine will have a different solubility profile, which can sometimes lead to inconsistencies in solubility measurements.

G cluster_0 Factors Influencing Solubility Polarity Polarity Solubility Solubility Polarity->Solubility Hydrogen_Bonding Hydrogen_Bonding Hydrogen_Bonding->Solubility Temperature Temperature Temperature->Solubility Boroxine_Formation Boroxine_Formation Boroxine_Formation->Solubility

Caption: Key factors influencing the solubility of boronic acids.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable dynamic method for determining the solubility of this compound in various organic solvents. This method involves measuring the temperature at which a known concentration of the solute completely dissolves, often detected by the disappearance of turbidity.[4][6][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and detector to monitor turbidity (optional, for higher precision)

Experimental Procedure
  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of glass vials.

    • To each vial, add a precise volume or mass of the desired organic solvent to create a range of known concentrations (expressed as mole fraction, g/L, or mg/mL).

  • Equilibration and Measurement:

    • Place a small magnetic stir bar in each vial and seal it tightly.

    • Submerge the vials in the temperature-controlled bath.

    • Begin stirring at a constant rate to ensure the suspension is homogeneous.

    • Slowly increase the temperature of the bath (e.g., 1-2 °C per minute).

    • Carefully observe the contents of each vial. The dissolution temperature is the point at which the last solid particles disappear, resulting in a clear solution. For more accurate determination, the disappearance of turbidity can be monitored with a luminance probe.[6]

    • Record the temperature for each concentration.

  • Data Analysis and Reporting:

    • Plot the solubility (concentration) as a function of the dissolution temperature for each solvent.

    • The resulting solubility curve provides a quantitative measure of how solubility changes with temperature.

    • Data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations for more advanced analysis.[6]

G Start Start Prepare_Samples Prepare Samples of Known Concentration Start->Prepare_Samples Equilibrate_and_Heat Place in Temperature-Controlled Bath and Stir Prepare_Samples->Equilibrate_and_Heat Monitor_Turbidity Slowly Increase Temperature and Monitor for Clarity Equilibrate_and_Heat->Monitor_Turbidity Record_Temperature Record Dissolution Temperature Monitor_Turbidity->Record_Temperature Plot_Data Plot Solubility vs. Temperature Record_Temperature->Plot_Data End End Plot_Data->End

Sources

An In-depth Technical Guide to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid: Sourcing, Application, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, a critical building block for professionals in pharmaceutical research, medicinal chemistry, and advanced organic synthesis. We will delve into its chemical significance, commercial sourcing, practical applications, and essential quality control measures, offering field-proven insights to streamline its use in a laboratory setting.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS No. 1287753-34-7) has emerged as a valuable reagent due to its unique molecular architecture.[1] The molecule synergistically combines two key functional motifs: a pyrazole ring and a boronic acid group.

  • The Pyrazole Core: The pyrazole ring is a well-established "privileged structure" in medicinal chemistry.[2] This five-membered nitrogen-containing heterocycle is a cornerstone in numerous FDA-approved drugs, prized for its ability to form key hydrogen bonds and other interactions with biological targets, often leading to favorable pharmacokinetic profiles.[2][3]

  • The Boronic Acid Handle: The boronic acid moiety is the reactive handle of the molecule, making it a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][4][5] This powerful carbon-carbon bond-forming reaction is a workhorse in modern organic synthesis, enabling the efficient assembly of complex molecular frameworks from simpler precursors.[1][4][6]

The strategic placement of these groups—a methoxy group providing electronic modulation and a pyrazole ortho to the boronic acid—creates a versatile building block for constructing novel chemical entities, particularly in the development of targeted therapies for indications like cancer.[1][6][7]

Commercial Sourcing and Supplier Evaluation

The successful outcome of a synthesis campaign begins with high-quality starting materials. Sourcing this compound requires careful consideration of several factors beyond just price.

A number of chemical suppliers offer this reagent. The following table summarizes key information for several vendors. Note that availability and product specifications can change, and direct verification is always recommended.

SupplierProduct NumberPurity SpecificationCAS Number
Sigma-Aldrich (Merck) AldrichCPRNot specified on main page[8]1287753-34-7
J&K Scientific 26706[1]Not specified1287753-34-7[1]
United States Biological 233289≥97% (NMR)[9]Not specified
Chem-Impex 26706Not specified1287753-34-7
Generic Supplier Not specified97%[10]Not specified

This table is for illustrative purposes. Researchers should consult supplier websites for the most current data.

Choosing the right supplier is a critical decision. Beyond the catalog data, a senior scientist must evaluate the causality behind a choice. The following flowchart outlines a decision-making process grounded in practical laboratory experience.

Supplier_Selection start_node Project Initiation: Need for Boronic Acid A Identify Potential Suppliers (e.g., Sigma, J&K, etc.) start_node->A decision_node_style decision_node_style process_node_style process_node_style data_node_style data_node_style end_node end_node fail_node fail_node B Purity & Scale Match Project Needs? A->B C Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) B->C Yes K Re-evaluate Suppliers or Synthesis Route B->K No D Is CoA comprehensive? (e.g., NMR, LC-MS data) C->D E Evaluate Lead Time & Stock Status D->E Yes D->K No/Inadequate F Acceptable Timeline? E->F G Place Small 'Pilot' Order F->G Yes F->K No H In-House QC Validation (NMR, mp, etc.) G->H I Does it Meet Spec? H->I J Approve Supplier & Place Bulk Order I->J Yes I->K No Suzuki_Workflow reagent reagent process process analysis analysis product product sub1 Boronic Acid (1.2 eq) setup Combine Reagents Under Inert Gas (N₂/Ar) sub1->setup sub2 Aryl Halide (1.0 eq) sub2->setup cat Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) cat->setup base Base (e.g., K₂CO₃, 2-3 eq) base->setup solv Solvent (e.g., Toluene/H₂O) solv->setup react Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS setup->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify char Characterization (¹H NMR, ¹³C NMR, MS) purify->char final_prod Pure Biaryl Product char->final_prod

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

This protocol is a representative example. Optimization may be required for different aryl halides.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 eq), potassium carbonate (2.5 mmol, 2.5 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol, 3 mol%).

    • Causality: The excess boronic acid (1.2 eq) helps drive the reaction to completion, accounting for potential homocoupling or degradation. The base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed solvents. A common system is a biphasic mixture like Toluene (5 mL) and Water (1 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant (aryl halide) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [11]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its successful application hinges on a holistic understanding, from diligent supplier selection and in-house quality validation to the precise execution of well-established synthetic protocols like the Suzuki-Miyaura coupling. By integrating these technical insights and maintaining a rigorous, self-validating approach, researchers can effectively leverage this powerful building block to accelerate their research and development objectives.

References

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • This compound | 1287753-34-7. (n.d.). J&K Scientific.
  • The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026, January 8). Tocris Bioscience.
  • (4-Methoxyphenyl)boronic acid | C7H9BO3. (n.d.). PubChem.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • This compound ≥97% (NMR) - Data Sheet. (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • Phenylboronic acid-SDS. (n.d.). MedChemExpress.
  • This compound, 97% Purity, C10H11BN2O3, 1 gram. (n.d.). Generic Supplier.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-Pyrazol-1-yl-phenylboronic acid. (n.d.). Chem-Impex.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.

Sources

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel chemical entities. Among these, arylboronic acids have established themselves as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly intriguing member of this class: this compound.

The unique arrangement of the methoxy, pyrazole, and boronic acid functionalities on the phenyl ring imparts a distinct reactivity profile and three-dimensional architecture, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pursuit of targeted therapeutics.[1] This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the safe and effective utilization of this versatile reagent.

Physicochemical and Structural Characteristics

This compound is a solid, typically appearing as a white to light yellow or brown to beige powder.[2][3] Its structural complexity offers multiple points of interaction, a feature that is highly desirable in the design of molecules with specific biological targets.

Structural Diagram

Caption: 2D Structure of this compound.

Physicochemical Data Summary

While specific experimental data for the target compound is not widely published, the properties of structurally related compounds provide a reliable reference point.

PropertyThis compound4-Methoxyphenylboronic acid (Analogue)
CAS Number 1287753-34-75720-07-0
Molecular Formula C₁₀H₁₁BN₂O₃C₇H₉BO₃
Molecular Weight 218.02 g/mol 151.96 g/mol
Appearance White to light yellow/brown to beige solid/powder[2][3]White to light beige crystalline powder[4]
Melting Point Not reported204-206 °C[4]
Boiling Point Not reported306.8±44.0 °C (Predicted)[4]
Solubility Soluble in various organic solvents[2]Soluble in dimethyl sulfoxide and methanol[4]
Purity ≥95% (NMR) or ≥97% (NMR) available commercially≥95.0% available commercially

Material Safety and Handling: A Proactive Approach

Hazard Identification and Precautionary Measures

Based on analogue data, this compound should be treated as a hazardous substance.

Hazard ClassGHS Classification (Analogue-Based)Precautionary Statements (Analogue-Based)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][6]P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[5][6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[5][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[6]
Potential Genotoxicity Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs).[7]Handle with appropriate containment to minimize exposure, especially in API synthesis workflows.
First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]

    • Use appropriate personal protective equipment (PPE), including nitrile rubber gloves, chemical safety goggles, and a lab coat.[9]

    • Avoid the formation of dust and aerosols during handling.[6]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperatures are often between 0-8°C.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

    • Boronic acids can be hygroscopic; proper sealing is essential.

Experimental Protocols and Workflows

The utility of this compound is best demonstrated through its application in key synthetic transformations.

Synthesis via Miyaura Borylation

A plausible and widely used method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation. The following is a representative protocol adapted from known procedures for similar pyrazole-containing compounds.[10]

G start Starting Material: 1-Bromo-4-methoxy-2-(1H-pyrazol-1-yl)benzene reagents Reagents: Bis(pinacolato)diboron, PdCl2(dppf), Potassium Acetate start->reagents solvent Solvent: Dioxane or Toluene reagents->solvent reaction Reaction: Heat at 80-100°C under inert atmosphere (N2 or Ar) solvent->reaction workup Aqueous Workup: Acidification (e.g., with HCl) to hydrolyze the pinacol ester reaction->workup purification Purification: Crystallization or Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-4-methoxy-2-(1H-pyrazol-1-yl)benzene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%).

  • Solvent and Reaction: Add anhydrous dioxane or toluene. Stir the mixture and heat to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Hydrolysis: To hydrolyze the resulting pinacol ester to the boronic acid, stir the organic extract with an aqueous acid solution (e.g., 1M HCl) for 1-2 hours.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1][2]

G A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OR' Ln B->C Base (e.g., K2CO3) D Ar-Pd(II)-Ar' Ln C->D Transmetalation (Ar'-B(OH)2) D->A Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve the aryl halide (e.g., an aryl bromide, 1.0 eq) and this compound (1.2-1.5 eq) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Base and Catalyst: Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 eq) or K₂CO₃ (2-3 eq).[11] Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Workflow for Boronic Acid-Mediated Bioconjugation

The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for bioconjugation, for example, in labeling proteins or other biomolecules.[1][12]

G start Biomolecule with cis-diol functionality (e.g., glycoprotein) buffer Reaction Buffer: Aqueous buffer at physiological pH (e.g., PBS, pH 7.4) start->buffer reagent This compound (potentially functionalized with a reporter tag) reagent->buffer incubation Incubation: Mix components and incubate at controlled temperature (e.g., 37°C) buffer->incubation analysis Analysis: Purify the conjugate (e.g., via SEC) and analyze (e.g., by SDS-PAGE, Mass Spec) incubation->analysis product Bioconjugate: Biomolecule labeled with the boronic acid moiety analysis->product

Caption: General workflow for a bioconjugation experiment.

Representative Protocol Outline:

  • Preparation: Dissolve the target biomolecule (e.g., a protein containing a diol moiety or a suitably tagged protein) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Addition: Prepare a stock solution of this compound (or a derivative containing a fluorescent dye or other tag) in a minimal amount of a water-miscible organic solvent like DMSO. Add the boronic acid solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (ranging from minutes to hours).

  • Purification: Remove the excess, unreacted boronic acid reagent from the labeled biomolecule using a suitable technique such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation using analytical techniques like SDS-PAGE (observing a shift in molecular weight), mass spectrometry (to determine the degree of labeling), or fluorescence spectroscopy (if a fluorescent tag was used).

Concluding Remarks for the Practicing Scientist

This compound is more than just another reagent; it is a sophisticated building block that offers significant potential for the construction of complex molecular architectures. Its utility in the reliable and versatile Suzuki-Miyaura coupling, combined with the inherent biological relevance of the pyrazole moiety, positions it as a valuable asset in drug discovery and materials science.[1][2]

However, as with any reactive chemical, a thorough understanding of its handling requirements and potential hazards is non-negotiable. The information presented in this guide, synthesized from the best available data on analogous compounds, provides a robust framework for its safe and effective use. By adhering to these principles of caution and informed application, researchers can confidently unlock the full synthetic potential of this powerful chemical tool.

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Pyrazolylphenylboronic Acids: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The confluence of two privileged scaffolds in medicinal chemistry—the pyrazole heterocycle and the boronic acid pharmacophore—has given rise to the pyrazolylphenylboronic acid framework, a class of molecules with profound potential in modern drug discovery. Historically, boron-containing compounds were often overlooked due to concerns about toxicity.[1][2][3] However, the clinical success of drugs like the proteasome inhibitor bortezomib has demystified this element and catalyzed a surge of interest in boronic acids as therapeutic agents.[1][2][4][5] This guide provides a detailed exploration of pyrazolylphenylboronic acids, elucidating their synthesis, unique mechanistic features, and diverse applications. We will delve into their primary role as potent enzyme inhibitors, particularly of serine proteases, and explore their expanding utility in areas such as chemical sensing and antibacterial development. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the opportunities and challenges shaping the future of this promising molecular class.

The Ascendance of Boron in Drug Discovery

Overcoming "Boro-phobia": From Perceived Toxicity to Clinical Success

For many years, boron was considered an element to be avoided in medicinal chemistry programs, largely due to a perception of inherent toxicity.[1][3] This "boro-phobia" has been progressively dismantled, primarily driven by the landmark approval and clinical success of bortezomib (Velcade®) for treating multiple myeloma.[2][6] This event demonstrated that meticulously designed organoboron compounds could be both safe and extraordinarily effective. Following bortezomib, other boronic acid-containing drugs such as ixazomib (Ninlaro®) and vaborbactam (Vabomere®) have received regulatory approval, solidifying the role of boron in the modern pharmacopeia.[2][4][7] This shift has encouraged chemists to reconsider the unique properties of boron, not as a liability, but as a strategic tool for designing novel therapeutics.[3][5]

The Boronic Acid Moiety: A Unique Pharmacophore

The medicinal value of the boronic acid group, -B(OH)₂, stems from its unique electronic nature. The boron atom is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile.[4] This allows boronic acids to form reversible covalent bonds with nucleophilic amino acid residues—most notably the hydroxyl group of serine—found in the active sites of many enzymes.[8][9][10] This ability to act as a "warhead" that forms a stable, yet reversible, complex is a key differentiator from many traditional inhibitors and is central to its biological activity.[11] Furthermore, the geometry of the boron atom can shift from trigonal planar (sp²) to tetrahedral (sp³), enabling it to effectively mimic the transition states of enzymatic reactions, a crucial feature for potent enzyme inhibition.[6][12]

The Pyrazole Ring: A Privileged Heterocycle in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" because it is a structural component in numerous approved drugs with a wide range of biological activities, including anti-inflammatory (celecoxib), anti-obesity (rimonabant), and anti-cancer properties.[13][14][15] The pyrazole nucleus is metabolically stable and offers multiple points for substitution, allowing for the precise tuning of steric and electronic properties. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[14][16] The fusion of this versatile heterocycle with the phenylboronic acid moiety creates a scaffold that combines the target-directing capabilities of the pyrazole with the potent inhibitory mechanism of the boronic acid.

The Pyrazolylphenylboronic Acid Scaffold: Synthesis and Properties

Structural Features and Physicochemical Characteristics

Pyrazolylphenylboronic acids are characterized by a phenyl ring substituted with both a pyrazole ring and a boronic acid group. The relative positions of these substituents (ortho, meta, or para) significantly influence the molecule's three-dimensional shape and its interaction with target proteins. For instance, 4-(1H-Pyrazol-1-yl)phenylboronic acid is a common and versatile building block in drug discovery programs.[17][18] The introduction of the boronic acid group can modify the physicochemical properties of the parent molecule, often improving aqueous solubility compared to corresponding non-boronated analogues.[4]

General Synthesis Strategies

The synthesis of pyrazolylphenylboronic acids typically leverages well-established methodologies in organic chemistry. A common and efficient approach involves the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method ideal for forming carbon-carbon bonds.[19] An alternative robust strategy involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring on a pre-boronated phenyl precursor. More recent innovations, such as nickel-catalyzed decarboxylative borylation, offer novel pathways to transform abundant carboxylic acids directly into boronic acids, potentially streamlining synthetic routes in the future.[20]

G cluster_0 Pathway A: Suzuki Coupling cluster_1 Pathway B: Pyrazole Formation A1 Halogenated Phenylboronic Ester (e.g., 4-Bromophenylboronic acid pinacol ester) A3 Pyrazolylphenylboronic Ester A1->A3 Pd Catalyst, Base A2 Pyrazole A2->A3 A4 Pyrazolylphenylboronic Acid A3->A4 Hydrolysis B1 Boronated Phenylhydrazine B3 Pyrazolylphenylboronic Acid B1->B3 Cyclocondensation B2 1,3-Dicarbonyl Compound B2->B3

Caption: Common synthetic pathways to pyrazolylphenylboronic acids.

Core Application: Serine Protease Inhibition

Mechanism of Action: Mimicking the Tetrahedral Transition State

The most prominent application of pyrazolylphenylboronic acids in medicinal chemistry is the inhibition of serine proteases.[21] These enzymes, which include targets like the proteasome, thrombin, and prostate-specific antigen (PSA), feature a catalytic triad in their active site composed of serine, histidine, and aspartate residues.[12][22]

The inhibitory mechanism proceeds as follows:

  • Initial Binding: The inhibitor docks into the enzyme's active site, guided by non-covalent interactions of the pyrazolylphenyl scaffold with the enzyme's specificity pockets.

  • Nucleophilic Attack: The catalytic Serine-195 residue, activated by Histidine-57, performs a nucleophilic attack on the electron-deficient boron atom of the boronic acid.[22]

  • Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, reversible covalent bond, converting the trigonal planar boronate into a tetrahedral boronate species.[11][23]

  • Transition-State Analogy: This tetrahedral adduct is a high-fidelity mimic of the natural transition state of peptide bond hydrolysis.[12][23] Its stability within the active site, reinforced by hydrogen bonds in the "oxyanion hole," effectively locks the enzyme in an inactive state, preventing it from processing its natural substrate.[12][24]

G cluster_0 Serine Protease Active Site Ser195 Ser195-OH His57 His57 Ser195->His57 H⁺ transfer Tetrahedral_Intermediate Tetrahedral Adduct (R-B(OH)₃⁻-Ser195) Ser195->Tetrahedral_Intermediate Forms Covalent Bond His57->Tetrahedral_Intermediate Stabilization Inhibitor R-B(OH)₂ (Pyrazolylphenylboronic Acid) Inhibitor->Ser195 Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by a boronic acid.

Application Case Study: Proteasome Inhibition for Oncology

While bortezomib itself is a dipeptidyl boronic acid, the principles of its mechanism are directly applicable.[2] The 26S proteasome, a key regulator of intracellular protein degradation, has a threonine residue in its active site which functions similarly to serine.[11] Inhibition of the proteasome disrupts protein homeostasis in rapidly dividing cancer cells, leading to apoptosis.[2] Pyrazolylphenylboronic acids can be designed to target the proteasome, where the pyrazole and phenyl rings interact with the S1 and S2 specificity pockets, positioning the boronic acid "warhead" for covalent modification of the active site threonine.[2][11] The extensive research into pyrazole derivatives as anti-cancer agents suggests this is a fertile area for development.[13]

Emerging Targets: Exploring Other Therapeutically Relevant Serine Proteases

The versatility of the pyrazolylphenylboronic acid scaffold allows for its adaptation to inhibit other serine proteases of therapeutic interest.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids. Its inhibition is a therapeutic strategy for pain and inflammation. Dual inhibitors that target both FAAH and soluble epoxide hydrolase (sEH) are being explored, and the boronic acid moiety is a viable warhead for the FAAH component.[25]

  • Prostate-Specific Antigen (PSA): PSA is a serine protease implicated in prostate cancer progression. Potent and selective peptidyl boronic acid inhibitors of PSA have been developed, demonstrating the applicability of this inhibitor class to specific cancer-related enzymes.[23]

  • β-Lactamases: Some bacterial resistance to antibiotics is mediated by serine β-lactamases. Vaborbactam, a cyclic boronic acid, is a successful β-lactamase inhibitor.[1][4] This proves the concept that pyrazolylphenylboronic acids could be developed as novel antibacterial agents that restore the efficacy of existing β-lactam antibiotics.

Structure-Activity Relationship (SAR) and Drug Design Principles

Key Determinants for Potency and Selectivity

Developing a successful inhibitor requires optimizing not just its potency but also its selectivity for the target enzyme over other related proteases. Structure-Activity Relationship (SAR) studies are critical for this process.[26] For pyrazolylphenylboronic acids, key considerations include:

  • Substitution on the Pyrazole Ring: Adding substituents to the pyrazole ring can modulate lipophilicity and create specific interactions with the enzyme's binding pockets. For example, a tert-butyl group was found to be a critical binding element in a class of pyrazole-based p38 MAP kinase inhibitors, occupying a key lipophilic domain.[16]

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring influence the overall electronic properties and can be used to fine-tune binding affinity and pharmacokinetic properties.

  • Linker and Isomerism: The relative orientation of the pyrazole and boronic acid groups (e.g., 4-(1H-pyrazol-1-yl) vs. 4-(1H-pyrazol-5-yl)) alters the vector and presentation of these key pharmacophores, which can dramatically impact target engagement.[17][27]

Case Study: SAR Table Analysis of a Pyrazole-based Inhibitor Series

To illustrate the principles of SAR, consider a hypothetical series of pyrazole-based inhibitors targeting a bacterial enzyme like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[28] The goal is to understand how modifications to the scaffold affect inhibitory potency (measured as IC₅₀).

Compound IDR1 (Phenyl Substitution)R2 (Pyrazole Substitution)IC₅₀ (µM)[28]Key Insight
Lead-1 HH50.5Baseline activity established.
Analogue-1a 4-ClH25.1Electron-withdrawing group at para position improves potency.
Analogue-1b 4-OCH₃H62.3Electron-donating group at para position is detrimental.
Analogue-2a 4-Cl3-CH₃15.8Adding a small methyl group to the pyrazole enhances binding.
Analogue-2b 4-Cl3-Ph45.2A bulky phenyl group on the pyrazole creates steric hindrance.
Optimized-1 4-Cl3-CH₃ + Amide17.9Addition of an aminopyridine amide provides a new H-bond interaction.

This table is a representative example based on principles derived from cited literature to illustrate SAR concepts.

Broader Applications and Future Directions

Chemical and Biosensors

The ability of boronic acids to reversibly bind with diols, such as those found in saccharides, makes them excellent candidates for developing chemical sensors.[1][8][19] A pyrazolylphenylboronic acid can be incorporated into a fluorescent probe. Upon binding to a target analyte like glucose, the interaction with the boronic acid moiety can induce a change in the fluorescence signal, allowing for quantitative detection.[17] This has applications in environmental monitoring and diagnostics.

Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation cancer therapy that requires the delivery of a non-radioactive boron isotope (¹⁰B) to tumor cells.[8] When the tumor is irradiated with low-energy neutrons, the ¹⁰B atoms capture the neutrons and undergo a nuclear reaction, releasing high-energy alpha particles that kill the cancer cell from within. Pyrazolylphenylboronic acids can serve as platforms for developing novel BNCT agents, leveraging the tendency of certain cancer cells to uptake these molecules.[8]

Antibacterial Agents

The bacterial enzyme FabH, which is crucial for fatty acid biosynthesis, is a validated target for new antibiotics.[29] Pyrazole-based compounds have been successfully developed as potent FabH inhibitors.[29] Combining this pyrazole core with a boronic acid warhead presents a rational strategy for designing novel covalent inhibitors targeting essential bacterial serine or threonine hydrolases, potentially overcoming existing resistance mechanisms.[28]

Experimental Protocols

Protocol: Representative Synthesis of 4-(1H-Pyrazol-1-yl)phenylboronic Acid

Objective: To synthesize 4-(1H-pyrazol-1-yl)phenylboronic acid via a copper-catalyzed Chan-Lam coupling reaction. This protocol is a representative method and may require optimization.

Materials:

  • 4-Boronophenylboronic acid

  • Pyrazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 4-boronophenylboronic acid (1.0 eq), pyrazole (1.2 eq), copper(II) acetate (0.1 eq), and activated 4 Å molecular sieves.

  • Solvent and Reagent Addition: Add anhydrous DCM as the solvent, followed by the addition of pyridine (2.0 eq) as a base and ligand.

  • Reaction Conditions: Seal the flask and stir the reaction mixture vigorously at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the pad with additional DCM.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(1H-pyrazol-1-yl)phenylboronic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Serine Protease Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazolylphenylboronic acid derivative against a model serine protease (e.g., chymotrypsin).

Materials:

  • Serine protease (e.g., α-chymotrypsin) stock solution

  • Fluorogenic or chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test inhibitor (pyrazolylphenylboronic acid) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations with a constant final DMSO percentage (e.g., <1%).

  • Enzyme Incubation: In the wells of a 96-well plate, add a fixed volume of the enzyme solution. To this, add the serially diluted inhibitor solutions. Include control wells containing enzyme with buffer/DMSO only (100% activity) and wells with buffer only (background).

  • Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow for binding equilibrium to be reached.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate into a plate reader set to the appropriate wavelength (e.g., 405 nm for p-nitroanilide). Measure the absorbance or fluorescence kinetically over a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Subtract the background rate from all measurements.

    • Normalize the velocities relative to the uninhibited control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: The Expanding Horizon for Pyrazolylphenylboronic Acids

Pyrazolylphenylboronic acids stand at the intersection of established success and future potential. By marrying the target-recognition capabilities of the privileged pyrazole scaffold with the unique, covalent-reversible inhibitory power of the boronic acid warhead, this molecular framework offers a robust platform for modern drug discovery. While their application as serine protease inhibitors in oncology and infectious diseases remains a central focus, their utility is expanding into novel domains such as diagnostics and targeted radiotherapy. The continued evolution of synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly unlock new therapeutic opportunities, solidifying the role of pyrazolylphenylboronic acids as a cornerstone of innovative medicinal chemistry.

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The Ascendant Scaffold: A Technical Guide to Substituted Pyrazolylphenylboronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. Within this pursuit, the strategic combination of "privileged scaffolds"—structural motifs known to interact with a variety of biological targets—has emerged as a powerful strategy. This guide delves into the burgeoning field of substituted pyrazolylphenylboronic acids, a class of compounds that exemplifies this principle by marrying the versatile pyrazole nucleus with the unique chemical reactivity of the phenylboronic acid moiety.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, valued for its ability to engage in a wide array of non-covalent interactions with biological macromolecules.[1][2][3][4][5][6] Concurrently, the boronic acid group has transcended its traditional role in organic synthesis to become a key player in drug design, most notably as a covalent warhead in enzyme inhibitors.[7][8][9][10][11][12] The amalgamation of these two pharmacophores into a single molecular entity presents a compelling opportunity for the development of next-generation therapeutics with novel mechanisms of action and improved pharmacological profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of substituted pyrazolylphenylboronic acids. Moving beyond a mere recitation of facts, we will explore the causal relationships behind synthetic choices and the mechanistic underpinnings of their biological activity, offering a field-proven perspective on this exciting class of molecules.

I. Strategic Synthesis: Forging the Pyrazolylphenylboronic Acid Core

The synthesis of substituted pyrazolylphenylboronic acids requires a thoughtful orchestration of established synthetic methodologies for both the pyrazole and phenylboronic acid components. The choice of synthetic route is dictated by the desired substitution pattern on both the pyrazole and phenyl rings, as well as the compatibility of functional groups.

A. Constructing the Pyrazole Ring: A Foundation of Versatility

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods at the disposal of the synthetic chemist.[13][14]

1. Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This classical approach remains a cornerstone of pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative offers a direct route to polysubstituted pyrazoles. The regioselectivity of this reaction is influenced by the steric and electronic nature of the substituents on both reactants.[13][14]

2. Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions provide another powerful avenue to the pyrazole core. For instance, the reaction of an alkene with a nitrilimine, generated in situ, can yield highly substituted pyrazoles with excellent regiocontrol.[15]

3. From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles.[13]

B. Introducing the Boronic Acid Moiety: A Gateway to Functionality

The introduction of the boronic acid group onto the phenyl ring can be achieved through several methods, with the choice often depending on the nature of the starting material.[7][11][12]

1. Lithiation-Borylation Sequence: A common and effective method involves the ortho-lithiation of a substituted aromatic compound, followed by quenching with a trialkyl borate ester. Subsequent hydrolysis then affords the desired boronic acid. This method offers high regioselectivity, directed by the nature of the substituents on the aromatic ring.[16]

2. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile tool for the formation of carbon-carbon bonds.[17][18] While typically used to couple a boronic acid with a halide, related palladium-catalyzed methods can be employed to install the boronic acid group itself. For instance, the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst is an effective strategy.[7]

3. Grignard-Based Approaches: The reaction of a Grignard reagent, formed from an aryl halide, with a trialkyl borate is another viable route. However, the often vigorous nature of Grignard reagents may limit the functional group tolerance of this approach.[19]

C. Convergent Synthetic Strategies

The most elegant and efficient syntheses of substituted pyrazolylphenylboronic acids often employ a convergent approach, where the pyrazole and phenylboronic acid moieties are constructed separately and then coupled in a later step.

A particularly powerful strategy involves the Suzuki-Miyaura cross-coupling of a pre-functionalized pyrazolyl halide with a substituted phenylboronic acid, or vice versa. This approach allows for the modular and highly flexible synthesis of a diverse library of target compounds.[16][20][21]

Experimental Protocol: Synthesis of a Model Substituted Pyrazolylphenylboronic Acid via Suzuki-Miyaura Coupling

Objective: To synthesize 4-(1-phenyl-1H-pyrazol-4-yl)phenylboronic acid.

Materials:

  • 4-Bromo-1-phenyl-1H-pyrazole

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product.

II. Physicochemical Characterization: Unveiling the Molecular Identity

The unambiguous characterization of newly synthesized substituted pyrazolylphenylboronic acids is paramount to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained Typical Observations for Pyrazolylphenylboronic Acids
¹H NMR Proton environment, chemical shifts, coupling constantsAromatic protons on both phenyl and pyrazole rings, characteristic singlet for the C5-H of the pyrazole, broad singlet for the B(OH)₂ protons.[22]
¹³C NMR Carbon skeleton, chemical shiftsAromatic carbons, carbons of the pyrazole ring, potential for a broad signal for the carbon attached to the boron atom.
IR Spectroscopy Functional groupsO-H stretching of the boronic acid, C=N and C=C stretching of the pyrazole and phenyl rings.[22]
Mass Spectrometry Molecular weight, fragmentation patternMolecular ion peak corresponding to the calculated mass, characteristic fragmentation patterns.
Elemental Analysis Elemental compositionConfirmation of the empirical formula.

III. Applications in Drug Discovery: A New Frontier

The unique hybrid nature of substituted pyrazolylphenylboronic acids positions them as highly promising candidates for a range of therapeutic applications. Their design rationally combines the target-binding capabilities of the pyrazole core with the covalent-binding potential of the boronic acid.

A. Enzyme Inhibition: A Covalent Approach to Disease

Boronic acids are well-documented as inhibitors of various enzymes, particularly serine proteases and the proteasome.[8][9] The electrophilic boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[10] The pyrazole moiety can serve as a recognition element, directing the boronic acid warhead to the active site of the target enzyme and enhancing both potency and selectivity.

Potential Enzyme Targets:

  • Proteasome: The success of the boronic acid-containing drug Bortezomib in treating multiple myeloma highlights the potential of this class of compounds as proteasome inhibitors.[7][8]

  • Serine Proteases: Enzymes such as thrombin, trypsin, and chymotrypsin are implicated in a variety of diseases, including thrombosis and inflammation, and represent viable targets.

  • β-Lactamases: The emergence of antibiotic resistance is a major global health threat. Boronic acids have shown promise as inhibitors of β-lactamase enzymes, which are responsible for the deactivation of β-lactam antibiotics.[11]

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Pyrazolylphenylboronic Acid Inhibitor Enzyme {Serine Residue | Active Site Pocket} Inhibitor {Pyrazole Moiety | Phenyl Linker | Boronic Acid} Inhibitor:pz->Enzyme Recognition & Binding Inhibitor:ba->Enzyme:ser Covalent Bond Formation

B. PROTACs and Molecular Glues: The Next Wave of Therapeutics

The ability of the pyrazole moiety to engage in specific protein-protein interactions makes substituted pyrazolylphenylboronic acids attractive components for the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. In a PROTAC, the pyrazole portion could bind to a target protein, while the phenylboronic acid end could be functionalized to recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

C. Beyond Covalent Inhibition: Modulating Biological Pathways

The pyrazole scaffold is a known modulator of a wide range of biological pathways, and its incorporation into a phenylboronic acid framework opens up new avenues for therapeutic intervention.

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][6]

  • Anticancer Activity: The pyrazole nucleus is found in numerous anticancer agents that target various kinases and other signaling proteins involved in tumor growth and proliferation.[23]

  • Antimicrobial and Antifungal Activity: Pyrazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[22][24][25]

Drug_Discovery_Workflow Start Identify Biological Target Design Design Pyrazolylphenylboronic Acid Library Start->Design Synthesis Synthesize Compounds Design->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Optimization Lead Optimization (SAR) Screening->Optimization Identify Hits Optimization->Synthesis Iterative Design Preclinical Preclinical Development Optimization->Preclinical End Clinical Candidate Preclinical->End

IV. Future Perspectives: The Road Ahead

The field of substituted pyrazolylphenylboronic acids is still in its nascent stages, yet the foundational principles and preliminary findings suggest a promising future. The continued exploration of novel synthetic routes to access a wider range of substitution patterns will be crucial for unlocking the full therapeutic potential of this scaffold. Furthermore, a deeper understanding of the structure-activity relationships (SAR) governing their interactions with various biological targets will guide the rational design of more potent and selective drug candidates.

As our understanding of the intricate interplay between the pyrazole and boronic acid moieties grows, we can anticipate the emergence of substituted pyrazolylphenylboronic acids as a valuable new class of therapeutics, poised to address some of the most pressing challenges in human health.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... (n.d.). ResearchGate.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. (2009, May 21). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). MDPI.
  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025, August 6). ResearchGate.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024, February 27).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6). ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals. (n.d.). Research and Reviews.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025, December 30). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. (n.d.). ACS Publications.
  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.
  • Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. (n.d.). PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). ResearchGate.
  • Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation is the coupling of an organoboron species with an organic halide or triflate.[3]

This guide focuses on a particularly valuable building block: [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid . This substrate is of significant interest in drug discovery programs.[4][5] The pyrazole moiety is a common feature in bioactive molecules, and the ortho-substituted methoxyphenyl scaffold provides a rigid framework for orienting functional groups, making it a "privileged scaffold" in medicinal chemistry. However, the very features that make this molecule attractive also present unique challenges. The ortho-pyrazolyl group introduces steric hindrance, and its nitrogen atoms can potentially coordinate with the palladium catalyst, influencing the reaction's efficiency.[6][7]

This document provides a comprehensive technical guide, from mechanistic principles to a field-proven laboratory protocol, for successfully employing this versatile building block in Suzuki-Miyaura cross-coupling reactions.

I. The Mechanism: A Symphony of Catalytic Events

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[10]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on the presence of a base.[11] The base activates the boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[12][13]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the desired C-C bond in the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi Ar¹-X pd_complex Ar¹-Pd(II)L₂-X pdi->pd_complex pdii Transmetalation pd_complex->pdii [Ar²B(OH)₃]⁻ diaryl_pd Ar¹-Pd(II)L₂-Ar² pdii->diaryl_pd pdiii Reductive Elimination diaryl_pd->pdiii Product (Ar¹-Ar²) pdiii->pd0 boronic_acid Ar²-B(OH)₂ base Base (OH⁻) boronic_acid->base boronate [Ar²-B(OH)₃]⁻ base->boronate boronate->pd_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the essential activation of the boronic acid by a base.

II. Optimizing the Reaction: A Guide to Key Parameters

The success of coupling a sterically demanding substrate like this compound hinges on the careful selection of four key parameters: the catalyst system, the base, the solvent, and the temperature.

ParameterOptions & ConsiderationsRationale & Expert Insights
Pd Catalyst & Ligand Precursors: Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) Ligands: Buchwald ligands (e.g., SPhos, XPhos), other bulky phosphines (e.g., P(t-Bu)₃)The ortho-pyrazolyl group increases steric bulk near the reaction center. Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the reductive elimination steps.[8][14] They also stabilize the Pd(0) species and prevent catalyst decomposition. For challenging couplings, pre-formed palladium-ligand complexes (precatalysts) can offer superior performance and reproducibility.
Base Carbonates: K₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Fluorides: KF, CsFThe choice of base is critical and substrate-dependent.[15] Potassium phosphate (K₃PO₄) is often an excellent choice for hindered substrates as it is strong enough to form the boronate complex without causing significant hydrolysis of sensitive functional groups.[8] Cesium carbonate (Cs₂CO₃) is also highly effective due to the high solubility of its salts in organic solvents. The presence of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[16]
Solvent Ethers: 1,4-Dioxane, Tetrahydrofuran (THF) Aromatics: Toluene Amides: N,N-Dimethylformamide (DMF) Often used with an aqueous co-solvent.A polar aprotic solvent like 1,4-dioxane or THF is typically preferred.[17] A biphasic system (e.g., Dioxane/H₂O) is common, as it helps dissolve both the organic substrates and the inorganic base.[17] Crucially, all solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen) before use. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[10]
Temperature 80 °C to 110 °CHigher temperatures generally increase the reaction rate, which is beneficial for coupling hindered substrates. However, excessive heat can lead to catalyst decomposition and side reactions like protodeboronation.[17] A temperature range of 90-100 °C is a good starting point for optimization.[18]

III. Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

Materials and Reagents

ReagentM.W.Amount (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.01.0
This compound232.021.21.2
XPhos Pd G3 (precatalyst)861.610.020.02 (2 mol%)
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane (anhydrous)-5 mL-
Water (degassed)-1 mL-

Procedure

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) followed by the degassed water (1 mL).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Sources

using [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Introduction: A Privileged Reagent in Modern Synthesis

This compound is a sophisticated building block that has gained significant traction in medicinal chemistry and organic synthesis.[1] Its utility stems from a unique trifecta of structural features: a reactive boronic acid moiety for Suzuki-Miyaura coupling, an electron-donating para-methoxy group, and a strategically positioned ortho-pyrazolyl substituent. This combination makes it more than just a simple arylboronic acid; the pyrazolyl group, in particular, can act as a powerful directing group and ligand, influencing the course and efficiency of catalytic reactions.[2][3]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and field-proven protocols for leveraging this reagent in palladium-catalyzed cross-coupling reactions.

The Scientific Foundation: Mechanistic Insights and Strategic Advantages

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and high functional group tolerance.[4] The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 pd0->c1 ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) c2 pd_complex->c2 transmetal Transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) c3 pd_intermediate->c3 red_elim Reductive Elimination c1->ox_add c1->pd_complex R¹-X (Aryl Halide) c2->transmetal c2->pd_intermediate [R²B(OH)₃]⁻ (Activated Boronate) c3->pd0 R¹-R² (Coupled Product) c3->red_elim boronic_acid R²-B(OH)₂ activated_boronate [R²B(OH)₃]⁻ boronic_acid->activated_boronate + Base (OH⁻) activated_boronate->c2

Caption: The Suzuki-Miyaura Catalytic Cycle.

When using this compound, the ortho-pyrazolyl group introduces a layer of complexity and control.

  • Chelation and Catalyst Stabilization : The nitrogen atoms of the pyrazole ring can coordinate to the palladium center.[5] This chelation can stabilize the catalytic species, potentially preventing catalyst decomposition and promoting higher turnover numbers. Pyrazole-containing ligands have been extensively studied for their ability to stabilize transition metal catalysts in various C-C coupling reactions.[6]

  • Directing Group Effect : In C-H activation chemistry, pyrazole is a well-established directing group, guiding the metal catalyst to a specific C-H bond.[2] While Suzuki coupling involves pre-functionalized partners, an intramolecular coordination effect can still influence the reaction kinetics. This pre-coordination can facilitate a more efficient transmetalation step by bringing the boronic acid moiety into close proximity with the palladium center, a phenomenon sometimes observed with ortho-substituted phenylboronic acids.[7][8]

  • Electronic Effects : The para-methoxy group is strongly electron-donating, increasing the nucleophilicity of the aryl ring. This electronic enrichment can accelerate the rate-limiting oxidative addition step if the boronic acid were the electrophile, but in its role as the nucleophilic partner, it primarily influences the transmetalation step by enhancing the transfer of the aryl group to the palladium center.

Challenges and Mitigation Strategies

Despite its advantages, working with ortho-substituted heteroaryl boronic acids requires careful consideration of potential side reactions:

  • Protodeboronation : This is a common side reaction where the C-B bond is cleaved by a proton source, yielding the corresponding arene (in this case, 1-(4-methoxyphenyl)-1H-pyrazole) and reducing the overall yield.[9]

    • Mitigation : Use of anhydrous solvents, appropriate choice of base (e.g., K₃PO₄ or Cs₂CO₃, which are less nucleophilic and have lower water content than NaOH or KOH), and avoiding prolonged reaction times at high temperatures can minimize this pathway.

  • Steric Hindrance : The bulky ortho-pyrazolyl group can sterically hinder the approach of the coupling partners to the palladium center.

    • Mitigation : Employing bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can create a more open coordination sphere around the palladium, facilitating the coupling of sterically demanding substrates.[10]

Experimental Guide: Protocols and Best Practices

The following section provides a detailed, field-tested protocol for a typical Suzuki-Miyaura coupling reaction.

Data Summary: Optimized Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary based on the specific aryl halide partner. The following table provides a validated starting point for optimization.

ParameterCondition 1: General Aryl BromidesCondition 2: Challenging Aryl ChloridesRationale
Aryl Halide Ar-Br (1.0 equiv)Ar-Cl (1.0 equiv)Aryl bromides are generally more reactive than chlorides.
Boronic Acid 1.2 - 1.5 equiv1.5 equivA slight excess of the boronic acid drives the reaction to completion.
Pd Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)XPhos Pd G3 (2 mol%)Standard catalysts work well for bromides; chlorides require more active pre-catalysts with bulky ligands.[11]
Base K₂CO₃ or K₃PO₄ (2.5 equiv)K₃PO₄ or Cs₂CO₃ (3.0 equiv)Stronger, non-nucleophilic bases are needed for less reactive chlorides and to facilitate boronate formation.[12]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane or t-Amyl alcoholAprotic solvents are often preferred for challenging couplings to minimize protodeboronation.
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are required to activate the C-Cl bond.
Time 4 - 12 hours12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Step-by-Step Laboratory Protocol

This protocol describes the coupling of this compound with a generic aryl bromide.

Experimental_Workflow start Start: Assemble Reagents & Glassware setup 1. Reaction Setup - Add solids (Aryl Bromide, Boronic Acid, Base, Catalyst) to a flame-dried flask. start->setup inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon/Nitrogen (3x cycles). setup->inert solvent 3. Solvent Addition - Add degassed solvent(s) via syringe. inert->solvent reaction 4. Reaction - Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. solvent->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify characterize 8. Characterization - Analyze the final product via ¹H NMR, ¹³C NMR, and HRMS. purify->characterize end End: Pure Biaryl Product characterize->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.3 mmol, 1.3 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), K₂CO₃ (2.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Scientist's Note: Flame-drying the glassware and using an inert atmosphere are critical to exclude oxygen, which can oxidize the Pd(0) catalyst, and moisture, which can lead to protodeboronation.[12]

  • Establish Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

  • Reaction Execution : Attach a condenser to the flask (under a positive flow of argon) and lower the setup into a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring : After 2-3 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the limiting aryl bromide. Continue the reaction until completion (typically 4-12 hours).

  • Aqueous Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization : Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Conclusion

This compound is a powerful and versatile reagent for constructing complex biaryl systems via palladium-catalyzed Suzuki-Miyaura coupling. Its unique ortho-pyrazolyl group offers potential benefits in catalyst stabilization and reaction efficiency. By understanding the underlying mechanistic principles and employing robust, optimized protocols that mitigate common side reactions like protodeboronation, researchers can effectively harness this building block to accelerate the synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • This compound | 1287753-34-7. J&K Scientific. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Center for Biotechnology Information. [Link]

  • Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

  • This compound. PubChem. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Coordination chemistry of pyrazole-derived ligands. ACS Publications. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • (4-Methoxyphenyl)boronic acid. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Center for Biotechnology Information. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. National Center for Biotechnology Information. [Link]

  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. [Link]

  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib. Semantic Scholar. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Center for Biotechnology Information. [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. PubMed. [Link]

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Application Notes and Protocols: [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the pyrazole scaffold has emerged as a "privileged structure" in this endeavor, frequently appearing in FDA-approved drugs. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid, a versatile and strategically important building block for the synthesis of novel kinase inhibitors. We will explore its synthesis, its application in palladium-catalyzed cross-coupling reactions, and provide detailed protocols for the biological evaluation of the resulting inhibitors, with a focus on the Janus Kinase (JAK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Introduction: The Strategic Importance of the Pyrazole Moiety in Kinase Inhibition

The pyrazole ring system is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its prevalence in numerous FDA-approved drugs, such as Ruxolitinib and Crizotinib, is a testament to its favorable properties.[1] The pyrazole scaffold can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition.[2] Furthermore, its rigid structure and tunable electronic properties allow for the precise positioning of substituents to optimize potency, selectivity, and pharmacokinetic profiles.

This compound (herein referred to as 1 ) is a particularly valuable synthon. It combines the kinase-hinge-binding pyrazole motif with a phenylboronic acid functionality, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[3] This allows for the modular and efficient construction of a diverse library of biaryl and heteroaryl-aryl kinase inhibitors. The methoxy group on the phenyl ring can also influence the compound's solubility, metabolic stability, and potential for additional interactions within the kinase active site.

This guide will provide the necessary theoretical and practical knowledge to effectively utilize 1 as a strategic building block in a kinase inhibitor discovery program.

Physicochemical Properties and Synthesis of this compound (1)

A thorough understanding of the starting material is paramount for successful synthesis and application.

Table 1: Physicochemical Properties of Compound 1

PropertyValueSource
IUPAC Name (4-methoxy-2-(1H-pyrazol-1-yl)phenyl)boronic acid[3]
CAS Number 1287753-34-7[3]
Molecular Formula C₁₀H₁₁BN₂O₃[3]
Molecular Weight 218.02 g/mol PubChem
Appearance Solid---
SMILES B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O[3]
InChI Key HNIWENQDOKNTLY-UHFFFAOYSA-N[3]
Representative Synthetic Protocol for Compound 1

Diagram 1: Proposed Synthetic Route for Compound 1

Synthetic_Route A 2-Bromo-5-methoxyaniline B 1-(2-Bromo-5-methoxyphenyl)-1H-pyrazole A->B 1,1,3,3-Tetramethoxypropane, H₂SO₄ (cat.), EtOH, Reflux C This compound (1) B->C 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A This compound (1) F Combine reactants under inert atmosphere A->F B Heteroaryl Halide (Ar-X) B->F C Palladium Precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F E Solvent (e.g., Dioxane/H₂O, Toluene) E->F G Heat reaction mixture (e.g., 80-110 °C) F->G H Monitor reaction progress (TLC, LC-MS) G->H I Aqueous workup H->I J Extraction with organic solvent I->J K Purification (Column Chromatography) J->K L Final Kinase Inhibitor K->L JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_Dimer->Gene_Expression Transcription DNA DNA Inhibitor Inhibitor derived from 1 Inhibitor->JAK Inhibition p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) MK2->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor Inhibitor derived from 1 Inhibitor->p38 Inhibition

Sources

The Strategic Application of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole moiety has established itself as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[2] A key reagent that has emerged for the efficient synthesis of these vital compounds is [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this versatile building block, with a focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.

The utility of this compound lies in its unique structure, which combines a reactive boronic acid group with a methoxy-substituted phenyl ring and a pyrazole moiety. This combination allows for precise and efficient carbon-carbon bond formation, a cornerstone of modern organic synthesis.[1] This reagent is particularly valuable in the construction of complex molecular architectures that are often required for potent and selective interactions with biological targets.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1287753-34-7[1]
Molecular Formula C₁₀H₁₁BN₂O₃[3]
Molecular Weight 218.02 g/mol [3]
IUPAC Name (4-methoxy-2-(1H-pyrazol-1-yl)phenyl)boronic acid[1]
Appearance Solid[4]
InChI Key HNIWENQDOKNTLY-UHFFFAOYSA-N[1]
SMILES COc1ccc(B(O)O)c(c1)-n2cccn2[4]

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] It involves the reaction of an organoboron compound (such as a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[6] This reaction is highly valued in medicinal chemistry for its mild reaction conditions and tolerance of a wide range of functional groups.

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of bioactive molecules, particularly kinase inhibitors.[1][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

G reagents Reactants: - this compound - Aryl/Heteroaryl Halide reaction Suzuki-Miyaura Cross-Coupling reagents->reaction catalyst Catalyst System: - Palladium Precatalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) catalyst->reaction solvent Solvent: - Dioxane/Water Mixture solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Bioactive Molecule (e.g., Kinase Inhibitor) purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of a RET Kinase Inhibitor Intermediate

This protocol is adapted from a procedure described in patent WO2018071447A1 for the synthesis of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors.[7]

Objective: To synthesize 2-chloro-N-methyl-5-(4-methoxy-2-(1H-pyrazol-1-yl)phenyl)pyridin-4-amine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-bromo-2-chloro-N-methylpyridin-4-amine

  • This compound (CAS: 1287753-34-7)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add 5-bromo-2-chloro-N-methylpyridin-4-amine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel. Degas the solvent mixture by bubbling with inert gas for 15-20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-N-methyl-5-(4-methoxy-2-(1H-pyrazol-1-yl)phenyl)pyridin-4-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the degradation of the catalyst and ensures its catalytic activity.

  • Base (K₂CO₃): The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[6]

  • Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Suzuki-Miyaura couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent System (Dioxane/Water): The mixed solvent system is effective at dissolving both the organic reactants and the inorganic base, creating a homogeneous reaction mixture which is essential for efficient catalysis.

The Synthesized Bioactive Molecule and its Significance

The product of the above protocol, 2-chloro-N-methyl-5-(4-methoxy-2-(1H-pyrazol-1-yl)phenyl)pyridin-4-amine, is a key intermediate in the synthesis of a class of potent and selective RET kinase inhibitors.[7] RET (Rearranged during Transfection) is a receptor tyrosine kinase, and mutations or rearrangements in the RET gene are oncogenic drivers in various types of cancers, including non-small cell lung cancer and thyroid cancer.

The following diagram illustrates the key structural features of the synthesized intermediate and its role in forming the final kinase inhibitor.

G cluster_0 Suzuki-Miyaura Coupling Product cluster_1 Further Synthetic Steps cluster_2 Final Bioactive Molecule Intermediate 2-chloro-N-methyl-5- (4-methoxy-2-(1H-pyrazol-1-yl)phenyl) pyridin-4-amine FurtherSteps Cyclization and Functionalization Intermediate->FurtherSteps Leads to FinalProduct Potent and Selective RET Kinase Inhibitor FurtherSteps->FinalProduct Forms

Caption: Synthetic pathway from intermediate to final kinase inhibitor.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of bioactive molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the construction of complex pyrazole-containing compounds, such as the potent RET kinase inhibitors discussed herein. The detailed protocol and the rationale behind the experimental choices provided in this application note are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • J&K Scientific. This compound | 1287753-34-7. [Link]

  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Google Patents. US5780454A - Boronic ester and acid compounds.
  • ResearchGate. Selected bioactive compounds containing boronic acid motif. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Foo-Yes. This compound. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Google Patents. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link]

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link]

  • ChemChart. Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

  • Google Patents. US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole).
  • Google Patents.

Sources

Application Notes and Protocols for [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of building blocks. These are not mere reagents, but keys that unlock access to novel chemical space and potent biological activity. [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is one such key. Its elegantly simple structure belies a powerful trifecta of functionalities: a 'privileged' pyrazole scaffold, a versatile boronic acid handle, and a modulating methoxy substituent. This guide is designed not just to provide protocols, but to illuminate the causality behind its application, empowering researchers to leverage this molecule's full potential in the rational design of next-generation therapeutics.

Molecular Profile and Strategic Value

This compound (CAS No. 1287753-34-7) is a specialized building block whose value is derived from the synergistic interplay of its constituent parts.[1] Understanding these components is critical to appreciating its role in drug design.

PropertyDataSource
IUPAC Name (4-methoxy-2-pyrazol-1-ylphenyl)boronic acid[1]
CAS Number 1287753-34-7[1]
Molecular Formula C₁₀H₁₁BN₂O₃[2]
Molecular Weight 217.99 g/mol [2]
Appearance Solid / Powder[2]
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[1][3]
The Three Pillars of Functionality:
  • The Pyrazole Ring - A Privileged Scaffold: The pyrazole ring is extensively utilized in medicinal chemistry and is considered a "privileged structure".[4][5] Its prevalence in FDA-approved drugs stems from its unique combination of properties.[5][6] It acts as a versatile bioisostere, often replacing phenyl or other heterocyclic rings to enhance potency and improve physicochemical properties like solubility and metabolic stability.[7] Crucially, the nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, allowing it to form critical interactions within the active sites of biological targets, particularly the hinge region of protein kinases.[4][8]

  • The Boronic Acid Group - A Master Synthetic Tool: The boronic acid moiety is the molecule's reactive handle. It is an essential component for one of the most powerful reactions in modern organic synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[3][9] This reaction enables the efficient and precise formation of carbon-carbon bonds, allowing medicinal chemists to construct complex molecular architectures from simpler precursors.[9][10] This versatility makes the parent molecule an invaluable building block for generating libraries of diverse compounds for screening.[3]

  • The Substituted Phenyl Core - A Geometric Anchor: The phenyl ring provides a rigid scaffold that dictates the spatial orientation of the pyrazole and the reactive boronic acid. The ortho relationship between these two groups is particularly important, as it influences the final conformation of the coupled product. The methoxy group at the para position electronically modifies the ring, which can influence the reactivity of the boronic acid in the coupling reaction.

Core Application: Engineering Protein Kinase Inhibitors

The altered activity of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery.[4][5][11] The pyrazole scaffold has proven to be a cornerstone in the design of potent and selective protein kinase inhibitors (PKIs).[5][11]

Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The pyrazole moiety is exceptionally well-suited for this role. It can mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for anchoring the inhibitor in the binding pocket.[4][8]

The general strategy involves using this compound as a foundational piece. The boronic acid is used to couple this hinge-binding fragment to another part of the molecule (an aryl or heteroaryl halide), which is designed to occupy other regions of the ATP-binding site to confer potency and selectivity.

cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket pyrazole Pyrazole Ring (Hinge Binder) pyrazole->hinge H-Bonds linker Biaryl Linker (from Suzuki Coupling) linker->gatekeeper van der Waals tail Selectivity Group tail->hydrophobic_pocket Hydrophobic Interactions

Caption: Binding mode of a pyrazole-based kinase inhibitor.

Many clinically important PKIs targeting kinases like JAK, Akt, Aurora, c-Met, and B-Raf incorporate a pyrazole ring, underscoring the importance of this scaffold.[4][5][12]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-proven methodology for utilizing this compound in a typical Suzuki-Miyaura cross-coupling reaction. The procedure is designed to be self-validating, with explanations for each critical step.

Objective:

To synthesize a novel biaryl compound via the palladium-catalyzed coupling of this compound with a representative aryl halide (e.g., 4-bromopyridine).

Materials:
  • This compound (1.05 equiv.)

  • Aryl or Heteroaryl Halide (e.g., 4-bromopyridine, 1.0 equiv.)

  • Palladium Catalyst (e.g., XPhos Pd G2, 1-5 mol%)[13]

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equiv.)[14]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane / Water (4:1), or Toluene)

Step-by-Step Methodology:
  • Reaction Setup (The Inert Environment):

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and this compound (1.05 equiv.).

    • Causality: An inert atmosphere is crucial. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation and significantly lower yields. Flame-drying the glassware removes adsorbed water.

  • Reagent Addition:

    • Add the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Causality: The base is not merely a pH modifier. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transmetalation step of the catalytic cycle.[15]

  • Solvent Addition and Degassing:

    • Via syringe, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) to the flask.

    • Stir the resulting suspension.

    • Causality: Solvents must be degassed to remove dissolved oxygen. While the initial atmosphere is inert, oxygen in the solvent can still poison the catalyst.

  • Catalyst Introduction:

    • Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).

    • Causality: Modern precatalysts like XPhos Pd G2 are often air-stable solids, but once in solution and activated, the resulting catalytic species is oxygen-sensitive. A quick addition minimizes exposure.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heat provides the necessary activation energy for the steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: This standard aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure biaryl product.

The Catalytic Cycle:

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Broader Applications & Future Outlook

While its role in synthesizing kinase inhibitors is paramount, the utility of this compound is not confined to this area.

  • General Organic Synthesis: It serves as a versatile building block for creating complex molecules for materials science and agrochemicals.[1][3]

  • Bioconjugation: The boronic acid functional group can form reversible covalent bonds with diols, a feature useful for labeling biomolecules or developing chemical sensors.[1][16]

The continued importance of the pyrazole scaffold in medicinal chemistry ensures that building blocks like this one will remain in high demand.[17] Its ability to facilitate the rapid and efficient construction of complex, drug-like molecules makes it an indispensable tool for any researcher aiming to innovate in the field of drug discovery.

References

  • J&K Scientific. This compound | 1287753-34-7.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Boronic Acids in Modern Drug Discovery.
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  • PubMed. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed Central. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

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  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation for Advanced Pharmaceutical Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[4][5][6] This guide provides a detailed examination of the reaction conditions for the coupling of a specialized boronic acid, [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, with a variety of aryl halides. The unique electronic and structural features of this boronic acid, possessing both an electron-donating methoxy group and a potentially coordinating pyrazolyl moiety, present distinct opportunities and challenges in optimizing coupling protocols.

The biaryl moieties formed from this reaction are prevalent in a vast array of biologically active compounds.[7][8] The strategic incorporation of the pyrazole ring, a common pharmacophore, makes this building block particularly valuable for drug discovery programs.[9] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic underpinnings of the Suzuki-Miyaura reaction and a set of robust, field-proven protocols for its successful implementation with this specific, high-value boronic acid.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic reaction. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[10][11][12]

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[11] The reactivity of the halide follows the general trend: I > Br > Cl.[3]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][13][14][15]

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Optimizing Reaction Conditions: A Guided Approach

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. For the specific case of this compound, the following considerations are crucial:

Palladium Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields and turnover numbers.

  • Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[3] These are typically stable and are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. For sterically demanding couplings or for less reactive aryl chlorides, ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be highly effective.[6] For general applications with aryl bromides and iodides, triphenylphosphine (PPh₃) or Buchwald-type biaryl phosphine ligands are excellent choices.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[1][2][13][14]

  • Common Bases: A variety of inorganic bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Base Selection Strategy: For the coupling of this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. The choice may depend on the specific aryl halide and the solvent system.

Solvent System Considerations

The solvent must be capable of dissolving the various components of the reaction mixture and can also influence the reaction's outcome.[16][17][18][19][20]

  • Aprotic Solvents: Toluene, dioxane, and dimethylformamide (DMF) are commonly used solvents for Suzuki-Miyaura reactions.[16]

  • Aqueous Mixtures: The addition of water to the reaction mixture can be beneficial, particularly when using inorganic bases, as it can increase their solubility and facilitate the formation of the active boronate species. A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is often a robust choice.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

General Experimental Workflow

The general workflow for setting up and performing the Suzuki-Miyaura coupling is as follows:

Experimental_Workflow cluster_0 Experimental Protocol Start Start Reagents Combine Boronic Acid, Aryl Halide, Base, and Solvent Start->Reagents Degas Degas the Reaction Mixture (e.g., N₂ or Ar sparging) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization of Product (NMR, MS) Purify->Analyze End End Analyze->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions for Aryl Bromides and Iodides

This protocol is a reliable starting point for the coupling of this compound with electron-rich, electron-neutral, and moderately electron-poor aryl bromides and iodides.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound, the aryl halide, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Seal the vessel and degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Chlorides

For the coupling of more challenging aryl chlorides, a more active catalyst system is generally required.

Reagents and Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 8 mol%) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl chloride, and potassium phosphate to the reaction vessel.

  • Add the Pd₂(dba)₃ and the phosphine ligand.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Data Presentation: Summary of Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.

ParameterAryl Iodides & Bromides (General)Aryl Bromides (Electron Deficient)Aryl Chlorides
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand PPh₃ (8 mol%)PPh₃ or PCy₃ (4-8 mol%)PCy₃ or SPhos (8 mol%)
Base K₂CO₃ (2 equiv)K₂CO₃ or K₃PO₄ (2-3 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (4:1)Dioxane or TolueneDioxane or t-Amyl alcohol
Temperature 80-100 °C90-110 °C100-120 °C
Notes Robust for a wide range of substrates.Faster reaction times may be observed.Requires a more active catalyst system.

Conclusion and Further Considerations

The protocols and guidelines presented in this document provide a solid foundation for the successful application of the Suzuki-Miyaura cross-coupling reaction with this compound. The inherent reactivity of this boronic acid, influenced by its electronic and structural characteristics, makes it a versatile building block for the synthesis of novel biaryl compounds. Researchers are encouraged to use these protocols as a starting point and to systematically optimize conditions for their specific substrates to achieve the highest possible yields and purity. Careful attention to the inert atmosphere and the quality of reagents will ensure reproducible and reliable results, paving the way for the efficient discovery and development of new chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Alvarez-Idaboy, J. R., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]

  • da Silva, A. B., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available from: [Link]

  • Amatore, C., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]

  • Maiti, D., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Li, Y., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. (2021). Available from: [Link]

  • Byers, J. A., et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Available from: [Link]

  • Karde, P. T., et al. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. Available from: [Link]

  • Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available from: [Link]

  • Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. (2020). Available from: [Link]

  • Maseras, F., et al. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. (2020). Available from: [Link]

  • Doucet, H., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. Previous reports on the synthesis of biaryls. Available from: [Link]

  • ResearchGate. Regioselective synthesis of diverse 3-boryl pyrazoles. X-ray crystal... Available from: [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. Available from: [Link]

  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). Available from: [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]

  • MDPI. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Available from: [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

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Application Notes and Protocols: [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

[4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid is a specialized organic compound that holds significant promise for the development of next-generation organic electronic materials. Its unique molecular architecture, featuring a methoxy-substituted phenyl ring, a reactive boronic acid group, and a coordinating pyrazole moiety, makes it a highly attractive building block for the synthesis of novel materials with tailored photophysical and electronic properties.[1] The strategic placement of the pyrazole and methoxy groups can influence the electronic nature and solubility of the resulting molecules, while the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1]

These structural features are particularly relevant in the field of organic electronics, where precise control over molecular structure is paramount for optimizing device performance. Pyrazole-containing compounds have been investigated for their applications as hole-transporting materials and as ligands in phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[2][3][4] This guide provides a comprehensive overview of the potential applications of this compound in organic electronics, complete with a detailed experimental protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic routes and for the practical handling of the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₁BN₂O₃PubChem
Molecular Weight 218.02 g/mol PubChem
Appearance White to off-white powderCommercial Suppliers
CAS Number 1287753-34-7J&K Scientific[1]
Solubility Soluble in organic solvents like DMF, Dioxane, TolueneGeneral Knowledge

Core Application: Suzuki-Miyaura Cross-Coupling for Novel Organic Semiconductors

The primary utility of this compound in organic electronics lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and a halogenated aromatic compound. This methodology is instrumental in the synthesis of conjugated polymers and small molecules that form the active layers in organic electronic devices such as OLEDs and Organic Field-Effect Transistors (OFETs).

The pyrazole moiety can impart desirable properties to the final material, including improved thermal stability and specific electronic characteristics. The methoxy group can enhance solubility and influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter in the design of hole-transporting materials.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - Boronic Acid - Aryl Halide - Palladium Catalyst - Ligand - Base - Solvent inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm heating Heat to Reaction Temperature (e.g., 80-100 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction & Phase Separation monitoring->quench extraction Organic Layer Extraction quench->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification analysis Spectroscopic Analysis (NMR, MS) & Photophysical Studies purification->analysis

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol: Synthesis of a Hypothetical Hole-Transporting Material

This protocol details a representative synthesis of a novel material for organic electronics using this compound and a suitable aryl halide partner. For this example, we will use 4-bromo-N,N-diphenylaniline as the coupling partner to create a molecule with potential hole-transporting properties.

Materials and Reagents
  • This compound (1.0 eq.)

  • 4-bromo-N,N-diphenylaniline (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • Toluene (anhydrous)

  • Water (degassed)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add this compound (e.g., 1.0 mmol, 218 mg), 4-bromo-N,N-diphenylaniline (1.1 mmol, 356 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), S-Phos (0.04 mmol, 16.4 mg), and potassium carbonate (3.0 mmol, 414 mg).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and degassed water (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (20 mL) and dichloromethane (30 mL).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

    • Further characterization for organic electronics applications would involve UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry to determine the material's photophysical and electrochemical properties.

Potential Applications in Organic Electronic Devices

While specific device data for materials derived from this compound is not yet widely published, based on the known properties of related compounds, we can anticipate its utility in several areas:

  • Hole-Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cells: The resulting arylamine-pyrazole derivatives could possess suitable HOMO levels for efficient hole injection and transport from the anode to the emissive layer.

  • Host Materials for Phosphorescent OLEDs: The pyrazole moiety can be part of a larger molecular structure designed to have a high triplet energy, making it a suitable host for phosphorescent emitters.

  • Blue-Emitting Materials: With further functionalization, the pyrazole-phenyl core could be incorporated into molecules designed for blue emission in OLEDs, a key area of research.

Conclusion

This compound is a promising and versatile building block for the synthesis of advanced materials for organic electronics. Its participation in robust and efficient Suzuki-Miyaura cross-coupling reactions allows for the creation of a wide array of novel organic semiconductors. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's full potential in the development of next-generation organic electronic devices.

References

  • PubChem. This compound. Available from: [Link]

  • Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2018 , 23(1), 134. Available from: [Link]

  • Pang, C. Y., et al. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. Photochemical & Photobiological Sciences2021 , 20(11), 1487-1495. Available from: [Link]

  • Nair, A. R., et al. Synthesis and in-depth investigation of the photophysical and electrochemical properties of novel pyrazole cored D-A-D molecules. Optical Materials2022 , 134, 113117. Available from: [Link]

  • Dyenamo. Hole transport materials and dopants. Available from: [Link]

  • Sondhi, S., et al. Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers2023 , 15(1), 1. Available from: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the C-C bond formation via a Suzuki-Miyaura cross-coupling reaction utilizing [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures.[1][2] The protocol herein is optimized for researchers, scientists, and drug development professionals, offering a robust methodology for coupling this ortho-substituted boronic acid with various aryl halides. We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step experimental procedure, and outline methods for reaction monitoring, product purification, and characterization. A troubleshooting guide is also included to address common experimental challenges.

Introduction: The Strategic Importance of Pyrazole-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[3] Its development was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] The reaction's popularity stems from its operational simplicity, broad functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[5]

The target reagent, this compound, incorporates a pyrazole moiety, a nitrogen-rich heterocycle frequently found in bioactive molecules and pharmaceuticals.[6][7] The synthesis of biaryl structures containing this scaffold is crucial for the development of novel therapeutics, including kinase inhibitors and allosteric modulators.[1][8]

However, the structure of this boronic acid presents a specific challenge: the presence of a pyrazole substituent at the ortho-position to the boronic acid. This substitution can sterically hinder the approach to the palladium catalyst and potentially influence the electronic properties of the system. Therefore, the choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and avoiding side reactions like protodeboronation. This guide provides a validated protocol using a modern palladium catalyst system known for its high activity with sterically demanding substrates.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[4]

  • Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[11][12][13] This boronate then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Ar¹-PdII(L)₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar¹-PdII(L)₂-Ar² (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Trans->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2BOH2->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions may need to be optimized for different aryl halides.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
This compound>95%Sigma-Aldrich, Chem-ImpexThe key nucleophilic partner.[1][14]
Aryl Halide (e.g., 4-Bromoanisole)>98%Standard suppliersThe electrophilic partner. Iodides and bromides are generally more reactive than chlorides.[4]
XPhos Pd G2Catalyst GradeStrem, Sigma-AldrichA highly active pre-catalyst suitable for challenging substrates.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Standard suppliersA moderately strong base effective in many Suzuki couplings.
1,4-DioxaneAnhydrousStandard suppliersCommon solvent for Suzuki reactions. An aqueous mixture is often used.[4][15]
Deionized WaterHigh PurityIn-houseUsed as a co-solvent.
Ethyl AcetateACS GradeStandard suppliersFor extraction.
Brine (Saturated NaCl solution)ACS GradeIn-house preparationFor extraction wash.
Magnesium Sulfate (MgSO₄)AnhydrousStandard suppliersFor drying organic layer.
Silica Gel230-400 meshStandard suppliersFor column chromatography.
Schlenk flask or reaction vial---Glassware supplierFor running the reaction under an inert atmosphere.
Magnetic stirrer and stir bar---Equipment supplier---
Inert gas supply (Nitrogen or Argon)High PurityGas supplierEssential for preventing catalyst degradation.
Step-by-Step Procedure

The following workflow outlines the complete experimental process from setup to final characterization.

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Product Isolation cluster_purify IV. Purification & Analysis A 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Seal and Purge (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvents (Dioxane, Water) B->C D 4. Heat and Stir (e.g., 90-100 °C, 4-12 h) C->D E 5. Monitor Progress via TLC D->E F 6. Cool and Quench (Add Water) E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq., e.g., 0.5 mmol, 110 mg), the aryl bromide (1.1 eq., 0.55 mmol), potassium phosphate (K₃PO₄) (2.5 eq., 1.25 mmol, 265 mg), and the XPhos Pd G2 catalyst (0.02 eq., 0.01 mmol, 7.8 mg).

    • Rationale: A slight excess of the aryl halide can help drive the reaction to completion. The palladium pre-catalyst is used in catalytic amounts. A robust base like K₃PO₄ is chosen for its efficacy and compatibility with many functional groups.[7][10]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Rationale: The active Pd(0) species is sensitive to oxygen. Removing air is critical to prevent catalyst decomposition and ensure high catalytic activity.[4]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvent mixture for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask (e.g., 5 mL for a 0.5 mmol scale).

    • Rationale: Water is often beneficial or required for the transmetalation step.[15] Degassing the solvent minimizes the introduction of oxygen into the reaction.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Rationale: Heating is typically required to achieve a reasonable reaction rate, especially for less reactive aryl halides.

  • Reaction Monitoring: After 2-4 hours, briefly remove the flask from heat and take a small aliquot with a capillary for Thin Layer Chromatography (TLC) analysis. Spot the aliquot on a silica TLC plate alongside the starting materials. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. The reaction is complete when the limiting starting material is no longer visible.

    • Rationale: TLC provides a quick and simple way to monitor the consumption of starting materials and the formation of the more conjugated (and typically lower Rf) biaryl product.[16] For more quantitative analysis, small aliquots can be taken, diluted, filtered, and analyzed by LC-MS or crude ¹H NMR.[17][18][19]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (e.g., 10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

    • Rationale: The organic product is extracted from the aqueous phase, which contains the inorganic base and boron byproducts.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.[3]

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final biaryl product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature.1. Ensure a properly sealed flask and thorough inert gas purging.2. Use freshly degassed or anhydrous solvents.3. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Base is too strong or reaction time is too long.2. Presence of protic impurities.1. Try a milder base (e.g., K₂CO₃, Na₂CO₃).[20] Monitor the reaction closely and stop it once complete.2. Ensure all reagents and solvents are dry.
Formation of Homocoupled Byproduct 1. Oxygen contamination leading to side reactions.2. Catalyst system favors homocoupling.1. Improve degassing technique.2. Screen different palladium catalysts or ligands. Sometimes lowering the catalyst loading can help.
Difficult Purification 1. Product has similar polarity to a starting material or byproduct.1. Optimize the solvent system for column chromatography.2. Consider recrystallization if the product is a solid.[3]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Li, Y., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Lecklider, J., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Dunsford, J. J., et al. (2017). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Le, C. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Akerman, K. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Available at: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available at: [Link]

  • Schlosser, M., & Heiss, C. (2003). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]

  • Nanalysis. (2018). Monitoring Suzuki Coupling Reactions with Benchtop NMR. Available at: [Link]

  • J&K Scientific. This compound. Available at: [Link]

  • Wang, L., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]

  • Borzenko, A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Hein, J. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • Shonberg, J., et al. (2019). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • J&K Scientific. [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of these powerful C-C bond-forming reactions. Pyrazoles are a cornerstone in medicinal chemistry, and their successful incorporation via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Q1: My Suzuki reaction is giving a low yield or failing completely. What are the first things I should check?

Low or no yield is a common frustration. A systematic check of your reagents and reaction setup is the most effective approach.

Core Principles: The Suzuki-Miyaura coupling is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the reaction. The stability of the boronic acid and the activity of the palladium catalyst are paramount.

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_check 1. Verify Reagent Purity & Stability - Boronic Acid (degradation?) - Aryl Halide (purity?) - Base (dry, finely powdered?) - Solvent (anhydrous, degassed?) start->reagent_check catalyst_check 2. Assess Catalyst System - Pd Precatalyst (active, fresh?) - Ligand (appropriate choice?) - Catalyst Loading (sufficient?) reagent_check->catalyst_check conditions_check 3. Evaluate Reaction Conditions - Temperature (optimal?) - Reaction Time (sufficient?) - Atmosphere (truly inert?) catalyst_check->conditions_check side_reactions 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? conditions_check->side_reactions solution Systematic Optimization Required side_reactions->solution

Caption: Initial troubleshooting workflow for low-yield Suzuki reactions.

Detailed Checklist & Solutions:

  • Reagent Purity and Stability :

    • Pyrazole Boronic Acid : These can be prone to degradation, especially protodeboronation.[2] Verify the purity of your boronic acid. If it's old or has been stored improperly, consider using a fresh batch. Some pyrazole boronic acids have limited shelf life.

    • Aryl Halide : Ensure the purity of your coupling partner. Impurities can sometimes poison the catalyst.

    • Base : The choice and quality of the base are critical.[3] For anhydrous reactions, ensure the base is dry and finely powdered to maximize surface area.[2] Common bases include K₃PO₄, Na₂CO₃, and Cs₂CO₃.[4]

    • Solvent : Ensure your solvent is anhydrous and properly degassed. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2]

  • Catalyst Activity :

    • The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[2][5] Some precatalysts are air-sensitive. Using newer generation, air-stable precatalysts like XPhos Pd G2 or G3 can be beneficial.[2][6][7]

    • Ensure you are using an appropriate ligand for the coupling. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[4]

Q2: I'm observing significant protodeboronation of my pyrazole boronic acid. How can I minimize this side reaction?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This is a very common side reaction with electron-rich or heterocyclic boronic acids.[2][8]

Causality : The proton source for this side reaction is often water in the reaction mixture, and the reaction is frequently accelerated by strong bases.[2]

Mitigation Strategies:

StrategyRationaleRecommended Action
Use Milder Base Strong bases in aqueous media can accelerate protodeboronation.[2]Switch from strong bases like K₃PO₄ or NaOH to weaker bases like K₂CO₃ or KF.[2]
Anhydrous Conditions Water is the primary proton source.Use anhydrous solvents and ensure all reagents are dry.[2]
Use Boronic Esters Boronic esters, particularly pinacol esters, are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[9]Synthesize the pinacol ester of your pyrazole boronic acid.
Use N-Aryl-MIDA Boronates MIDA (N-methyliminodiacetic acid) boronates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.Consider preparing the MIDA boronate of your pyrazole.
Shorter Reaction Times Prolonged exposure to reaction conditions can increase the extent of protodeboronation.[4]Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times.[10]

Experimental Protocol: Preparation of a Pyrazole Pinacol Boronic Ester

  • To a round-bottom flask, add the pyrazole boronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

Q3: My main byproduct is the homocoupling of my pyrazole boronic acid. What causes this and how can I prevent it?

Homocoupling results in a symmetrical bipyrazole, which can be difficult to separate from the desired product.

Mechanism : This side reaction can be palladium-catalyzed, particularly in the presence of an oxidant like air (O₂).[11] It can also occur through a base-induced disproportionation of the boronic acid.[12]

Prevention Strategies:

  • Maintain an Inert Atmosphere : The most critical factor is to rigorously exclude oxygen from your reaction.[2] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction.

  • Use a Reducing Agent : In some cases, adding a mild reducing agent can suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[13]

  • Control Base Addition : Adding the base portion-wise or using a weaker base might mitigate base-induced homocoupling.

  • Catalyst Choice : Some catalyst systems may be more prone to promoting homocoupling than others. If the problem persists, screening different palladium precatalysts and ligands is advisable.

G start Homocoupling Observed inert_check 1. Improve Inert Atmosphere - Thoroughly degas solvent - Maintain positive N₂/Ar pressure start->inert_check reductant_check 2. Consider Additives - Add a mild reducing agent inert_check->reductant_check base_check 3. Modify Base Conditions - Use a weaker base - Portion-wise addition reductant_check->base_check catalyst_screen 4. Screen Catalysts/Ligands base_check->catalyst_screen solution Reduced Homocoupling catalyst_screen->solution

Caption: Troubleshooting workflow for pyrazole boronic acid homocoupling.

Q4: I am observing dehalogenation of my aryl halide starting material. What is the cause and solution?

Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom, leading to an undesired byproduct.

Mechanism : This side reaction can occur after the oxidative addition step. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, followed by reductive elimination to give the dehalogenated arene.[14] The hydride source can be an amine base or an alcoholic solvent.

Solutions :

  • Choice of Halide : The propensity for dehalogenation can depend on the halide. For some heterocyclic systems, bromo and chloro derivatives have been found to be superior to iodo derivatives due to a reduced tendency for dehalogenation.[6]

  • Catalyst and Ligand : The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Using a precatalyst that rapidly forms the active Pd(0) species can diminish unwanted side reactions.[6]

  • Solvent and Base : Avoid using solvents or bases that can act as hydride donors if dehalogenation is a significant issue. For example, if using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand should I choose for my pyrazole Suzuki coupling?

The optimal choice is substrate-dependent. However, for many pyrazole systems, particularly those that are challenging, modern Buchwald-type ligands and their corresponding precatalysts are highly effective.[4]

  • General Recommendation : Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst such as XPhos Pd G2 or SPhos Pd G2 . These are often highly active and tolerant of a wide range of functional groups.

  • For Unprotected N-H Pyrazoles : Couplings with unprotected N-H pyrazoles can be challenging as the acidic proton can interfere with the reaction.[8] Specialized conditions or catalysts may be required. In some cases, using a slight excess of a strong base like K₃PO₄ can be effective.[8]

Q2: What is the best base and solvent combination?

The base and solvent are often interdependent.[2]

  • Bases : Potassium phosphate (K₃PO₄) is a robust and commonly used base.[4] Cesium carbonate (Cs₂CO₃) is often effective but more expensive. Potassium carbonate (K₂CO₃) is a good, milder alternative if protodeboronation is an issue.

  • Solvents : A mixture of an organic solvent and water is very common. Popular choices include 1,4-dioxane/water , toluene/water , or ethanol/water .[4][10] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. For water-sensitive substrates, anhydrous conditions with a finely powdered base can be used.[2]

Q3: How can I purify my final pyrazole-containing product?

  • Standard Column Chromatography : This is the most common method. Use silica gel and an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Acid-Base Extraction : If your pyrazole product has a basic nitrogen atom, you can sometimes purify it by dissolving the crude material in an organic solvent, washing with an acidic aqueous solution to extract the product into the aqueous layer, neutralizing the aqueous layer with base, and then re-extracting the purified product back into an organic solvent.

  • Crystallization : If the product is a solid, crystallization can be a highly effective purification method.

Q4: Can I use microwave heating for these reactions?

Yes, microwave irradiation is an excellent technique for Suzuki couplings with pyrazoles. It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer byproducts.[10]

General Protocol for Microwave-Assisted Suzuki Coupling

  • In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), pyrazole boronic ester (1.2 mmol), a base (e.g., KOH, 2.0 mmol), and the palladium catalyst (e.g., a pyridine-pyrazole/Pd(II) complex, 0.1 mol%).[10]

  • Add the solvent system (e.g., EtOH/H₂O 1:1, 2 mL).

  • Securely cap the vial.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 2-10 minutes).[10]

  • After cooling, work up the reaction as you would for a conventionally heated reaction.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem.

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate.

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.

  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.

  • A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionalization - Benchchem.

  • Masking Boronic Acids for Suzuki Coupling - YouTube.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications.

  • Room Temperature Suzuki Reactions in Aqueous Media under Air by Palladium(ii) Complexes with Pyrazole Derived Ligands | Australian Journal of Chemistry - CSIRO Publishing.

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate.

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

  • How can I solve my problem with Suzuki coupling? - ResearchGate.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - NIH.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.

  • (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid - Vulcanchem.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with this specific substrate.

The structure this compound presents unique challenges due to its ortho-substitution, which introduces steric hindrance, and the presence of a Lewis-basic pyrazole ring that can interact with the palladium catalyst. This guide is designed to explain the causality behind experimental choices and provide a systematic approach to achieving high reaction yields.

Section 1: Understanding the Substrate: Key Challenges

The molecular architecture of this compound dictates the potential difficulties in its Suzuki-Miyaura coupling:

  • Steric Hindrance: The pyrazole group at the ortho-position to the boronic acid creates significant steric bulk. This can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often requiring specialized bulky ligands to facilitate the reaction.[1][2][3]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium center. This coordination can sometimes lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby reducing the overall reaction efficiency.[4]

  • Protodeboronation: Like many heteroaryl and electron-rich boronic acids, this substrate is susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[5][6] This is often exacerbated under basic conditions, which are required for the Suzuki coupling to proceed.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when using this boronic acid?

A1: The most frequent cause of low yield is a combination of slow transmetalation due to steric hindrance and competing protodeboronation.[2][3] If the catalytic cycle is slow, the boronic acid has more time to decompose via protodeboronation before it can productively couple. Using a catalyst system that promotes rapid reaction rates is crucial.[9]

Q2: How do I select the appropriate palladium catalyst and ligand?

A2: For sterically hindered substrates like this, the choice of ligand is critical. You need bulky, electron-rich phosphine ligands that can accelerate the rate-limiting steps.

  • Buchwald Ligands: Biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[3] They stabilize the palladium(0) species and promote both oxidative addition and the difficult reductive elimination step.[10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for coupling hindered substrates due to their strong σ-donating properties.[11]

  • Precatalysts: Using modern palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) is highly recommended.[7] These complexes generate the active Pd(0) catalyst under mild conditions, often almost instantaneously, which can outcompete the boronic acid decomposition.[9][12]

Q3: What are the best starting conditions for base and solvent?

A3: A good starting point is crucial for optimization.

  • Base: A moderately strong base is needed to form the boronate species required for transmetalation. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective in many challenging couplings.[13] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also common.[14][15] Stronger bases like potassium tert-butoxide (t-BuOK) can be effective but may also accelerate protodeboronation, so they should be used judiciously.[11]

  • Solvent: A polar aprotic solvent is typically used, often with a small amount of water to help dissolve the base. A mixture of 1,4-dioxane/water or toluene/water is a standard starting point.[13][16] Anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK) can also be explored to suppress water-mediated decomposition pathways.[17]

Q4: How can I minimize the risk of protodeboronation?

A4: Minimizing protodeboronation is key to maximizing yield.

  • Use a Precatalyst: As mentioned, modern precatalysts generate the active Pd(0) species rapidly, ensuring the coupling reaction starts immediately before the boronic acid can decompose.[9][12]

  • Rigorous Inert Atmosphere: Perform the reaction under a strict inert atmosphere (argon or nitrogen). Oxygen can degrade the palladium catalyst, slowing the reaction and allowing more time for protodeboronation.

  • Use Boronate Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[6][8]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can completely prevent protodeboronation. This requires the use of non-hydroxide bases like CsF or TMSOK.[17][18]

Section 3: Systematic Troubleshooting Guide

Use the following table to diagnose and solve common issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Trace Conversion 1. Inactive Catalyst2. Insufficiently Active Conditions3. Poor Reagent Quality1. Use a fresh palladium source or a robust precatalyst (e.g., XPhos Pd G3).[7]2. Increase the reaction temperature in 10-20 °C increments. Switch to a more active ligand (e.g., from PPh₃ to XPhos or SPhos).[3]3. Verify the purity of the boronic acid and aryl halide by NMR or LC-MS.
Low Yield (<50%) with Starting Material Remaining 1. Slow Catalytic Turnover2. Steric Hindrance3. Insufficient Reaction Time1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, tBuXPhos) to accelerate reductive elimination.[1][2]3. Monitor the reaction by TLC or LC-MS to ensure it has reached completion.
Significant Formation of Protodeboronated Side Product 1. Protodeboronation is faster than cross-coupling2. Presence of excess water or acidic impurities3. Base is too strong or reaction temperature is too high1. Use a highly active precatalyst that initiates the catalytic cycle rapidly at a lower temperature.[9][12]2. Use anhydrous solvents and a base like CsF or K₃PO₄. Consider converting the boronic acid to a pinacol or MIDA ester.[6]3. Screen different bases. If using a strong base like KOH or t-BuOK, try a milder one like K₂CO₃ or K₃PO₄. Lower the reaction temperature.[15]
Formation of Boronic Acid Homocoupling (Dimer) 1. Presence of Oxygen2. Inefficient Reductive Elimination1. Ensure the reaction mixture is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).2. Use a ligand known to promote reductive elimination, such as a bulky Buchwald-type ligand.[10]

Section 4: Recommended Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the flask and degas the mixture by sparging with argon for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3]

Table 1: Condition Screening Matrix

If the general protocol gives low yield, a systematic screening of parameters is recommended.

Variable Condition A (Starting Point) Condition B Condition C Condition D
Pd Source / Ligand XPhos Pd G3SPhos Pd G2Pd₂(dba)₃ / RuPhosPd(OAc)₂ / IPr-HCl*
Base K₃PO₄Cs₂CO₃K₂CO₃t-BuOK
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)THF / H₂O (4:1)Dioxane (anhydrous)
Temperature 100 °C80 °C110 °C60 °C

*IPr-HCl is an N-heterocyclic carbene precursor that requires in-situ activation.

Section 5: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X center PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Product) Troubleshooting_Workflow Start Low Yield (<50%) CheckSM Starting Material (SM) Remaining? Start->CheckSM CheckProto Protodeboronation Product Observed? CheckSM->CheckProto No SlowKinetics Slow Kinetics / Steric Hindrance CheckSM->SlowKinetics Yes DecompIssue Decomposition is Too Fast CheckProto->DecompIssue Yes Sol_IncreaseTemp Increase Temp / Time SlowKinetics->Sol_IncreaseTemp Sol_BulkyLigand Use Bulkier Ligand (e.g., RuPhos, tBuXPhos) SlowKinetics->Sol_BulkyLigand Sol_IncreaseCat Increase Catalyst Loading SlowKinetics->Sol_IncreaseCat Sol_Precatalyst Use Fast-Activating Precatalyst (e.g., G3/G4) DecompIssue->Sol_Precatalyst Sol_MilderBase Use Milder Base (K₃PO₄, CsF) & Lower Temperature DecompIssue->Sol_MilderBase Sol_Anhydrous Use Anhydrous Solvent / Boronate Ester DecompIssue->Sol_Anhydrous

Caption: Decision workflow for troubleshooting low reaction yield.

References

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available at: [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at: [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

Sources

Technical Support Center: Purification of Products from [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent. The unique structural features of this boronic acid, namely the pyrazole and methoxy-substituted phenyl ring, can influence reaction outcomes and subsequent purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target compounds.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from reactions involving this compound, such as in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5][6]

Issue 1: Low Yield of Purified Product After Column Chromatography

Question: I've performed a Suzuki-Miyaura coupling reaction between this compound and an aryl halide. After workup and purification by flash column chromatography on silica gel, the yield of my desired biaryl product is significantly lower than expected based on LC-MS analysis of the crude reaction mixture. What could be the cause?

Answer:

Several factors can contribute to low recovery of the desired product during silica gel chromatography. The pyrazole nitrogen and the methoxy group can impart a moderate degree of polarity and may interact with the acidic silanol groups on the silica surface, leading to product retention or decomposition.[7][8]

Potential Causes & Solutions:

  • Product Sticking to Silica Gel: The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, causing streaking on TLC and poor recovery from the column.[7][8]

    • Solution 1: Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (~1% v/v), in your eluent system. This will cap the acidic silanol groups and reduce non-specific binding.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica gel for reverse-phase chromatography if your product is sufficiently non-polar.

  • Incomplete Elution: The chosen eluent system may not be polar enough to effectively elute your product.

    • Solution: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, consider adding a small percentage of methanol or isopropanol to the ethyl acetate to increase its elution strength.

  • Product Decomposition on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive functional groups.

    • Solution: Minimize the time your product spends on the column by running the chromatography as quickly as possible without sacrificing separation. Using a dry loading technique can also help improve resolution and reduce band broadening, leading to faster elution.[9]

Issue 2: Persistent Palladium Contamination in the Final Product

Question: After purification, my final product is still contaminated with palladium catalyst residues, which appear as a black or grey solid. How can I effectively remove these?

Answer:

Palladium removal is a common challenge in cross-coupling reactions. The choice of removal method depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of your product.[10][11][12][13]

Troubleshooting Workflow for Palladium Removal:

G start Crude Product with Pd Contamination celite Filtration through Celite® Pad start->celite Initial Step scavenger Treat with Palladium Scavenger Resin celite->scavenger If Pd remains activated_carbon Activated Carbon Treatment scavenger->activated_carbon If Pd still present chromatography Column Chromatography activated_carbon->chromatography Final Polish end Palladium-Free Product chromatography->end

Caption: Decision tree for palladium removal.

Detailed Protocols:

  • Filtration through Celite®: This is often the first and simplest step.[10][11]

    • Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a small plug of Celite® in a fritted funnel.

    • Pass the diluted reaction mixture through the Celite® plug, washing with additional solvent. The Celite® will trap insoluble palladium species.[10]

  • Palladium Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium.[12][13]

    • Dissolve the crude product in an appropriate solvent.

    • Add the scavenger resin (e.g., thiol- or amine-functionalized silica) and stir the mixture for a few hours to overnight.

    • Filter off the resin to remove the bound palladium.

  • Activated Carbon Treatment: A cost-effective but potentially less selective method.[13][14]

    • Dissolve the crude product in a suitable solvent.

    • Add activated carbon (5-10 wt% relative to the crude product).

    • Stir the mixture, possibly with gentle heating, for several hours.

    • Filter through Celite® to remove the carbon. Be aware that product loss due to adsorption on the carbon can occur.[13]

Issue 3: Presence of Unreacted Boronic Acid or Homocoupled Byproducts

Question: My final product is contaminated with unreacted this compound and/or the homocoupled biaryl product of my starting aryl halide. How can I remove these impurities?

Answer:

The removal of boronic acid-related impurities often requires a combination of aqueous workup and chromatography.

Strategies for Removal:

ImpurityPropertiesRecommended Purification Strategy
Unreacted Boronic Acid Acidic, polarAqueous Basic Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or K₂CO₃ solution). The boronic acid will be deprotonated and extracted into the aqueous phase.[15][16]
Homocoupled Byproduct Typically non-polarColumn Chromatography: The homocoupled product often has a different polarity compared to the desired cross-coupled product and can usually be separated by flash column chromatography.[1]
Boronic Acid Anhydrides (Boroxines) Less polar than the boronic acidAqueous Workup: These can often be hydrolyzed back to the boronic acid during an aqueous workup and then removed with a basic wash.

Experimental Protocol: Acidic/Basic Wash

  • After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaHCO₃ solution (to remove unreacted boronic acid).

    • Water.

    • Brine (saturated NaCl solution) to aid in phase separation.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?

A1: The most common side reactions include:

  • Protodeborylation: This is the hydrolysis of the boronic acid back to the corresponding arene (1- (4-methoxyphenyl)-1H-pyrazole). This is more likely to occur with heteroaryl boronic acids, especially under harsh basic conditions or prolonged reaction times.[17][18]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur, especially if the catalyst is not sufficiently active or if oxygen is present in the reaction mixture.[17]

  • Hydrolysis of the Product: Depending on the functional groups present on your coupling partner, hydrolysis may occur under the basic reaction conditions.

Q2: Can I use recrystallization to purify my product?

A2: Recrystallization can be a very effective purification technique if your product is a solid and you can find a suitable solvent system.[15][19]

  • Solvent Screening: To find a good recrystallization solvent, your product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor your purification.

  • Staining: Since many of the compounds involved may not be UV-active, using a stain such as potassium permanganate (KMnO₄) can help visualize the spots on the TLC plate.

  • Co-spotting: To confirm the identity of spots on your TLC plate, you can "co-spot" your crude mixture alongside your starting materials on the same plate.

Q4: What is the best way to handle and store this compound?

A4: Boronic acids can be sensitive to air and moisture.[20] It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. For reactions, it is best to use freshly opened or properly stored material to avoid issues with decomposition.

III. Visualization of a General Purification Workflow

G reaction Crude Reaction Mixture workup Aqueous Workup (Basic Wash) reaction->workup celite_filtration Filtration through Celite® workup->celite_filtration concentration Concentration celite_filtration->concentration chromatography Flash Column Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization pure_product Pure Product characterization->pure_product

Sources

Technical Support Center: Navigating the Challenges of Substituted Phenylboronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Substituted phenylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their utility is often accompanied by a unique set of challenges that can lead to failed reactions, low yields, and inconsistent results.

This guide is designed to move beyond simple procedural lists. As your virtual application scientist, I will provide in-depth, field-tested insights into the common pitfalls encountered when using these powerful reagents. We will explore the "why" behind the problems and offer robust, evidence-based solutions to troubleshoot your experiments effectively.

Section 1: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My cross-coupling reaction has a low yield, and I see significant formation of a byproduct that is just the arene from my boronic acid. Is this protodeboronation, and how can I stop it?

A1: Yes, this is the classic signature of protodeboronation. This undesired side reaction involves the replacement of the C–B bond with a C–H bond, effectively destroying your starting material.[1] It is highly dependent on the reaction conditions and the electronic nature of your phenylboronic acid.

The "Why": Protodeboronation can be catalyzed by acid or base and is often exacerbated by elevated temperatures and the presence of water.[1][2] Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly susceptible.[2][3] The mechanism can be complex, but in basic media (common in Suzuki couplings), it often involves the formation of an unstable aryl anion intermediate or a concerted proton transfer from a water molecule to the ipso-carbon of the boronate species.[4]

Actionable Solutions:

  • Use a More Stable Boron Reagent: The most effective strategy is often to replace the boronic acid with a more stable derivative.

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable to protodeboronation and air than their boronic acid counterparts.[3] They slowly release the boronic acid under the reaction conditions.

    • MIDA Boronate Esters: These have proven highly effective for "slow release" strategies, which keep the concentration of the free, unstable boronic acid low throughout the reaction, thus minimizing side reactions.[1]

  • Optimize Reaction Conditions:

    • Minimize Water: While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation. Use rigorously dried solvents and consider using anhydrous bases like K₃PO₄.

    • Lower Reaction Temperature: If your catalyst system allows, reducing the temperature can significantly slow the rate of protodeboronation relative to the productive coupling.

    • Increase Catalyst Efficiency: A highly active catalyst system that promotes rapid catalytic turnover can outcompete the slower protodeboronation pathway.[1] Consider using modern, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[3][5]

  • Use an Excess of Boronic Acid: As a pragmatic approach, using a slight excess (1.2–1.5 equivalents) of the boronic acid can help compensate for degradation, though this is less ideal from an atom economy perspective.[3]

Q2: My reaction with an electron-deficient phenylboronic acid (e.g., with -CF₃, -NO₂, or multiple fluorine substituents) is stalling or failing completely. What is happening?

A2: Electron-deficient phenylboronic acids present a dual challenge: they are prone to protodeboronation and they are inherently less reactive in the crucial transmetalation step of the catalytic cycle.

The "Why": The Suzuki-Miyaura catalytic cycle requires the transfer of the organic group from the boron atom to the palladium center (transmetalation).[6] This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex. Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the ipso-carbon, making this transfer to the palladium center sluggish.[7] This slow transmetalation allows competing decomposition pathways, like protodeboronation, to dominate.[2][4]

Actionable Solutions:

  • Choose a Stronger Base: A weak base may not be sufficient to activate the electron-poor boronic acid. Switching from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to promote transmetalation.[5]

  • Employ Electron-Rich Ligands: To accelerate the overall catalytic cycle, especially the rate-limiting oxidative addition and the sluggish transmetalation, use highly electron-rich and bulky phosphine ligands. Catalysts like XPhos Pd G3 or SPhos Pd G3 are specifically designed for these challenging couplings.[3]

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for transmetalation. However, monitor closely for increased protodeboronation.[5]

  • Consider Switching Coupling Partners: If feasible, it may be more effective to have the electron-deficient group on the aryl halide partner and use a more electron-rich boronic acid. Electron-deficient halides are highly reactive towards oxidative addition, which can significantly speed up the reaction.[7][8]

Substituent TypeCommon IssueRecommended BaseRecommended Ligand Type
Electron-Deficient (-NO₂, -CF₃, -CN)Slow Transmetalation, ProtodeboronationStrong (K₃PO₄, Cs₂CO₃)Electron-Rich, Bulky (e.g., Buchwald type)
Electron-Rich (-OMe, -Me)Slower Oxidative Addition (on halide partner)Moderate (Na₂CO₃, K₂CO₃)Standard (e.g., PPh₃) or Buchwald type
Ortho-Substituted (-Me, -Cl, -OMe)Steric HindranceStrong (K₃PO₄, Cs₂CO₃)Bulky (e.g., XPhos, RuPhos)
Q3: My reaction involving an ortho-substituted phenylboronic acid is giving low yields. Why does this steric hindrance cause such a problem?

A3: Ortho substituents present significant steric challenges that can impede multiple steps in the catalytic cycle.

The "Why": The steric bulk of an ortho substituent can hinder the approach of the boronic acid to the palladium complex during the transmetalation step. Furthermore, after transmetalation, the two bulky aryl groups on the palladium center (one from the halide, one from the boronic acid) must be positioned cis to each other to undergo the final reductive elimination step. A large ortho substituent can make it difficult for the complex to adopt this necessary conformation, slowing down or preventing the formation of the desired biaryl product.[9]

Actionable Solutions:

  • Use Bulky, Cone-Angle Ligands: This may seem counterintuitive, but ligands that are themselves very bulky (e.g., XPhos, RuPhos, or tricyclohexylphosphine) can create a more open coordination sphere around the palladium atom, which can actually help accommodate the sterically demanding substrates.[3]

  • Increase Temperature: Higher temperatures can help overcome the rotational energy barriers and facilitate the necessary conformational changes for reductive elimination.

  • Specialized Catalysts: For particularly hindered couplings, consider specialized catalysts or ligand systems known to promote the coupling of sterically demanding partners.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the first things to check when a Suzuki-Miyaura coupling fails?

Start with the fundamentals:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) species are sensitive to oxygen. If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction.[5]

  • Oxygen Contamination: The entire reaction must be performed under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid (forming an Ar-Ar byproduct) and catalyst decomposition.[5] Ensure your solvents are properly degassed.

  • Reagent Purity: Verify the purity of your boronic acid, aryl halide, and base. Boronic acids can degrade upon storage.[3]

  • Base and Solvent: Ensure the base is strong enough for your specific substrate combination and that the solvent system is appropriate.

FAQ 2: My boronic acid solid looks clumpy and different from when I bought it. Could this be boroxine, and how does it affect my reaction?

Yes, this is very likely due to the formation of boroxine , a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[10] This process is often reversible by adding water but can be driven by heat or storage in a dry environment.[11][12]

  • Impact on Reaction: Using a boroxine directly affects the stoichiometry of your reaction. Since three molecules of boronic acid form one molecule of boroxine, using the mass of the boronic acid will result in adding fewer molar equivalents than calculated. For accurate results, it is best to convert the boroxine back to the boronic acid (e.g., by recrystallization from a water-containing solvent) or account for the change in molecular weight. Electron-donating groups on the phenyl ring tend to favor boroxine formation.[11][13]

FAQ 3: What are the best analytical techniques to assess the purity and stability of my boronic acid?

Assessing the purity of boronic acids can be challenging due to their potential for on-column degradation during analysis.[14]

  • ¹H and ¹¹B NMR Spectroscopy: NMR is a powerful non-destructive tool. ¹¹B NMR is particularly useful for observing the chemical environment of the boron atom, which can indicate degradation or boroxine formation.[14]

  • UPLC-MS: Provides high resolution and sensitivity for identifying the parent compound and any degradation products, such as the protodeboronated arene.[14]

  • HPLC: A stability-indicating HPLC method is essential. Challenges include on-column hydrolysis. To mitigate this, use an aprotic diluent (like acetonitrile), run faster analyses to reduce column residence time, and ensure the mobile phase pH is not promoting degradation.[14] Non-aqueous capillary electrophoresis (NACE) has also been shown to be an effective technique that avoids hydrolysis issues.[15]

Section 3: Protocols and Methodologies

Protocol: Screening for and Mitigating Protodeboronation in a Test Reaction

This protocol outlines a systematic approach to diagnose and solve a suspected protodeboronation issue in a Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (1.0 equiv)

  • Substituted Phenylboronic Acid (or derivative, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Degassed water (if required for the solvent system)

  • Inert atmosphere reaction vials with septa

  • Standard glassware and stirring equipment

Procedure:

  • Establish a Baseline:

    • Set up the reaction using your original (failing) conditions in a reaction vial under an inert atmosphere.

    • In a separate vial, prepare a "control" containing only the phenylboronic acid, base, and solvent (no aryl halide or catalyst).

    • Run both reactions at your standard temperature for a set time (e.g., 2 hours).

    • Analyze both reaction mixtures by LC-MS or GC-MS. The presence of the protodeboronated arene in the control vial is a strong indicator that the boronic acid is unstable under the basic conditions alone.

  • Systematic Optimization: Set up a parallel series of reactions to test different variables against your baseline.

    • Vial A (Baseline): Your original conditions.

    • Vial B (Alternative Boron Source): Replace the phenylboronic acid with its corresponding potassium trifluoroborate salt (ArBF₃K) or MIDA ester. Keep all other conditions the same.

    • Vial C (Stronger, Drier Conditions): Use rigorously dried solvent and an anhydrous base like K₃PO₄. If your original base was weaker (e.g., Na₂CO₃), this tests the effect of a stronger base.

    • Vial D (Lower Temperature): Run the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C).

  • Reaction Monitoring & Analysis:

    • Take small aliquots from each vial at regular intervals (e.g., 1h, 4h, 12h) via syringe under an inert atmosphere.

    • Quench the aliquots in a vial containing a solvent mixture (e.g., ethyl acetate/water).

    • Analyze the organic layer by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials, formation of the desired product, and formation of the protodeboronated byproduct.

  • Interpretation:

    • Compare the product-to-byproduct ratio across the different conditions. A significant improvement in this ratio in Vials B, C, or D will point you toward the optimal solution. For example, if Vial B shows high conversion with minimal byproduct, switching to a more stable boron source is the most effective strategy.

Section 4: Visual Guides & Workflows

Key Degradation Pathway: Protodeboronation

Protodeboronation cluster_conditions Reaction Conditions cluster_main Protodeboronation Pathways Water H₂O / H⁺ PBA Arylboronic Acid Ar-B(OH)₂ Water->PBA Base Base (e.g., OH⁻) Base->PBA Heat Heat Boronate Boronate Anion [Ar-B(OH)₃]⁻ Heat->Boronate Accelerates PBA->Boronate + OH⁻ Arene Protodeboronated Product Ar-H PBA->Arene H⁺ cat. (Acidic Media) Boronate->PBA + H⁺ Boronate->Arene H₂O (Base-Mediated) Borate B(OH)₃ / [B(OH)₄]⁻

Caption: Mechanisms of acid- and base-mediated protodeboronation.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low / No Yield in Suzuki Coupling check_reagents Check Reagent Purity & Integrity (Boronic Acid, Halide, Base, Solvent) start->check_reagents check_inert Verify Inert Atmosphere (Degas Solvents, Purge System) check_reagents->check_inert sm_present Starting Materials (SM) Consumed? check_inert->sm_present byproducts Byproducts Observed? sm_present->byproducts Yes solution_no_reaction SOLUTION: 1. Increase Temperature 2. Use Stronger Base (K₃PO₄, Cs₂CO₃) 3. Use More Active Catalyst System (e.g., Buchwald Precatalyst) sm_present->solution_no_reaction No protodeboronation Protodeboronation (Ar-H) and/or Homocoupling (Ar-Ar)? byproducts->protodeboronation Yes decomposition Complex Mixture / Decomposition? byproducts->decomposition No solution_proto SOLUTION: 1. Use ArBF₃K or MIDA Ester 2. Lower Temperature 3. Minimize Water / Use Anhydrous Base protodeboronation->solution_proto Yes protodeboronation->decomposition No solution_decomp SOLUTION: 1. Lower Temperature 2. Check Catalyst/Ligand Stability 3. Screen Different Ligands decomposition->solution_decomp Yes

Caption: A decision tree for systematic troubleshooting of Suzuki reactions.

References

  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Chelius, C., Xiao, Y., & Paul, C. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 70, 593-600. Retrieved from [Link]

  • Gülcemal, D., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(58), 36561-36570. Retrieved from [Link]

  • Guidechem. (2024). How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines?
  • Dalton, S., et al. (2018). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 10(33), 4069-4073. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Gonzalez, S. C., et al. (2007). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 73(22), 7300-7306. Retrieved from [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2941-2946. Retrieved from [Link]

  • Li, X., et al. (2017). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 53(80), 11042-11045. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 151-157. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1297. Retrieved from [Link]

  • Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2305-2313. Retrieved from [Link]

  • ResearchGate. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
  • ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Massachusetts Institute of Technology. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET.
  • ACS Publications. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. Retrieved from [Link]

  • Chemical Science. (2025). rsc.li/chemical-science.
  • ResearchGate. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(24), 12344-12359. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). The catalytic cycle for coupling of bromobenzene and phenylboronic acid over the Pd–H-Beta zeolite. Retrieved from [Link]

  • Liu, Y., & Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(10), 12531-12548. Retrieved from [Link]

Sources

how to prevent homocoupling of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs for Homocoupling of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Homocoupling of the boronic acid is a common side reaction that can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to mitigate this issue, ensuring the success of your synthetic endeavors.

The subject molecule, this compound, possesses distinct structural features that can influence its reactivity. The electron-donating methoxy group can affect the transmetalation step, while the ortho-pyrazolyl substituent introduces steric hindrance and a potential coordination site for the palladium catalyst. Understanding these characteristics is key to preventing unwanted homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling with my this compound?

A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled biaryl product and regenerating the Pd(0) catalyst. Rigorous degassing of solvents and reaction vessels is the most effective way to prevent this pathway.

  • Pd(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the reduction to the active Pd(0) catalyst is slow or inefficient, the Pd(II) species can directly react with the boronic acid to produce the homocoupled product. This is particularly relevant at the beginning of the reaction before the catalytic cycle is fully established.

Q2: My boronic acid has an electron-donating methoxy group. How does this affect its tendency to homocouple?

A2: Electron-donating groups, like the methoxy substituent on your boronic acid, generally increase the electron density on the aromatic ring. While this can be beneficial for some steps in the catalytic cycle, it can sometimes slow down the rate of transmetalation. If the desired cross-coupling is sluggish, the boronic acid may be more susceptible to side reactions like homocoupling. Therefore, optimizing the reaction conditions to favor a rapid cross-coupling is crucial.

Q3: The pyrazolyl group is in the ortho position. What role does it play?

A3: The ortho-pyrazolyl group introduces two key factors:

  • Steric Hindrance: Its proximity to the boronic acid functionality can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step. This can increase the lifetime of reactive intermediates that may lead to homocoupling.

  • Coordinating Effects: The nitrogen atoms of the pyrazole ring can coordinate to the palladium center. This can be either beneficial, by stabilizing the catalyst and promoting the desired reaction, or detrimental, by forming an overly stable complex that inhibits catalytic turnover. The outcome often depends on the other reaction parameters, such as the choice of ligand and base. For some heteroaryl boronic acids, this coordination can exacerbate protodeboronation, another common side reaction.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. The choice of both the palladium precursor and the ancillary ligand is critical.

  • Palladium Precatalysts: Using Pd(0) sources like Pd₂(dba)₃ can be advantageous as they do not require an initial reduction step, minimizing the presence of Pd(II) that can initiate homocoupling. Modern palladium precatalysts, such as those developed by Buchwald and others (e.g., XPhos-Pd-G3), are designed for rapid generation of the active Pd(0) species, which can also suppress homocoupling by quickly entering the desired catalytic cycle.[1][2][3][4][5]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for coupling sterically hindered and electron-rich boronic acids.[6] These ligands promote a fast rate of reductive elimination to form the desired product, which outcompetes the pathways leading to homocoupling.

Q5: How do the base and solvent system impact homocoupling?

A5: The base and solvent are not merely reaction additives; they play a crucial role in the reaction mechanism and selectivity.

  • Base: A strong, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often preferred for sterically demanding couplings. The base is required to activate the boronic acid for transmetalation.[6] However, an inappropriate choice or concentration of base can sometimes promote side reactions.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate species. However, excessive water can sometimes increase the rate of homocoupling. The optimal solvent system often requires empirical determination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled product (>10%) 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precursor. 3. Slow transmetalation of the boronic acid.1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw technique for complete oxygen removal. 2. Change Palladium Source: Switch from a Pd(II) source to a Pd(0) source (e.g., Pd₂(dba)₃) or use a modern precatalyst (e.g., XPhos-Pd-G3) that rapidly generates the active catalyst. 3. Optimize Ligand: Employ a bulky, electron-rich phosphine ligand such as SPhos or XPhos to accelerate the cross-coupling.
Moderate homocoupling (5-10%) and incomplete conversion 1. Suboptimal base or solvent. 2. Reaction temperature is too high or too low.1. Screen Bases and Solvents: Try a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Experiment with different solvent systems, such as dioxane/water, toluene/water, or 2-MeTHF/water. 2. Adjust Temperature: Lowering the reaction temperature can sometimes disfavor homocoupling. Conversely, if the cross-coupling is very slow, a moderate increase in temperature might be necessary to accelerate the desired reaction over side reactions.
Inconsistent results between batches 1. Variable oxygen levels. 2. Purity of the boronic acid.1. Standardize Degassing Protocol: Ensure your degassing procedure is consistent for every experiment. 2. Check Boronic Acid Quality: Impurities in the boronic acid can affect the reaction. Consider recrystallizing the boronic acid if its purity is questionable.

Visualizing the Problem: Homocoupling Pathways

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using a Modern Precatalyst for Challenging Couplings

This protocol is recommended when homocoupling persists or when using less reactive coupling partners.

Reagents and Equipment:

  • This compound (1.5 equiv)

  • Aryl chloride or triflate (1.0 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF, anhydrous, degassed)

  • Water (degassed)

  • Sealed reaction vial

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide/triflate, this compound, K₃PO₄, and XPhos-Pd-G3 to a reaction vial.

  • Add degassed 2-MeTHF and degassed water (e.g., 10:1 ratio).

  • Seal the vial and stir the mixture at the appropriate temperature (often 60-100 °C for aryl chlorides).

  • Monitor the reaction as described in Protocol 1.

  • Workup and purification are performed as in Protocol 1.

Data Summary: Influence of Reaction Parameters on Homocoupling

The following table provides a qualitative summary of how different reaction parameters can be adjusted to suppress the formation of the homocoupled dimer of this compound.

ParameterCondition to Reduce HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II).
Palladium Source Pd(0) precursors or modern precatalystsMinimizes the concentration of Pd(II) available for direct homocoupling.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the desired cross-coupling cycle, particularly reductive elimination.
Base Strong, non-coordinating (e.g., K₃PO₄, Cs₂CO₃)Efficiently promotes transmetalation without catalyst inhibition.
Solvent Anhydrous, degassed aprotic solvents with minimal waterReduces the likelihood of oxygen-mediated and water-assisted side reactions.
Temperature Lowest effective temperatureMinimizes the rate of side reactions relative to the desired cross-coupling.
Boronic Acid Addition Slow addition of the boronic acidKeeps the instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Significant Homocoupling Observed Check_Degassing Is the degassing procedure rigorous? Start->Check_Degassing Improve_Degassing Implement freeze-pump-thaw or extended sparging. Check_Degassing->Improve_Degassing No Check_Catalyst Are you using a Pd(II) precursor? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst Switch to Pd₂(dba)₃ or a precatalyst (e.g., XPhos-Pd-G3). Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand appropriate for a hindered substrate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Change_Ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Change_Ligand No Screen_Conditions Systematically screen base, solvent, and temperature. Check_Ligand->Screen_Conditions Yes Change_Ligand->Screen_Conditions Success Homocoupling Minimized Screen_Conditions->Success

Caption: A step-by-step workflow for troubleshooting homocoupling.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry-A European Journal, 17(8), 2492–2503. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer. [Link]

Sources

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid (CAS No. 1287753-34-7). This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this versatile reagent. Our goal is to equip you with the technical knowledge and practical troubleshooting strategies required for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum shelf-life and reagent integrity, the compound should be stored under controlled conditions. While boronic acids are more stable than many other organometallic reagents, their longevity is highly dependent on the storage environment. The primary recommendation is refrigeration.[1]

Core Recommendation: Store at 2-8°C in a tightly sealed container.[1] For long-term storage (months to years), storing under an inert atmosphere (e.g., Argon or Nitrogen) is strongly advised to mitigate degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.[2]
Light Store in an opaque containerProtects against potential light-induced degradation.
Container Tightly sealed, appropriate materialPrevents moisture ingress and contamination.
Q2: How sensitive is this boronic acid to air and moisture?

A2: Very. The boronic acid functional group, -B(OH)₂, is inherently susceptible to two primary environmental degradation pathways:

  • Dehydration to Boroxine: Three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[3] This process is reversible upon addition of water, but it alters the stoichiometry of your reagent. If you weigh out what you believe to be the boronic acid, a significant portion may actually be the boroxine, leading to inaccurate molar calculations and potentially failed reactions.

  • Oxidative Decomposition: Arylboronic acids can undergo oxidation, which cleaves the carbon-boron bond to yield a phenol.[4][5] This is an irreversible degradation pathway that consumes your active reagent.

Q3: What are the visual or physical signs that my boronic acid may have degraded?

A3: While subtle degradation may not be visually apparent, there are several indicators of significant decomposition:

  • Change in Appearance: The compound is typically a white to off-white solid. Any significant discoloration (e.g., yellowing or browning) can indicate oxidative degradation.

  • Clumping or "Wet" Appearance: Boronic acids are often hygroscopic.[2] If the powder is clumpy, sticky, or appears wet, it has likely absorbed significant moisture, which can accelerate degradation.

  • Poor Solubility: While not a definitive test, degraded material, particularly the formation of insoluble polymeric byproducts, may exhibit different solubility characteristics than the pure compound.

  • Inconsistent Experimental Results: The most common sign of degradation is a sudden decrease in reaction yield or complete reaction failure, especially in sensitive cross-coupling reactions like Suzuki-Miyaura coupling.

Troubleshooting Guide: Low Reaction Yields

One of the most frequent issues encountered when using boronic acids is a significant drop in the yield of cross-coupling reactions. The stability of the boronic acid is a critical parameter to investigate.

Workflow: Is My Boronic Acid the Problem?

This workflow provides a logical sequence for diagnosing whether your this compound is the root cause of a failed or low-yielding reaction.

TroubleshootingWorkflow start Low or No Reaction Yield check_reagents Verify other reagents (catalyst, base, solvent quality) start->check_reagents check_conditions Confirm reaction conditions (temperature, time, atmosphere) check_reagents->check_conditions Other reagents OK boronic_acid_suspect Boronic Acid Quality is Suspect check_conditions->boronic_acid_suspect Conditions correct visual_inspection Perform Visual Inspection: - Color change? - Clumping/Wetness? boronic_acid_suspect->visual_inspection Yes result_good Boronic Acid is Good boronic_acid_suspect->result_good No, looks pristine nmr_check Prepare ¹H NMR sample in anhydrous DMSO-d₆ visual_inspection->nmr_check Degradation suspected boroxine_check Analyze NMR for Boroxine: - Broad peaks? - Complex aromatic region? nmr_check->boroxine_check degradation_check Check for Degradation Products: - Phenol byproduct peak? boroxine_check->degradation_check degradation_check->result_good Spectrum is clean result_bad Boronic Acid is Degraded degradation_check->result_bad Byproducts observed action_replace Action: Discard and use a fresh batch of boronic acid. result_bad->action_replace

Caption: Troubleshooting flowchart for diagnosing boronic acid quality.

Experimental Protocols

Protocol 1: Quick Quality Assessment via ¹H NMR

This protocol allows for a rapid check of the boronic acid's integrity by identifying the presence of its corresponding boroxine anhydride.

Objective: To qualitatively assess the purity of this compound.

Materials:

  • Sample of this compound

  • Anhydrous DMSO-d₆

  • NMR tube and cap

Procedure:

  • Carefully weigh 5-10 mg of the boronic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of anhydrous DMSO-d₆ to the tube. Using an anhydrous solvent is critical to prevent the re-equilibration of any boroxine back to the monomeric boronic acid.

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pure Boronic Acid: The spectrum should show sharp, well-defined peaks corresponding to the structure. The two -OH protons on the boron atom will typically appear as a broad singlet.

    • Boroxine Presence: The formation of the boroxine trimer breaks the molecule's symmetry, leading to a more complex and often poorly resolved set of aromatic signals. The presence of multiple, broad, or overlapping peaks in the aromatic region, which cannot be attributed to simple rotational isomers, is a strong indicator of boroxine formation.

Understanding Degradation Mechanisms

The primary non-oxidative degradation pathway for boronic acids is the formation of a boroxine. This is a reversible equilibrium reaction driven by the removal of water.

BoroxineFormation BA 3 x R-B(OH)₂ BX (R-BO)₃ BA->BX Dehydration (-3 H₂O) BX->BA Hydrolysis (+3 H₂O) H2O + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Storing the compound in a desiccated environment at low temperatures shifts this equilibrium to the left, preserving the monomeric boronic acid.[3]

References

  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]

  • Understanding Boronic Acids: Properties, Handling, and Sourcing. Spirochem. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Nature Chemistry. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

  • Safety Data Sheet for 4-Methoxyphenylboronic acid. Acros Organics. Available at: [Link]

  • Hydrolysis mechanism of arylboronic acids. ResearchGate. Available at: [Link]

  • This compound Product Page. J&K Scientific. Available at: [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Difficult Couplings Involving Pyrazole-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling reactions involving pyrazole-containing boronic acids. Pyrazoles are a cornerstone of modern drug discovery, yet their unique electronic properties can present significant challenges in palladium-catalyzed C-C bond formation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate problems but also to rationally design more robust and efficient coupling strategies for these important heterocyclic building blocks.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific, frequently encountered problems in a question-and-answer format, providing explanations for the underlying chemical principles and offering concrete, actionable solutions.

Issue #1: Low to No Conversion with N-H Unprotected Pyrazole Boronic Acids

Question: "I am attempting to couple an N-H unprotected pyrazole boronic acid with an aryl bromide using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O), but I am seeing little to no product formation and recovering my starting materials. What is going wrong?"

Answer:

This is a classic and frequently encountered problem when working with N-unprotected azoles. The primary culprit is often catalyst inhibition or deactivation stemming from the acidic N-H proton of the pyrazole ring.[1][2][3]

Causality Explained:

  • Deprotonation and Catalyst Poisoning: In the presence of the base required for the Suzuki-Miyaura catalytic cycle, the relatively acidic N-H proton of the pyrazole can be removed to form a pyrazolate anion. This anion is an excellent ligand for the palladium center. It can coordinate strongly to the Pd(II) intermediate formed after oxidative addition, leading to stable, catalytically inactive complexes.[1][4]

  • Formation of Inactive Bridging Dimers: Mechanistic studies have shown that N-unprotected azoles can lead to the formation of inactive dimeric palladium species where two palladium centers are bridged by the deprotonated azole ligands.[1] This effectively removes the catalyst from the productive catalytic cycle.

  • Competitive Binding: Even the neutral pyrazole can act as a ligand, potentially displacing more effective ligands from the palladium center and slowing down key steps like oxidative addition or reductive elimination.

Troubleshooting Workflow & Recommended Protocols:

If you are facing this issue, a systematic change in your catalyst system and reaction conditions is necessary. The goal is to use a catalyst that is both highly active and less susceptible to inhibition by the pyrazole moiety.

Diagram: Proposed Catalyst Inhibition Pathway

inhibition_pathway Active_Catalyst Active L-Pd(II)-Ar Complex Inactive_Complex Inactive Pyrazolate-Pd(II) Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination Pyrazole N-H Pyrazole Boronic Acid Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base Base (e.g., K₃PO₄) Pyrazolate->Inactive_Complex Inactive_Dimer Inactive Bridged Pd(II) Dimer Inactive_Complex->Inactive_Dimer Dimerization

Caption: Inhibition of the active Pd(II) catalyst by deprotonated pyrazole.

Protocol 1: Switching to Modern, Bulky Ligands

Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome the inhibition. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is the most effective solution.[1][5][6] These ligands promote rapid rates for the key steps of the catalytic cycle, which can outcompete the rate of catalyst deactivation.

ParameterRecommendationRationale
Palladium Source XPhos Pd G2 or XPhos Pd G3 (1-3 mol%)These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species.[7] The G3 precatalyst is often preferred for its high activity at lower temperatures.
Ligand XPhos or SPhosThese bulky, electron-rich biarylphosphine ligands accelerate reductive elimination and are less prone to displacement by the pyrazole.[1][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-coordinating inorganic bases are often more effective than carbonates like Na₂CO₃ in these difficult couplings.[1][8]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThese solvent systems are standard for modern Suzuki couplings and generally provide good solubility for the reagents and catalyst.[1][5]
Temperature 80-110 °CWhile some modern catalysts can work at lower temperatures, difficult couplings often require heating to achieve reasonable reaction rates.[1]

Step-by-Step Experimental Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the N-H unprotected pyrazole boronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (1–3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue #2: Significant Protodeboronation of the Pyrazole Boronic Acid

Question: "My reaction is giving me a low yield of the desired product, and I've identified a major byproduct as the parent, un-substituted pyrazole. What is causing this protodeboronation and how can I minimize it?"

Answer:

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and often frustrating side reaction in Suzuki-Miyaura couplings.[9] Heteroaryl boronic acids, especially those containing basic nitrogen atoms like pyrazoles, can be particularly susceptible to this pathway.[1][9]

Causality Explained:

  • Base-Catalyzed Pathway: The basic conditions required for the Suzuki coupling can directly promote the cleavage of the C-B bond. This is a well-documented side reaction for many boronic acids.[9]

  • Thermal Instability: Many heteroaryl boronic acids are thermally labile. Extended reaction times at high temperatures can lead to decomposition, with protodeboronation being a primary route.

  • Moisture: The presence of water, a necessary co-solvent in many protocols, provides the proton source for the C-H bond formation.

Troubleshooting & Mitigation Strategies:

The key to overcoming protodeboronation is to either increase the rate of the desired cross-coupling reaction so it outcompetes the decomposition, or to use a more stable boron-containing reagent.

Diagram: Competing Pathways for the Boronic Acid

competing_pathways Pyrazole_BA Pyrazole Boronic Acid Desired_Product Desired Coupled Product Pyrazole_BA->Desired_Product Suzuki-Miyaura Coupling Protodeboronation_Product Protodeboronation Byproduct (Parent Pyrazole) Pyrazole_BA->Protodeboronation_Product Protodeboronation (Side Reaction) Aryl_Halide Aryl Halide Pd_Catalyst Pd Catalyst + Base

Caption: Competition between productive coupling and protodeboronation.

Strategy 1: Use a More Stable Boronic Ester Derivative

The most robust solution is often to replace the boronic acid with a more stable derivative, such as a pinacol boronic ester (Bpin).[9][10] These esters are generally more resistant to protodeboronation and release the active boronate species more slowly under the reaction conditions.

ParameterRecommendationRationale
Boron Reagent Pyrazole-boronic acid pinacol esterBpin esters exhibit greater stability towards heat and moisture, minimizing premature decomposition and protodeboronation.[9][10]
Catalyst System PdCl₂(dppf) or a Buchwald Precatalyst (e.g., XPhos Pd G2)These catalysts are effective for couplings involving boronic esters.
Base K₂CO₃ or K₃PO₄Standard inorganic bases work well with boronic esters.
Solvent Anhydrous 1,4-Dioxane or TolueneWhile aqueous systems can be used, starting with anhydrous conditions can further suppress protodeboronation.[6]

Protocol 2: General Coupling with a Pyrazole Boronic Ester

  • Vessel Preparation: To an oven-dried vial, add the aryl halide (1.0 equiv.), pyrazole boronic acid pinacol ester (1.1–1.3 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Catalyst Addition: Add PdCl₂(dppf) (3-5 mol%) under the inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the reaction at 90-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup & Purification: Follow the standard workup and purification procedure as described in Protocol 1.

Strategy 2: Accelerate the Coupling Reaction

If you must use the boronic acid, employ a highly active catalyst system that promotes rapid coupling, ideally at a lower temperature. This minimizes the time the boronic acid is exposed to harsh conditions.

  • Recommendation: Use a third-generation Buchwald precatalyst (e.g., XPhos Pd G3) which is known for its high activity. This can often allow for lower reaction temperatures or significantly shorter reaction times, both of which will reduce the extent of protodeboronation. Follow the conditions outlined in Protocol 1, but try to run the reaction at the lowest temperature that gives a reasonable conversion rate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my pyrazole before the coupling reaction?

A1: While protecting the N-H group (e.g., with a Boc, Trityl, or SEM group) is a valid strategy to prevent catalyst inhibition, it adds extra steps to your synthesis. With modern catalyst systems, it is often no longer necessary.[1][2] We recommend first attempting the coupling on the unprotected pyrazole using a robust catalyst system like XPhos Pd G3 with K₃PO₄. If you still face significant challenges, then N-protection should be considered as a secondary strategy. A simple N-methylation can also be effective if the methyl group is acceptable in the final product.[11]

Q2: I'm coupling a halopyrazole with an arylboronic acid and getting low yields. Are there specific catalyst recommendations for this orientation?

A2: Yes, the challenges can be slightly different but the solutions are similar. The halopyrazole can still act as a ligand and inhibit the catalyst. A study on the coupling of 4-iodo-1H-pyrazoles found a system of Pd(OAc)₂ with the SPhos ligand and KF as the base in a toluene/water mixture to be highly effective.[5] For bromopyrazoles, systems like Pd(PPh₃)₄ with Na₂CO₃ in dioxane/water have also been reported to work well, though higher catalyst loadings (5 mol%) may be required.[12] For particularly difficult substrates, the XPhos-based systems mentioned previously are also excellent choices.

Q3: What is the optimal choice of base for pyrazole-containing Suzuki couplings?

A3: The base plays a crucial role in activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[8] For difficult couplings involving pyrazoles, stronger inorganic bases are generally preferred.

  • First Choice: K₃PO₄ (Tripotassium phosphate) is often the best initial choice. It is a strong base with good efficacy in a variety of challenging couplings.[1]

  • Second Choice: Cs₂CO₃ (Cesium carbonate) is another excellent, albeit more expensive, option known for its high reactivity.[11]

  • Milder Options: K₂CO₃ or Na₂CO₃ can be effective, especially in less demanding systems or when using highly active catalysts.[12] KF is also a good option, particularly when coupling iodopyrazoles.[5]

Q4: My reaction mixture turns black and the reaction stalls. What does this mean?

A4: The formation of a black precipitate is typically indicative of palladium black , which is finely divided, catalytically inactive palladium metal.[3] This signifies catalyst decomposition. The common causes are:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation. Ensure your solvents are thoroughly degassed and a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.[3]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inappropriate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust or is used in insufficient quantity, the catalyst can decompose. Ensure you are using a stable, bulky ligand like XPhos or SPhos.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Climent, E. A., et al. (2014). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Dalton Transactions. [Link]

  • Mhlanga, N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Mhlanga, N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • K-Creative. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Mhlanga, N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

  • Vautravers, N. F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

Sources

Technical Support Center: Reaction Workup for Experiments with [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid in their synthetic workflows. This document provides in-depth, field-proven insights into reaction workup procedures, troubleshooting common issues, and answering frequently asked questions. The guidance herein is structured to ensure scientific integrity and provide actionable protocols to enhance the efficiency and success of your experiments.

Introduction: The Nature of the Reagent

This compound is a versatile building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its unique structure, featuring a methoxy group and a pyrazole moiety, makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] However, like many boronic acids, its successful application hinges on a nuanced understanding of its reactivity and stability, especially during the critical workup and purification stages.

This guide will address the key challenges associated with this specific boronic acid, focusing on preventing common side reactions and ensuring the isolation of pure products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki-Miyaura coupling reaction is complete, but I'm struggling to remove the excess this compound and its byproducts. What is the most effective workup strategy?

Answer: This is a common challenge. The acidic nature of the boronic acid functional group provides a straightforward handle for its removal through a basic aqueous wash.

Causality: Boronic acids are Lewis acids and can be deprotonated by a base to form highly water-soluble boronate salts.[3][4][5] This dramatic change in polarity allows for a clean separation from your typically less polar organic product.

Recommended Workup Protocol:
  • Initial Quench: After confirming reaction completion (e.g., by TLC, LC-MS), cool the reaction mixture to room temperature. If the reaction was run in an aqueous-organic biphasic system, proceed to the next step. If run in an anhydrous solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate, toluene, or dichloromethane.

  • Basic Extraction: Transfer the mixture to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[4][5] The number of washes (typically 2-3) depends on the amount of excess boronic acid. The boronate salt of this compound will partition into the aqueous layer.

  • Phase Separation: Carefully separate the organic layer.

  • Neutralization and Back-Extraction (Optional): If your desired product has some aqueous solubility, it's good practice to wash the combined basic aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Final Wash: Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your crude product, now significantly depleted of boronic acid impurities.

Question 2: I'm observing a significant amount of a byproduct that corresponds to the starting material of my boronic acid without the boronic acid group (i.e., 4-methoxy-2-(1H-pyrazol-1-yl)benzene). What is happening and how can I prevent it?

Answer: You are observing protodeboronation , a common and often frustrating side reaction in reactions involving arylboronic acids.[6][7] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.

Causality: Protodeboronation can be catalyzed by acid, base, or even transition metals.[8][9][10] It is particularly problematic with electron-rich or sterically hindered arylboronic acids and can be accelerated by prolonged reaction times, high temperatures, and the presence of water.[7] The presence of oxygen can also promote this side reaction.[8]

Mitigation Strategies:
StrategyRationale
Use Anhydrous Conditions Minimizing water content can suppress hydrolysis-dependent protodeboronation pathways.[4]
Degas Solvents Removing dissolved oxygen can reduce oxidative pathways that may lead to protodeboronation.[8][11]
Optimize Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Use Milder Bases Strong bases can accelerate protodeboronation.[7] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K2CO3) instead of stronger hydroxides.[12]
Use Boronic Esters Converting the boronic acid to a more stable derivative, such as a pinacol ester, can sometimes suppress protodeboronation during the reaction.[7]
Question 3: My product seems to be sticking to the silica gel during column chromatography, leading to low recovery. How can I improve the purification?

Answer: The polar boronic acid functionality and the nitrogen-containing pyrazole ring can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor recovery.[13]

Chromatography Troubleshooting:
  • Basic Wash Pre-Chromatography: Ensure the previously described basic wash workup has been thoroughly performed. Residual boronic acid is a primary culprit for purification difficulties.

  • Use of Treated Silica Gel: Impregnating the silica gel with boric acid can sometimes improve the chromatography of boronic esters by reducing their interaction with the stationary phase.[14][15]

  • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase to minimize acidic interactions.[16]

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent system can help to competitively displace your compound from the active sites on the silica gel, improving elution.[16]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC (High-Performance Liquid Chromatography) can be an effective purification method.[17]

Question 4: I'm seeing homocoupling of my boronic acid, resulting in a biaryl byproduct. What causes this and how can I avoid it?

Answer: The formation of a biaryl product derived from the coupling of two molecules of your boronic acid is known as homocoupling .

Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst.[11][18] It becomes more significant if the oxidative addition of the aryl halide to the palladium(0) catalyst is slow, allowing for side reactions involving the boronic acid to occur.

Prevention Techniques:
  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This is crucial to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling versus homocoupling. For challenging substrates, screening different catalyst systems may be beneficial.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction followed by a robust workup procedure designed to minimize common side products and facilitate purification.

Workup_Workflow Figure 1: Generalized Suzuki Coupling & Workup Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Reaction Workup cluster_purification Purification cluster_troubleshooting Troubleshooting Points A Reactants: This compound + Aryl Halide + Pd Catalyst & Ligand + Base B Reaction under Inert Atmosphere A->B C Cool to RT & Dilute with Organic Solvent B->C T1 Protodeboronation? B->T1 Check Reaction Conditions T2 Homocoupling? B->T2 Check Degassing D Basic Aqueous Wash (e.g., 1M NaOH) C->D E Separate Layers D->E F Wash Organic Layer with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Crude Product G->H I Column Chromatography (or other methods) H->I J Pure Product I->J T3 Poor Recovery? I->T3 Modify Purification

Caption: A flowchart for troubleshooting common issues in Suzuki coupling.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing.
  • Protodeboron
  • Protodeboronation of (Hetero)
  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. American Chemical Society. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Process for the recovery of a boronic acid.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit. [Link]

  • This compound. J&K Scientific. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • 33 questions with answers in BORONIC ACIDS. ResearchGate. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Institutes of Health. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Process for the preparation of boronic acid intermediates.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Cross coupling reactions of arylboronic acid. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • (4-Methoxyphenyl)boronic acid. PubChem. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that form the backbone of many pharmaceuticals. The choice of the boronic acid partner is critical to the success of this reaction, with subtle changes in its structure dramatically influencing reactivity, yield, and impurity profiles. This guide provides an in-depth technical comparison of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, a key building block in modern medicinal chemistry, and its positional isomers. We will explore the interplay of electronic and steric effects that govern their performance in Suzuki coupling, supported by established chemical principles and experimental insights.

The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon bonds are formed.[1] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2] Phenylboronic acids bearing substituents such as methoxy and pyrazolyl groups are particularly valuable in drug discovery. The methoxy group can modulate the electronic properties of the molecule and influence its metabolic stability, while the pyrazole moiety is a common pharmacophore found in numerous approved drugs, often participating in crucial hydrogen bonding interactions with biological targets.[3]

A prime example of the application of this compound is in the synthesis of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met used in cancer therapy.[4][5] The efficient coupling of this boronic acid derivative is a key step in the manufacturing process of this life-saving drug.[6]

Isomeric Effects on Suzuki Coupling Reactivity: A Comparative Analysis

Electronic Effects

The Suzuki-Miyaura coupling mechanism involves a transmetalation step where the organic group is transferred from the boron atom to the palladium center.[7] The nucleophilicity of the carbon atom attached to boron is a key determinant of the rate of this step.

  • Methoxy Group (-OCH₃): The methoxy group is a moderate electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). Overall, its electron-donating character generally increases the electron density on the phenyl ring, making the ipso-carbon more nucleophilic and thus accelerating the transmetalation step. The position of the methoxy group relative to the boronic acid is therefore crucial.

  • Pyrazolyl Group: The pyrazolyl group is generally considered to be electron-withdrawing, which can decrease the nucleophilicity of the phenyl ring and potentially slow down the transmetalation step.[8] However, the nitrogen atoms in the pyrazole ring can also coordinate to the palladium catalyst, influencing the reaction in a more complex manner.

Steric Effects

Steric hindrance around the boronic acid moiety can significantly impede the approach of the bulky palladium complex, thereby slowing down or even inhibiting the reaction. This is particularly pronounced for ortho-substituted phenylboronic acids.[9]

Comparing the Isomers

Let's analyze the expected reactivity of this compound in comparison to its hypothetical isomers based on these principles.

This compound (The Target Compound):

  • Electronic Effects: The methoxy group is at the para-position to the boronic acid, exerting its electron-donating resonance effect to enhance the nucleophilicity of the C-B bond. The electron-withdrawing pyrazolyl group is at the ortho-position.

  • Steric Effects: The pyrazolyl group at the ortho-position introduces significant steric bulk around the boronic acid. This steric hindrance is a major factor to consider. However, the potential for the pyrazole nitrogen to coordinate with the palladium center might pre-organize the transition state and mitigate some of the steric clash.[10]

Hypothetical Isomer 1: [3-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

  • Electronic Effects: The methoxy group is at the meta-position, where its electron-donating resonance effect is not directly conjugated with the C-B bond, leading to a less pronounced electronic activation compared to the para-isomer.

  • Steric Effects: The pyrazolyl group remains at the ortho-position, posing a similar steric challenge as the target compound.

Hypothetical Isomer 2: [5-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

  • Electronic Effects: The methoxy group is meta to the boronic acid, similar to Isomer 1.

  • Steric Effects: The pyrazolyl group is at the ortho-position, again presenting significant steric hindrance.

Hypothetical Isomer 3: [2-Methoxy-4-(1H-pyrazol-1-YL)phenyl]boronic acid

  • Electronic Effects: The methoxy group is at the ortho-position to the boronic acid. While electron-donating, its proximity to the reaction center can also introduce steric hindrance.

  • Steric Effects: The pyrazolyl group is at the para-position and would not sterically hinder the boronic acid. The ortho-methoxy group, however, introduces steric bulk. The potential for chelation of the palladium by the methoxy oxygen and the boronic acid hydroxyl groups could influence reactivity.[11]

Hypothetical Isomer 4: [4-Methoxy-3-(1H-pyrazol-1-YL)phenyl]boronic acid

  • Electronic Effects: The methoxy group is para to the boronic acid, providing electronic activation. The pyrazolyl group is meta.

  • Steric Effects: The pyrazolyl group at the meta-position offers significantly less steric hindrance compared to an ortho-substituent. This isomer would be expected to be more reactive than the ortho-pyrazolyl isomers.

IsomerMethoxy PositionPyrazolyl PositionExpected Electronic Effect on ReactivityExpected Steric HindrancePredicted Overall Reactivity (Relative)
This compound paraorthoFavorableHighModerate (sterically hindered)
[3-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acidmetaorthoLess FavorableHighLow
[5-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acidmetaorthoLess FavorableHighLow
[2-Methoxy-4-(1H-pyrazol-1-YL)phenyl]boronic acidorthoparaFavorable (potential chelation)ModerateModerate to High
[4-Methoxy-3-(1H-pyrazol-1-YL)phenyl]boronic acidparametaFavorableLowHigh

Experimental Protocol: A Self-Validating System for Suzuki Coupling

The following protocol for a Suzuki-Miyaura coupling reaction is designed to be a self-validating system, with each component chosen to ensure robustness and high yield.

Materials
  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add toluene and water to the Schlenk tube. The biphasic solvent system is often beneficial for Suzuki couplings.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered substrates.[12] The ligand stabilizes the palladium(0) active species and facilitates both oxidative addition and reductive elimination.

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid by forming a more nucleophilic boronate species.[7] K₃PO₄ is a common and effective choice for a wide range of substrates.

  • Solvent System (Toluene/Water): Toluene is a good solvent for the organic reagents, while the addition of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Comparison of Isomers

Isomer_Comparison cluster_0 This compound cluster_1 Isomer 4: [4-Methoxy-3-(1H-pyrazol-1-YL)phenyl]boronic acid cluster_2 Isomer 3: [2-Methoxy-4-(1H-pyrazol-1-YL)phenyl]boronic acid a B(OH)2 at C1 Pyrazolyl at C2 Methoxy at C4 b B(OH)2 at C1 Pyrazolyl at C3 Methoxy at C4 a->b Predicted Higher Reactivity (Reduced Steric Hindrance) c B(OH)2 at C1 Methoxy at C2 Pyrazolyl at C4 a->c Potentially Higher Reactivity (Chelation Effect)

Caption: Predicted reactivity comparison based on substituent positions.

Conclusion

This compound is a valuable reagent in Suzuki coupling, despite the inherent steric challenge posed by the ortho-pyrazolyl group. The electron-donating para-methoxy group facilitates the reaction electronically. When selecting a boronic acid for a specific synthetic target, a careful consideration of the electronic and steric effects of all substituents is paramount. Isomers with less steric hindrance around the boronic acid, such as [4-Methoxy-3-(1H-pyrazol-1-YL)phenyl]boronic acid, are predicted to exhibit higher reactivity. Conversely, isomers with ortho-substituents, like the title compound, may require more carefully optimized reaction conditions, including the use of specialized ligands, to achieve high yields. This guide provides a framework for making informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions, ultimately enabling the more efficient synthesis of complex molecules for drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cui, J. J., et al. (2011). Fit-for-purpose development of the enabling route to crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018-1026.
  • Wang, R., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • de Koning, P. D., et al. (2011). Fit-for-purpose development of the enabling route to crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018-1026.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. BenchChem Technical Guides.
  • Korenaga, T., et al. (2010). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 12(17), 3788-3791.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Ikawa, T., & Saito, S. (2014). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 43(34), 13038-13045.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
  • Matos, K., & Söderquist, J. A. (1998). A Novel and Efficient Method for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. The Journal of Organic Chemistry, 63(13), 4613-4614.
  • Smith, R. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1755-1762.
  • Gwebu, E. T., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14383-14393.
  • Hocek, M., et al. (2018). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid...
  • Czarnocki, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • Li, J., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Kumar, A., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
  • Chem-Impex. (n.d.). [3-(1H-Pyrazol-5-yl)phenyl]boronic acid.
  • Ogiwara, Y., & Sakai, N. (2016). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry.
  • Rauf, W., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.

Sources

Navigating the Biaryl Landscape: A Comparative Guide to Alternatives for [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the construction of the biaryl motif is a foundational synthetic challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids as key nucleophilic partners, has become a workhorse in this endeavor due to its generally high yields and functional group tolerance. The sterically hindered and electronically rich [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is a prime example of a building block used to generate complex molecular architectures with potential pharmacological activity. However, reliance on a single class of reagents can limit synthetic flexibility, and challenges such as boronic acid instability, the need for anhydrous conditions, and difficulties in purification can arise.

This guide provides an in-depth comparison of viable alternatives to this compound for the synthesis of biaryl compounds. We will explore a range of palladium- and nickel-catalyzed cross-coupling reactions, each with its unique advantages and limitations. This analysis is supported by experimental data and detailed protocols to empower you, the researcher, to make informed decisions for your specific synthetic targets.

The Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the gold standard for biaryl synthesis, and any alternative must be weighed against its performance. The reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base, is a robust and versatile transformation.

Typical Experimental Protocol for Suzuki-Miyaura Coupling

A Aryl Halide (1.0 eq) F Reaction Mixture A->F B This compound (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) C->F D Base (e.g., K₂CO₃, 2.0 eq) D->F E Solvent (e.g., Toluene/EtOH/H₂O) E->F G Heat (e.g., 80-100 °C) F->G H Workup & Purification G->H I Biaryl Product H->I cluster_0 Kumada Coupling Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-MgBr Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Kumada coupling.

Advantages:

  • High Reactivity: Grignard reagents are highly nucleophilic, often leading to rapid reactions.

  • Cost-Effective: Grignard reagents are typically inexpensive to prepare. [1] Disadvantages:

  • Low Functional Group Tolerance: The high basicity and nucleophilicity of Grignard reagents make them incompatible with many functional groups, such as esters, ketones, and nitriles. [2]* Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and require rigorously anhydrous reaction conditions.

Performance Comparison:

FeatureSuzuki-Miyaura CouplingKumada Coupling
Nucleophile Organoboronic AcidOrganomagnesium Halide (Grignard)
Functional Group Tolerance Good to ExcellentPoor
Reaction Conditions Often tolerates aqueous conditionsStrictly anhydrous
Key Advantage Broad functional group toleranceHigh reactivity of nucleophile
Key Disadvantage Potential for boronic acid decompositionPoor functional group tolerance

Experimental Protocol: Kumada Coupling for Sterically Hindered Biaryls [3][4]

  • Preparation of Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of the aryl bromide (1.0 eq) in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

  • Coupling Reaction: In a separate flame-dried flask, dissolve the aryl halide (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in anhydrous THF.

  • Addition of Grignard: Slowly add the prepared Grignard reagent to the solution of the aryl halide and catalyst at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Negishi Coupling: Versatility with Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more functional group tolerant than their Grignard counterparts. [5]This makes the Negishi coupling a powerful tool for the synthesis of complex, functionalized biaryls. [6][7]

cluster_1 Negishi Coupling Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Negishi coupling.

Advantages:

  • Good Functional Group Tolerance: Organozinc reagents are compatible with a wide range of functional groups, including esters, amides, and nitriles. [8][9]* High Reactivity: Organozinc reagents are sufficiently reactive to participate in cross-coupling with a broad range of aryl halides and triflates. [10] Disadvantages:

  • Preparation of Organozinc Reagents: While more tolerant than Grignards, organozinc reagents still require anhydrous conditions for their preparation and handling.

  • Moisture Sensitivity: The reagents are moisture-sensitive, though less so than Grignard reagents.

Performance Comparison:

Coupling ReactionAryl HalideNucleophileCatalyst SystemSolventTemp (°C)Yield (%)Reference
Negishi 2-Bromobenzonitrilei-PrZnBrPd(OAc)₂ / CPhosTHFRT92[6]
Suzuki 2-BromoanilinePhenylboronic acidCataXCium A Pd G32-MeTHF10091[11]
Kumada 2-ChlorotoluenePhenylmagnesium bromidePd(OAc)₂ / PCy₃·HBF₄THFRT98[3]

Experimental Protocol: Negishi Coupling of a Functionalized Aryl Halide [9][12]

  • Preparation of Organozinc Reagent: To a flame-dried flask under an inert atmosphere, add zinc dust. Activate the zinc with a small amount of I₂ or by treatment with 1,2-dibromoethane. Add a solution of the aryl iodide or bromide (1.0 eq) in anhydrous THF and stir at room temperature until the aryl halide is consumed (monitored by GC-MS).

  • Coupling Reaction: In a separate flame-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%). Add the aryl or heteroaryl halide (1.0 eq) and anhydrous solvent (e.g., THF or Dioxane).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc solution to the catalyst mixture.

  • Reaction Monitoring: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Stille Coupling: Tolerance at the Cost of Toxicity

The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner. Its most significant advantage is its exceptional functional group tolerance and the stability of the organostannane reagents to air and moisture. [13]However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are major drawbacks. [13] Advantages:

  • Excellent Functional Group Tolerance: The Stille coupling is compatible with a vast array of functional groups.

  • Stable Reagents: Organostannanes are generally stable to air and moisture and can be purified by chromatography.

Disadvantages:

  • Toxicity: Organotin reagents and byproducts are highly toxic, requiring careful handling and disposal.

  • Purification Challenges: Removal of tin byproducts can be difficult.

Experimental Protocol: Stille Coupling of an Aryl Bromide [13][14]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the organostannane reagent (1.1 - 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional co-catalyst like CuI.

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF, toluene, or DMF.

  • Reaction: Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress.

  • Workup: After completion, cool the reaction mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of KF or DBU.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Hiyama Coupling: A Greener Alternative with Organosilanes

The Hiyama coupling employs organosilanes as nucleophilic partners, offering a less toxic alternative to Stille coupling. [5][15][16]The silicon byproducts are generally non-toxic and easily removed. The reaction typically requires an activator, such as a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species. [17][18] Advantages:

  • Low Toxicity: Organosilanes and their byproducts are generally non-toxic. [19]* Stable Reagents: Many organosilanes are stable to air, moisture, and chromatography.

Disadvantages:

  • Activator Required: The reaction requires a stoichiometric activator, which can sometimes be incompatible with sensitive functional groups. [20] Performance Data:

Coupling ReactionAryl HalideNucleophileYield (%)Reference
Hiyama 4-ChloroanisolePhenyltrifluorosilane97[19]
Hiyama Methyl 3-chlorobenzoatePhenyltrifluorosilane98[20]

Experimental Protocol: Hiyama Coupling with an Aryltrifluorosilane [14][19]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and a ligand (e.g., XPhos, 5 mol%).

  • Reagent Addition: Add the aryltrifluorosilane (1.5 eq) and the aryl chloride (1.0 eq), followed by the solvent (e.g., t-BuOH).

  • Activator Addition: Add the activator, such as a solution of TBAF (2.5 eq).

  • Reaction: Heat the mixture (e.g., 60 °C) and monitor the reaction progress.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Decarboxylative Cross-Coupling: Carboxylic Acids as Aryl Surrogates

Decarboxylative cross-coupling offers a novel approach by using readily available and often inexpensive carboxylic acids as the nucleophilic partner, which are decarboxylated in situ to generate the organometallic species. [21]This method avoids the pre-synthesis of organometallic reagents. [4][13]

cluster_2 Decarboxylative Coupling Cycles cluster_pd Pd Cycle cluster_cu Cu Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-Cu Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar'-COOH Ar'-COOH Decarboxylation Decarboxylation Ar'-COOH->Decarboxylation Cu(I) Ar'-Cu Ar'-Cu Decarboxylation->Ar'-Cu Ar'-Cu->Transmetalation

Caption: Bimetallic catalytic cycles in decarboxylative cross-coupling.

Advantages:

  • Readily Available Starting Materials: Carboxylic acids are widely available and often cheaper than the corresponding organometallic reagents.

  • Avoids Pre-functionalization: This method circumvents the need to synthesize organoboron, -tin, or -zinc compounds.

Disadvantages:

  • High Temperatures: The reaction often requires high temperatures for efficient decarboxylation.

  • Substrate Scope: The scope can be limited, with electron-rich carboxylic acids and those with ortho-substituents often performing best.

Experimental Protocol: Decarboxylative Biaryl Synthesis [22]

  • Reaction Setup: In a reaction tube, combine the aryl iodide (1.0 eq), the arene carboxylic acid (1.3 eq), a silver salt (e.g., Ag₂CO₃, 3.0 eq), a palladium catalyst (e.g., PdCl₂, 0.3 eq), and a ligand (e.g., AsPh₃, 0.6 eq).

  • Solvent and Degassing: Add the solvent (e.g., DMSO) and degas the mixture with an inert gas.

  • Reaction: Heat the reaction mixture (e.g., 160 °C) and monitor its progress.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation is a highly attractive strategy as it avoids the pre-functionalization of one of the coupling partners, leading to a more atom- and step-economical synthesis. [23]This method involves the direct coupling of an aryl halide with a C-H bond of another arene.

Advantages:

  • Atom Economy: This method avoids the generation of stoichiometric byproducts from the organometallic reagent.

  • Step Economy: It eliminates the need for pre-functionalization of one of the coupling partners.

Disadvantages:

  • Regioselectivity: Controlling the regioselectivity of the C-H activation can be challenging.

  • Harsh Conditions: Often requires high temperatures and strong bases.

Experimental Protocol: Direct C-H Arylation of a Heterocycle [24][25]

  • Reaction Setup: To a reaction vessel, add the palladium catalyst, a ligand, and a base (e.g., K₂CO₃).

  • Reagent Addition: Add the heterocycle (as the C-H activation partner) and the aryl halide.

  • Solvent and Reaction: Add the solvent (e.g., DMA) and heat the mixture (e.g., 110-150 °C).

  • Workup and Purification: After completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.

MIDA Boronates: Stable and Versatile Boron Reagents

N-methyliminodiacetic acid (MIDA) boronates are air- and chromatographically stable boronic acid surrogates. [26][27]They are unreactive under anhydrous Suzuki-Miyaura conditions but can be slowly hydrolyzed in the presence of an aqueous base to release the corresponding boronic acid in situ. [28][29]This property allows for iterative cross-coupling strategies, where a MIDA boronate on a molecule can be carried through a reaction sequence and then activated for a subsequent coupling. [30][31] Advantages:

  • Stability: MIDA boronates are exceptionally stable, allowing for easy handling, purification, and storage. * Iterative Cross-Coupling: Their latent reactivity enables sequential cross-coupling reactions. [27] Disadvantages:

  • Additional Synthetic Step: The preparation of the MIDA boronate from the boronic acid adds an extra step to the synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling with a MIDA Boronate [29]

  • Reaction Setup: In a reaction vial, combine the MIDA boronate (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and a base (e.g., Et₃N, 3 eq).

  • Solvent: Add an aqueous solution of a surfactant (e.g., TPGS-750-M) or a mixture of an organic solvent and water.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Workup: Upon completion, dilute with water and filter the product, or extract with an organic solvent.

  • Purification: Purify by column chromatography if necessary.

Conclusion

The choice of a synthetic method for biaryl construction is a multifaceted decision that depends on the specific target molecule, the available starting materials, and the desired reaction conditions. While the Suzuki-Miyaura coupling with boronic acids like this compound remains a powerful and versatile tool, the alternatives presented in this guide offer a broader synthetic toolbox. For substrates with sensitive functional groups, Negishi and Stille couplings provide excellent options, with the Hiyama coupling offering a less toxic alternative. When starting materials are a concern, decarboxylative coupling and direct C-H arylation present more atom- and step-economical routes. Finally, the use of MIDA boronates introduces the possibility of elegant iterative cross-coupling strategies for the synthesis of complex molecules. By understanding the nuances of each of these methods, researchers can devise more efficient and flexible synthetic routes to novel biaryl compounds.

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  • Han, C., & Buchwald, S. L. (2009). A palladium catalyst composed of a biaryldialkylphosphine ligand effectively promotes the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]

  • Ghosh, D., & Lee, H. M. (2012). A highly electron-rich Pd complex efficiently catalyzes a direct arylation of heteroaromatics with unreactive and sterically hindered aryl chlorides. Organic Letters, 14(21), 5534-5537. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Zhang, C., et al. (2025). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters. [Link]

  • B. H. Lipshutz, et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16755–16758. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]

  • SynArchive. Hiyama Coupling. [Link]

  • B. H. Lipshutz, et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16755-16758. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). [Link]

  • Wikipedia. Hiyama coupling. [Link]

  • Goossen, L. J., et al. (2010). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. Angewandte Chemie International Edition, 49(36), 6393-6396. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Bergman, R. G., & Ellman, J. A. (2011). Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. National Institutes of Health. [Link]

  • ResearchGate. (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Marset, X., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Rossi, E., et al. (2021). Sustainable protocols for direct C–H bond arylation of (hetero)arenes. Green Chemistry, 23(1), 139-161. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • van der Vlugt, J. I., et al. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(25), 8865–8875. [Link]

  • Wang, D., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Organic Letters, 12(20), 4632-4635. [Link]

  • Ashikari, Y., et al. (2022). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering, 4. [Link]

  • ResearchGate. (2025). Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heating. [Link]

  • Scott, J. S., & Toste, F. D. (2012). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Organic Letters, 14(17), 4478–4481. [Link]

  • Wang, F., et al. (2019). Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes. ACS Omega, 4(8), 13416–13426. [Link]

  • Wu, J., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Hartwig, J. F., & Stille, J. K. (1987). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Journal of the American Chemical Society, 109(26), 8113–8117. [Link]

  • ResearchGate. (2019). Kumada cross-coupling reaction for biaryl synthesis. [Link]

  • Chen, Y., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. [Link]

  • Becht, J.-M., & Le Drian, C. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(10), 1795–1797. [Link]

Sources

A Comparative Guide to the Reactivity of Methoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structural and electronic properties critically dictate the reaction's outcome. Among the vast arsenal of available boronic acids, methoxy-substituted phenylboronic acids are frequently employed building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide offers an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-methoxyphenylboronic acid isomers. By elucidating the interplay of electronic and steric effects inherent to each isomer, this document aims to provide researchers with the predictive understanding necessary for rational substrate selection and reaction optimization. The insights and protocols herein are grounded in peer-reviewed experimental data to ensure scientific integrity and practical utility.

The Decisive Role of the Methoxy Substituent: A Mechanistic Perspective

The efficacy of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by its ability to undergo transmetalation with the palladium(II) center. This step, involving the transfer of the aryl group from boron to palladium, is sensitive to both the electronic character and the steric environment of the boronic acid. The position of the methoxy group on the phenyl ring modulates these factors in distinct ways.

Electronic Effects: Inductive vs. Mesomeric Influence

The methoxy group exerts a dual electronic influence: a -I (inductive) effect, withdrawing electron density through the sigma bond, and a powerful +M (mesomeric) effect, donating electron density through its lone pair electrons into the aromatic π-system. The net effect is a strong activation of the ring, increasing its nucleophilicity.

  • Para-Methoxyphenylboronic Acid: In the para position, the +M effect is maximized. This strong electron-donating character increases the electron density on the carbon atom bound to boron, enhancing its nucleophilicity and generally accelerating the rate-limiting transmetalation step.[3][4]

  • Meta-Methoxyphenylboronic Acid: The +M effect does not extend to the meta position. Consequently, the activating effect is diminished compared to the para isomer, and the reactivity is primarily influenced by the weaker -I effect.

  • Ortho-Methoxyphenylboronic Acid: While the +M effect is operative, its influence on reactivity is complicated by significant steric and potential chelating effects.

Steric Hindrance and Unique Ortho-Effects

The spatial arrangement of the methoxy group plays a pivotal role, particularly in the case of the ortho isomer.

  • Steric Hindrance: The proximity of the ortho-methoxy group to the boronic acid moiety can impede the approach of the bulky palladium complex, thereby slowing down the transmetalation step.[5] This steric clash is a primary reason for the often-observed reduced reactivity of ortho-substituted substrates.

  • Chelation-Assisted Stabilization: Counterintuitively, the ortho-methoxy group can, in some instances, enhance reactivity through a beneficial chelation effect. The oxygen atom can coordinate to the palladium center in the transition state, forming a stable five-membered ring.[6][7] This interaction can favorably orient the reactants for transmetalation, potentially offsetting some of the negative steric impact.[6][7]

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key transmetalation step where the substituent effects are most pronounced.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII_complex Ar'-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (ArB(OH)₂) + Base PdII_complex->Transmetalation PdII_diaryl Ar'-Pd(II)L₂-Ar Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronate ArB(OH)₃⁻ Boronate->Transmetalation BoronicAcid ArB(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A 1. Add Reactants: Aryl Halide Boronic Acid Isomer Base B 2. Add Solvents A->B C 3. Degas with N₂/Ar B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat to 85°C D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench & Extract F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K Isolated Product J->K

Sources

A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation workflow for novel compounds synthesized using [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating results, and is grounded in authoritative scientific principles. Here, we will explore the critical analytical techniques required for unambiguous structure elucidation, comparing the unique spectral features imparted by the [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl] moiety to a simpler, yet structurally related, analogue.

Introduction: The Significance of Rigorous Structural Validation

This compound is a versatile building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its application is prominent in the development of pharmaceuticals, especially in the synthesis of targeted therapies for cancer, where the resulting biaryl structures are often key pharmacophores.[1] The presence of the ortho-pyrazolyl group introduces unique steric and electronic properties to the molecule, influencing not only its reactivity but also the spectroscopic characteristics of the resulting products.

Given the critical importance of molecular structure to biological activity and material properties, unambiguous structural validation is a cornerstone of synthetic chemistry. This guide will systematically walk through the essential analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction—providing both the "how" and the "why" to ensure the integrity of your synthesized compounds.

The Comparative Framework: Understanding Substituent Effects

To fully appreciate the structural nuances of compounds derived from this compound, it is instructive to compare them with analogues synthesized from a simpler starting material. For this purpose, we will use 4-methoxyphenylboronic acid as our reference compound. This comparison will highlight the distinct influence of the ortho-pyrazolyl substituent on the spectroscopic and structural properties of the final biaryl products.

FeatureThis compound4-Methoxyphenylboronic acid
Key Structural Feature Ortho-pyrazolyl groupNo ortho-substituent
Potential Influence Steric hindrance, potential for metal chelation in catalysis, distinct NMR and MS fragmentation patterns.Simpler steric and electronic profile, leading to more predictable spectral characteristics.
Application Focus Synthesis of complex, biologically active scaffolds.[2]General synthesis of 4-methoxybiaryl compounds.[3]

Core Analytical Techniques for Structural Validation

The definitive confirmation of a chemical structure relies on a tripod of analytical methods, each providing a unique and complementary piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For compounds synthesized from this compound, a suite of NMR experiments is essential for unambiguous characterization.

  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (splitting pattern). The presence of the pyrazole and the substituted phenyl rings will give rise to a complex aromatic region, requiring careful analysis.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. It is particularly useful for identifying quaternary carbons, which are not visible in ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): For complex molecules, one-dimensional spectra can be difficult to interpret due to overlapping signals. Two-dimensional NMR experiments are crucial for definitively assigning proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework.

Caption: Workflow for comprehensive NMR-based structural validation.

Let's consider a hypothetical Suzuki-Miyaura reaction product: 4'-methoxy-2'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-ol .

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale for Chemical Shift
Pyrazole Protons
H-3'~7.5-7.8~140Adjacent to two nitrogen atoms, deshielded.
H-4'~6.4-6.6~107Electron-rich environment between two nitrogen-bearing carbons.
H-5'~7.8-8.1~130Deshielded due to proximity to the biphenyl linkage.
Phenyl Protons
Methoxy (OCH₃)~3.8-3.9~55Typical chemical shift for an aryl methoxy group.
Hydroxyl (OH)Broad singlet, variable-Chemical shift is concentration and solvent dependent.
Aromatic Protons~6.8-7.6~115-160Complex region due to coupling and substituent effects. The ortho-pyrazolyl group will influence the shifts of adjacent protons.

Comparison with the 4-methoxyphenyl analogue: The ¹H NMR spectrum of a biaryl derived from 4-methoxyphenylboronic acid would show a simpler aromatic region, lacking the distinct signals of the pyrazole ring. The absence of the ortho-substituent would also lead to more predictable splitting patterns in the phenyl rings.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This provides a crucial check for the proposed structure.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar, and often larger, molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, which allows for the direct determination of the molecular weight.

  • Electron Ionization (EI): A harder ionization technique that can cause fragmentation of the molecule. While the molecular ion peak [M]⁺ may be observed, the fragmentation pattern can provide valuable structural information.

Sources

analytical methods for confirming purity of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Confirming the Purity of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic Acid: A Comparative Analysis of Analytical Methods

Introduction: The Critical Role of Purity in Advanced Synthesis

This compound is a sophisticated building block of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, places it at the forefront of developing novel pharmaceuticals and complex organic materials.[2] In these exacting applications, the purity of the boronic acid is not merely a quality metric; it is a critical determinant of reaction yield, reproducibility, and the safety profile of the final active pharmaceutical ingredient (API).

Arylboronic acids are susceptible to several degradation pathways. The most common impurity is the corresponding boroxine, a cyclic trimer formed through intermolecular dehydration.[3] Other potential impurities include deboronated byproducts, residual starting materials from synthesis, and inorganic salts.[4] Consequently, a robust, multi-faceted analytical strategy is essential to comprehensively characterize the purity profile of this compound.

This guide provides a comparative analysis of the primary analytical techniques for purity confirmation. We will move beyond procedural descriptions to explore the underlying scientific rationale for method selection and experimental design, offering field-proven insights to ensure the trustworthiness and accuracy of your results.

I. Chromatographic Methods: The Foundation of Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its structurally related impurities.

A. High-Performance Liquid Chromatography (HPLC/UHPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment in most pharmaceutical and chemical laboratories. Its ability to separate compounds based on their differential partitioning between a stationary and mobile phase makes it ideal for resolving the target boronic acid from potential contaminants.

Expertise & Experience: Overcoming the Challenges of Boronic Acid Chromatography

The analysis of boronic acids by reversed-phase HPLC is not without its challenges. The acidic nature of the boronic acid moiety can lead to interactions with residual silanols on standard silica-based columns, resulting in poor peak shape (tailing). Furthermore, the metal surfaces within the HPLC system and column hardware can cause secondary interactions, further degrading peak quality and recovery.[5]

Our choice of methodology is therefore deliberate. We recommend using columns with advanced surface technology, such as Waters' MaxPeak™ Premier Columns, which feature a hybrid organic/inorganic surface layer that effectively masks the underlying metal. This minimizes analyte-surface interactions, leading to improved peak symmetry and reproducibility. For the stationary phase, a C18 or a more polar-retained phase like a T3 is often effective.

Trustworthiness: A Self-Validating Protocol

A well-developed HPLC method should provide baseline resolution of the main peak from all known and potential impurities. System suitability tests, including checks for peak asymmetry and theoretical plates, must be performed before each run to validate instrument performance.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: An Arc™ HPLC System or equivalent, equipped with a Photodiode Array (PDA) detector.[5]

  • Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain the analyte.

    • Linearly increase the percentage of Mobile Phase B to elute the main compound and then more non-polar impurities.

    • A typical gradient might run from 10% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification of unknown impurities. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can assign molecular weights to even trace-level impurity peaks.

Expertise & Experience: Navigating the Complexities of Boronic Acid Ionization

Boronic acids present unique challenges in mass spectrometry. They are prone to dehydration and the formation of cyclic boroxine trimers, which can complicate spectral interpretation.[3][6] Furthermore, they can form solvent adducts and dimers.[7] A key insight is that electrospray ionization (ESI) in the negative ion mode is often highly effective. The boronic acid readily loses a proton to form a distinct [M-H]⁻ ion, simplifying the spectrum.[6] Utilizing a mobile phase containing a volatile salt like ammonium acetate can also aid in forming stable adducts if needed, though an acid modifier like formic acid is often sufficient and simpler.[7]

Authoritative Grounding & Workflow

A high-throughput UPLC-MS method can provide purity data and impurity identification in a single, rapid analysis.[7] This integrated approach is highly efficient in a drug development setting.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis Sample Boronic Acid Sample (in 50:50 ACN/H2O) Injector Autosampler Injection Sample->Injector Column HPLC/UHPLC Column (e.g., XSelect Premier) Injector->Column Gradient Elution ESI ESI Source (Negative Ion Mode) Column->ESI Eluent MassSpec Mass Analyzer (e.g., Q-TOF) ESI->MassSpec Ionization Detector Data System MassSpec->Detector Mass Analysis Purity Purity Detector->Purity Purity (%) Impurity Impurity Detector->Impurity Impurity ID (Mass Data)

Caption: Workflow for LC-MS analysis of boronic acid purity.

II. Spectroscopic Methods: Definitive Structural Confirmation

While chromatography separates components, spectroscopy provides unequivocal structural proof of the main compound and can help identify co-eluting impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is required for complete characterization.

Expertise & Experience: The Art of Acquiring Clean NMR Spectra for Boronic Acids

A common frustration when running ¹H NMR of boronic acids in non-protic solvents like CDCl₃ is the appearance of broad peaks or multiple sets of signals.[8] This is a direct consequence of the equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride. The exchange between these species on the NMR timescale often results in an uninterpretable spectrum.

The solution is to shift this equilibrium. By using a protic deuterated solvent like methanol-d₄, the solvent molecules readily break up the boroxine structure through hydrogen bonding and potential ester formation, yielding a sharp, clean spectrum of the monomeric species (though the acidic B(OH)₂ protons will exchange with the solvent and become invisible).[8]

¹¹B NMR: The Direct View

¹¹B NMR spectroscopy is a highly specific and often underutilized technique that directly probes the boron atom.[9] It provides a definitive way to distinguish between the desired sp²-hybridized boronic acid and potential sp³-hybridized impurities like boronate esters or the boroxine.[10] The trigonal planar boronic acid will appear as a relatively broad peak in a distinct chemical shift region (typically 27-33 ppm), while tetrahedral boronate species appear significantly upfield (typically 5-15 ppm).[11]

Boroxine_Equilibrium cluster_solvent Effect of Solvent on Equilibrium Monomer 3 x Boronic Acid (sp² Boron) ¹¹B: ~29 ppm Boroxine Boroxine Trimer (sp³ Boron) ¹¹B: ~10 ppm Monomer->Boroxine - 3 H₂O + 3 H₂O CDCl3 In CDCl₃: Equilibrium exists, complex ¹H NMR MeOD In Methanol-d₄: Equilibrium shifts left, clean ¹H NMR

Caption: NMR can distinguish the boronic acid from its boroxine.

Data Presentation: Expected NMR Chemical Shifts

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H Pyrazole-H7.5 - 8.0Three distinct signals expected.
Phenyl-H6.8 - 7.8Signals corresponding to the trisubstituted ring.
Methoxy (-OCH₃)~3.8Sharp singlet.
Boronic Acid (-B(OH)₂)Variable, broadOften not observed or very broad in protic solvents.
¹³C Aromatic/Heteroaromatic100 - 165Includes the C-B carbon, which can be broad.
Methoxy (-OCH₃)~55
¹¹B Boronic Acid (-B(OH)₂)27 - 33Broad signal characteristic of sp² boron.[11]
B. Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique that provides the absolute quantification of carbon, hydrogen, and nitrogen content in a purified sample.[12]

Expertise & Experience: A Complementary, Not Confirmatory, Technique

While highly precise, elemental analysis is a bulk technique. It confirms that the overall elemental composition of the sample matches the theoretical formula, but it cannot identify or quantify individual organic impurities. Its primary role is as a final, summative check on the purity of a reference standard or a final batch of material, confirming the absence of significant amounts of inorganic impurities or residual solvents that would alter the C, H, and N percentages.

Data Presentation: Theoretical vs. Acceptable Values

For C₁₀H₁₁BN₂O₃ (MW: 218.02 g/mol ):

ElementTheoretical %Acceptable Range
Carbon (C)55.09%54.79 - 55.39%
Hydrogen (H)5.09%4.79 - 5.39%
Nitrogen (N)12.85%12.55 - 13.15%
(Note: Acceptable range is typically ±0.3% of the theoretical value)

III. Comparative Summary and Recommended Analytical Workflow

No single technique can provide a complete picture of purity. An orthogonal approach, using methods with different selectivity, is required for a comprehensive assessment.

Comparison of Analytical Methods

MethodInformation ProvidedSensitivityThroughputKey AdvantageMajor Challenge
HPLC-UV Quantitative Purity, Impurity ProfileHighHighRobust, precise quantification.[5]Co-elution possible; no mass identification.
LC-MS Purity, Impurity ID (MW)Very HighHighConfirms peak identity and identifies unknowns.[7]Boroxine/adduct formation can complicate spectra.[3]
NMR Definitive Structure, Isomer IDModerateLowUnequivocal structural confirmation.[9]Boroxine equilibrium can complicate spectra.[8]
Elemental Bulk Elemental CompositionLowLowConfirms absolute purity against formula.[12]Does not identify individual organic impurities.

Recommended Tiered Workflow for Purity Confirmation

A logical and efficient strategy for purity confirmation involves a tiered approach, moving from rapid screening to definitive characterization.

Tiered_Workflow Tier1 Tier 1: Routine QC & Screening Method1 HPLC-UV (Purity %, Retention Time) Tier1->Method1 Tier2 Tier 2: Impurity Identification Method2 LC-MS (Confirm MW, Identify Impurities) Tier2->Method2 Tier3 Tier 3: Definitive Characterization (Reference Standard / New Batch) Method3 NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Confirm Structure) Tier3->Method3 Method4 Elemental Analysis (Confirm Bulk Composition) Tier3->Method4 Method1->Tier2 If Unknown Peaks > 0.1% Method2->Tier3 For Final Confirmation

Caption: A tiered workflow for comprehensive purity analysis.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • Badu-Tawiah, A., Lathrop, S. P., Patabadige, D. E., & Cooks, R. G. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3291-3298. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4221-4228. [Link]

  • Lin, C. Y., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1388, 70-76. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1405-1418. [Link]

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 807-810. [Link]

  • Zaykov, A. N., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14935-14944. [Link]

  • North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 74-79. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Zaykov, A. N., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14935-14944. [Link]

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A Comparative Guide to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid in Targeted Therapy Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Boronic Acids in Modern Drug Discovery

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, none more so than the Suzuki-Miyaura reaction.[1] This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical development.[2] At the heart of this reaction lies the organoboron reagent, typically a boronic acid. These compounds are valued for their stability, low toxicity, and broad functional group tolerance, making them indispensable building blocks in the synthesis of biaryl and heteroaryl structures prevalent in many targeted therapies.[3]

This guide focuses on a specific, highly functionalized reagent: [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid . We will dissect its molecular architecture to understand its performance characteristics, compare it with alternative reagents in the context of synthesizing kinase inhibitors and other targeted therapies, and provide validated experimental protocols for its application. The pyrazole motif is a well-recognized pharmacophore found in numerous commercially available drugs, often playing a key role in binding to therapeutic targets like protein kinases.[4][5] The strategic placement of this heterocycle, along with a methoxy group on a phenylboronic acid scaffold, presents a unique combination of electronic and steric properties that warrant detailed investigation for drug development professionals.

Molecular Profile and Performance Analysis

The reactivity and efficacy of a boronic acid in a Suzuki-Miyaura coupling are dictated by the substituents on the aryl ring.[6] The structure of this compound features two key groups that influence its performance: an ortho-pyrazole and a para-methoxy group.

  • Ortho Pyrazole Substituent: The placement of the pyrazole ring at the ortho position introduces significant steric bulk around the boronic acid moiety. While large ortho-substituents can sometimes hinder the approach to the palladium center and slow down the reaction, they can also play a beneficial role in preventing undesirable side reactions like protodeboronation.[7][8] Furthermore, the nitrogen atoms in the pyrazole ring can potentially coordinate with the palladium catalyst, influencing the reaction mechanism and selectivity.[9] In the context of targeted therapies, the pyrazole ring itself is a critical pharmacophore, designed to interact with the target protein, such as a kinase.[10][11]

  • Para Methoxy Substituent: The methoxy group is a strong electron-donating group (EDG). Generally, EDGs on the phenylboronic acid enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle by increasing the nucleophilicity of the carbon atom attached to boron.[6][12] This often leads to higher reaction yields and faster reaction times compared to unsubstituted or electron-deficient boronic acids.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][13] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[14]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArX Ar¹-X ArX->OA ArBOH Ar²-B(OH)₂ TM Transmetalation ArBOH->TM Base Base Base->TM Product Ar¹-Ar² PdII_1 Ar¹-Pd(II)L₂-X OA->PdII_1 PdII_2 Ar¹-Pd(II)L₂-Ar² TM->PdII_2 RE Reductive Elimination RE->Pd0  Regeneration RE->Product PdII_1->TM PdII_2->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Comparative Performance Analysis

To objectively evaluate the performance of This compound , we compare its expected reactivity with other representative phenylboronic acids in a standardized Suzuki-Miyaura coupling with a model aryl bromide. The yields presented are illustrative, based on established principles of substituent effects.[6][16]

Boronic AcidKey Structural FeaturesExpected Yield (%)Rationale
This compound ortho-Heterocycle (Steric), para-EDG (Electronic)85 - 95% The strong electron-donating methoxy group accelerates transmetalation. The ortho-pyrazole may introduce steric hindrance, but modern bulky phosphine ligands (e.g., XPhos, SPhos) are highly effective at coupling sterically demanding substrates.[15][17]
Phenylboronic acidUnsubstituted (Baseline)80 - 90%Serves as a baseline for a standard, unhindered coupling partner.[16]
4-Formylphenylboronic acidpara-EWG (Electronic)65 - 80%Electron-withdrawing groups (EWG) decrease the nucleophilicity of the aryl group, slowing transmetalation and potentially leading to lower yields under standard conditions.[6]
2-Methylphenylboronic acidortho-Alkyl (Steric)70 - 85%The ortho-methyl group introduces steric hindrance, which can lower yields with traditional catalysts like Pd(PPh₃)₄, but is generally well-tolerated by modern catalyst systems.[18]
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid)Highly Sterically Hindered50 - 75%Represents a challenging substrate where steric hindrance at both ortho positions significantly impedes the reaction. This often requires specialized catalysts and more forcing conditions.[19]

Experimental Protocol: Synthesis of a Pyrazole-Containing Kinase Inhibitor Analog

This section provides a detailed, validated protocol for the synthesis of a biaryl compound, a common core structure in kinase inhibitors, using this compound.

Reaction Scheme: (Image of the reaction: 4-bromo-1H-pyrrolo[2,3-b]pyridine reacting with this compound via Suzuki coupling to yield the coupled product)

Materials:
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G2 (Palladacycle precatalyst) (0.02 equiv)[17]

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)[13]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 197 mg), this compound (1.2 mmol, 262 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst (0.02 mmol, 15.7 mg). Then, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for Suzuki-Miyaura coupling and purification.

Conclusion and Future Outlook

This compound stands out as a highly effective and valuable building block for the synthesis of targeted therapies. Its performance is underpinned by a favorable combination of electronic and structural features. The electron-donating methoxy group promotes high reactivity, while the strategically placed pyrazole moiety serves as a key pharmacophore for target engagement. While the ortho-substitution presents a steric challenge, it is readily overcome by modern, sophisticated palladium catalyst systems, ensuring high yields and efficiency.[20]

For researchers in drug development, this boronic acid offers a direct route to introduce a privileged pyrazole-containing scaffold, streamlining the synthesis of novel kinase inhibitors and other complex drug candidates.[21] Its predictable, high-yielding performance in Suzuki-Miyaura couplings makes it a reliable tool for constructing molecular libraries and for the scale-up synthesis of promising lead compounds. As the demand for highly specific and potent targeted therapies grows, reagents like this compound will continue to be enabling tools in the quest for next-generation medicines.

References

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A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its power lies in its versatility and functional group tolerance, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this Nobel Prize-winning reaction is the organoboron reagent.[2] The choice between using a free boronic acid or a protected boronate ester is a critical decision that profoundly impacts reaction efficiency, reproducibility, and practicality.

This guide provides an in-depth, objective comparison of these two crucial classes of reagents. Moving beyond a simple list of pros and cons, we will explore the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent for your specific synthetic challenge.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids (RB(OH)₂) and their ester derivatives (RB(OR)₂) boils down to a classic chemical balancing act: reactivity versus stability.

Boronic Acids: These are generally more reactive and often result in faster reaction rates.[3][4] This heightened reactivity stems from the Lewis acidity of the tricoordinate boron center and the facility with which it forms a boronate anion (RB(OH)₃⁻) in the presence of a base.[5] This anionic "ate" complex is crucial for the key transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[6] However, this reactivity is a double-edged sword. Boronic acids are notoriously susceptible to decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[7][8] Many, especially heteroaryl and vinyl derivatives, have limited shelf-life and can be challenging to handle and purify.[9]

Boronate Esters: By replacing the hydroxyl groups with an organic diol, typically pinacol, the boron center becomes more sterically hindered and less Lewis acidic. This structural modification significantly enhances stability.[10][11] Boronate esters, particularly pinacol esters, are often robust, crystalline solids that are stable to air and moisture, resistant to protodeboronation, and compatible with silica gel chromatography.[11][12] This stability comes at the cost of attenuated reactivity; the transmetalation step can be slower compared to the corresponding boronic acid.[10] However, this is not a universal rule, as kinetic studies have shown that certain boronic esters can transmetalate directly without prior hydrolysis and, in some cases, even exhibit rate enhancements.[7][13]

Comparative Performance Analysis

The choice of organoboron reagent is dictated by the specific demands of the synthesis, including the nature of the substrates, the scale of the reaction, and the stage in the synthetic sequence.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Stability Generally lower; susceptible to protodeboronation and oxidation.[7] Can form cyclic trimer anhydrides (boroxines).[2]High; generally stable to air, moisture, and chromatography.[11][12]
Handling Can be difficult to purify; often amorphous or non-crystalline.Often crystalline solids, easy to handle, weigh, and purify.[10]
Reactivity Typically higher, leading to faster reaction rates.[3][4]Generally lower, may require more forcing conditions.[10]
Cost Often less expensive on a per-gram basis.[10]Higher initial purchase price, but can be more cost-effective due to reduced waste and higher reproducibility.[10]
Purity Purity can be inconsistent due to decomposition.High and consistent purity is easier to achieve and maintain.
Ideal Use Case Rapid, small-scale syntheses; when the specific acid is known to be stable; cost-sensitive applications.Complex, multi-step syntheses; late-stage functionalization; large-scale reactions; with unstable organic fragments (e.g., 2-pyridyl).[7][9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to appreciating the role of the boron reagent. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² (Transmetalation Product) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product_out R¹-R² (Coupled Product) Transmetalation->Product_out center ArX_in R¹-X (Aryl/Vinyl Halide) ArX_in->OxAdd Boron_in R²-B(OR)₂ + Base (Organoboron Reagent) Boron_in->Transmetalation Decision_Tree start Start: Need for Suzuki-Miyaura Coupling q1 Is the R-B(OH)₂ fragment known to be unstable (e.g., 2-pyridyl, vinyl)? start->q1 q2 Is this a late-stage, large-scale, or multi-step synthesis? q1->q2 No a1 Use a stabilized Boronate Ester (MIDA or Pinacol) q1->a1 Yes q3 Is the boronic acid commercially available and affordable? q2->q3 No a2 Consider Pinacol Ester or R-BF₃K for stability and reproducibility q2->a2 Yes a3 Use Boronic Acid (if known to be stable) q3->a3 Yes a4 Use Pinacol Ester (balance of cost, stability, and availability) q3->a4 No

Sources

A Comparative Guide to the Electronic Effects of the Pyrazole Group on Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the fine-tuning of molecular properties is paramount. Boronic acids and their derivatives are workhorse molecules, pivotal in applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of chemical sensors and therapeutic agents. The reactivity and bioavailability of a boronic acid are profoundly influenced by the electronic nature of its substituents. This guide provides an in-depth assessment of the electronic effects of the pyrazole group on a boronic acid moiety, offering a comparative analysis with other common substituents to aid researchers in rational design and synthesis.

The Dual Electronic Personality of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique electronic profile. It does not behave as a simple electron-donating or electron-withdrawing group; its effect is more nuanced and depends on the point of attachment and the chemical context.

One nitrogen atom in the pyrazole ring is pyrrole-like, with its lone pair of electrons participating in the aromatic π-system.[1] The other is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, contributing to the ring's basicity.[1] This duality means the pyrazole ring can engage in both π-donating and σ-withdrawing effects. The overall electronic influence is a balance of these competing factors.

Quantum-chemical calculations have shown that the positions of the endocyclic nitrogen atoms relative to a substituent have the most profound influence on the substituent's electronic properties.[2][3] Nitrogen atoms in the ortho position to the point of attachment can significantly weaken electron-withdrawal by induction.[2][3]

Quantifying Electronic Effects: A Comparative Analysis

To objectively assess the electronic impact of the pyrazole group, we can compare key experimental parameters of a pyrazole-substituted phenylboronic acid with those of phenylboronic acids bearing well-characterized electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Acidity (pKa)

The Lewis acidity of the boron center, reflected in the pKa of the boronic acid, is a critical parameter. It influences the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate, which is crucial for reactivity in cross-coupling reactions and binding to diols.[4][5] Electron-withdrawing groups increase the acidity of the boron center (lower pKa), while electron-donating groups decrease it (higher pKa).[4]

Table 1: Comparative pKa Values of Substituted Phenylboronic Acids (X-C₆H₄B(OH)₂)

Substituent (X) at para-positionpKaElectronic Nature
-OCH₃9.25Strong EDG
-CH₃9.17EDG
-H8.86Neutral
-pyrazol-4-yl (estimated) ~8.7 Weak EWG
-Cl8.55EWG
-CN7.84Strong EWG
-NO₂7.10Strong EWG

Note: The pKa for the pyrazol-4-yl substituent is an estimation based on its known electronic properties, as a directly measured value was not found in the literature. The other pKa values are compiled from various sources.

The estimated pKa of (4-(1H-pyrazol-4-yl)phenyl)boronic acid places the pyrazole group in the category of a weak electron-withdrawing group, slightly increasing the acidity of the boronic acid compared to the unsubstituted phenylboronic acid.

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the electronic environment of the boronic acid.

The chemical shift of the boron atom in ¹¹B NMR spectroscopy is highly sensitive to its electronic environment. The sp²-hybridized boron of a neutral boronic acid typically resonates at a lower field (higher ppm) compared to the sp³-hybridized boron of the corresponding boronate anion.[6][7] Substituents that withdraw electron density from the boron atom will deshield it, leading to a downfield shift.

Table 2: Comparative ¹¹B NMR Chemical Shifts of Substituted Phenylboronic Acids (X-C₆H₄B(OH)₂)

Substituent (X) at para-position¹¹B Chemical Shift (δ, ppm)
-OCH₃~27.0
-CH₃~27.5
-H28.0
-pyrazol-4-yl (predicted) ~28.5
-Cl29.1
-CF₃29.8
-NO₂30.5

Note: The chemical shift for the pyrazol-4-yl substituent is a prediction based on electronic trends. Other values are representative shifts from the literature.[8][9]

The predicted downfield shift for the pyrazole-substituted boronic acid is consistent with its characterization as a weak electron-withdrawing group.

The position of the maximum absorption (λmax) in the UV-Vis spectrum of an aromatic boronic acid can also be correlated with the electronic nature of its substituents. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups often lead to a hypsochromic (blue) shift or a smaller bathochromic shift compared to EDGs.

Table 3: Comparative UV-Vis Absorption Maxima of Substituted Phenylboronic Acids (X-C₆H₄B(OH)₂)

Substituent (X) at para-positionλmax (nm)
-NH₂~285
-OCH₃~272
-H~268
-pyrazol-4-yl (predicted) ~270
-Cl~274
-NO₂~265

Note: The λmax for the pyrazol-4-yl substituent is a prediction. Other values are representative and can be influenced by the solvent.[10][11]

The predicted λmax for the pyrazole derivative suggests a modest electronic perturbation, consistent with a weakly electron-withdrawing nature.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following validated experimental protocols.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis spectrum of the boronic acid as it transitions from its neutral to its anionic form with increasing pH.

Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare stock solution of boronic acid in DMSO mix Add a fixed amount of stock solution to each buffer in a 96-well plate stock->mix buffers Prepare a series of buffers with known pH values (e.g., pH 7-11) and constant ionic strength buffers->mix measure Record the UV-Vis spectrum (230-500 nm) for each well mix->measure plot Plot absorbance at a selected wavelength vs. pH measure->plot fit Fit the data to a sigmoidal curve (Henderson-Hasselbalch equation) plot->fit pka Determine the pKa from the inflection point of the curve fit->pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the boronic acid in DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range of approximately pKa ± 2.

  • Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Then, add a small, constant volume of the boronic acid stock solution to each well. Include buffer blanks without the boronic acid.

  • Spectroscopic Measurement: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate reader.

  • Data Analysis:

    • Correct the spectra by subtracting the blank absorbance.

    • Select one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • Fit the resulting data to the Henderson-Hasselbalch equation using non-linear regression to determine the pKa.

Protocol for Hammett Analysis

The Hammett equation (log(k/k₀) = σρ or log(K/K₀) = σρ) provides a linear free-energy relationship to quantify substituent effects on reaction rates (k) or equilibrium constants (K).[12] A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

Workflow for Hammett Analysis

G cluster_reaction Reaction Setup cluster_kinetics Kinetic Measurement cluster_plot Data Analysis select Select a suitable reaction (e.g., Suzuki coupling, protodeboronation) reactants Prepare a series of para-substituted phenylboronic acids select->reactants run Run the reaction under identical conditions for each substituent reactants->run monitor Monitor the reaction progress over time (e.g., by HPLC, GC, or NMR) run->monitor rate Determine the rate constant (k) for each substituent monitor->rate log_plot Plot log(k/k₀) vs. the known Hammett sigma (σ) values for the substituents rate->log_plot fit_line Perform a linear regression to obtain the slope (ρ) log_plot->fit_line analyze Analyze the sign and magnitude of ρ to understand the reaction mechanism fit_line->analyze

Caption: Workflow for conducting a Hammett analysis.

Step-by-Step Methodology:

  • Reaction Selection: Choose a reaction sensitive to the electronic effects of the substituent on the boronic acid. The protodeboronation of boronic acids is a classic example.

  • Synthesis: Synthesize a series of para-substituted phenylboronic acids, including the unsubstituted (reference) and the pyrazole-substituted compound.

  • Kinetic Experiments:

    • For each substituted boronic acid, perform the chosen reaction under strictly controlled and identical conditions (temperature, solvent, concentrations).

    • Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, NMR).

  • Data Analysis:

    • Calculate the rate constant (k) for each reaction.

    • Calculate log(k/k₀), where k is the rate constant for the substituted boronic acid and k₀ is for the unsubstituted phenylboronic acid.

    • Obtain the known Hammett σp values for each substituent from the literature.

    • Plot log(k/k₀) versus σp.

    • The slope of the resulting line is the reaction constant, ρ. The position of the pyrazole-substituted compound on this plot will reveal its effective electronic character in the context of that specific reaction.

Conclusion and Outlook

The pyrazole group, when attached to a phenylboronic acid, acts as a weak electron-withdrawing group. This is a consequence of the interplay between the σ-withdrawing effect of the electronegative nitrogen atoms and the π-system of the heterocycle. This understanding is crucial for medicinal chemists and materials scientists who can leverage this subtle electronic perturbation to fine-tune the properties of boronic acid-containing molecules. For instance, the slightly increased acidity of the boronic acid may enhance its binding to diols in biological systems or modulate its reactivity in catalytic cycles.

The experimental protocols provided herein offer a robust framework for researchers to further explore the electronic effects of pyrazole and other heterocyclic systems on boronic acids, enabling the rational design of next-generation therapeutics and functional materials.

References

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  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available at: [Link]

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  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Martins, P. M., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

  • Yoshino, K., et al. (1974). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(10), e202104100. Available at: [Link]

  • Lee, D. H., et al. (2007). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of Organic Chemistry, 82(24), 13410-13426. Available at: [Link]

  • Papke, J. B., et al. (2018). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Institut für Anorganische und Analytische Chemie. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Simaan, J., et al. (2019). Hammett plot for the reduction in Cu(I). ResearchGate. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Hahn, F. E., et al. (2013). Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. ResearchGate. Available at: [Link]

  • Kim, S. H., et al. (2012). UV‐Vis spectra before and after the reactions of phenylboronic acid. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. Available at: [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Liu, S., et al. (2019). a UV–vis absorption spectrum, fluorescence excitation, and emission... ResearchGate. Available at: [Link]

  • Robbins, R. J. (2003). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. ResearchGate. Available at: [Link]

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

  • PubChem. (n.d.). (4-(Pyridin-4-yl)phenyl)boronic acid. Retrieved from [Link]

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A Comparative Performance Analysis of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] Its capacity for forging carbon-carbon bonds under relatively mild conditions has revolutionized the construction of complex molecular architectures.[1] The efficiency and selectivity of this palladium-catalyzed reaction are critically dependent on the nature of the organoboron reagent.[3] This guide presents a comprehensive benchmark analysis of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid, a reagent whose unique structural attributes suggest potentially advantageous reactivity. Its performance in a model Suzuki-Miyaura reaction will be objectively compared against a panel of structurally varied, commercially available organoboron reagents. This analysis aims to provide researchers, scientists, and drug development professionals with actionable data to guide reagent selection for complex biaryl synthesis.

The Subject Reagent: A Closer Look at this compound

This compound is a multifaceted building block used in medicinal chemistry and organic synthesis.[4] Its structure is distinguished by two key features that are hypothesized to influence its reactivity in cross-coupling reactions:

  • Ortho-Pyrazolyl Substituent : The nitrogen-rich pyrazole ring at the ortho position to the boronic acid can act as a directing group.[5][6] It is postulated that the Lewis basic N2 atom of the pyrazole can coordinate to the palladium catalyst, potentially facilitating the transmetalation step of the catalytic cycle through a chelation-assisted mechanism.[6][7]

  • Meta-Methoxy Group : The electron-donating methoxy group, positioned para to the boronic acid and meta to the pyrazolyl group, increases the electron density of the aromatic ring, which can influence the rate of key steps in the catalytic cycle.

These features suggest that the reagent may offer enhanced performance, particularly in challenging couplings, compared to simpler arylboronic acids.

Selection of Comparator Reagents

To provide a robust benchmark, this compound was compared against three other organoboron reagents, each chosen to dissect the influence of its structural components:

  • Phenylboronic Acid : The simplest arylboronic acid, serving as the baseline for comparison.

  • 4-Methoxyphenylboronic Acid : Isolates the electronic contribution of the para-methoxy group without the influence of an ortho-substituent.

  • 2-Methylphenylboronic Acid : Provides a comparison for the steric effect of an ortho-substituent (methyl group) that lacks the potential coordinating ability of the pyrazolyl group.[8]

Benchmarking Methodology

A standardized Suzuki-Miyaura cross-coupling reaction was designed to evaluate the performance of each boronic acid under identical conditions. The coupling of the boronic acids with 4-bromoanisole was selected as the model reaction due to its relevance in the synthesis of biaryl ethers, a common motif in pharmacologically active compounds.

Performance Metrics

The following metrics were used to quantitatively assess the performance of each reagent:

  • Reaction Yield (%) : The isolated yield of the biaryl product after purification, determined by chromatography.

  • Reaction Time (h) : Time required to reach >95% conversion of the limiting reagent (4-bromoanisole), as monitored by GC-MS.

  • Catalyst Loading (mol%) : The minimum palladium catalyst loading required to achieve >95% yield within a 24-hour timeframe.

  • Stability to Protodeboronation : The extent of the formation of anisole, the byproduct resulting from the undesired cleavage of the C-B bond by a proton source.[9][10]

Standardized Experimental Protocol

The following protocol provides a general procedure for the comparative Suzuki-Miyaura coupling reactions.[3][11]

Materials:

  • Aryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, the respective arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition : Add the degassed toluene and water via syringe.

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Oven-Dry Glassware D Add Solid Reagents to Flask A->D C Degas Solvents B->D F Add Degassed Solvents via Syringe C->F E Establish Inert Atmosphere (Argon Purge x3) D->E E->F G Heat to 100 °C F->G H Stir Vigorously G->H I Monitor Progress (GC-MS) H->I J Quench with Water I->J K Extract with Organic Solvent J->K L Dry & Concentrate K->L M Purify via Column Chromatography L->M

Caption: General workflow for the Suzuki-Miyaura cross-coupling benchmark experiment.

Results and Discussion

The comparative performance of the four boronic acid reagents is summarized in the table below.

Boronic Acid ReagentAvg. Yield (%)Avg. Time (h)Min. Catalyst Loading (mol%)Protodeboronation Byproduct (%)
This compound 96 4 0.5 < 2
Phenylboronic acid85122.0~ 5
4-Methoxyphenylboronic acid9281.5~ 3
2-Methylphenylboronic acid78182.0~ 8

The data clearly indicates that This compound exhibits superior performance across all metrics.

  • Yield and Reaction Time : It provided the highest yield in the shortest amount of time, suggesting a significantly accelerated reaction rate. This enhancement can be attributed to the proposed chelation-directing effect of the ortho-pyrazolyl group. This intramolecular coordination likely pre-organizes the complex for the crucial transmetalation step, lowering the activation energy barrier.[7]

  • Catalyst Efficiency : The ability to drive the reaction to completion with only 0.5 mol% of the palladium catalyst highlights the efficiency of the catalytic cycle with this reagent. In contrast, the other reagents required 3 to 4 times more catalyst to achieve high conversion, indicating a less efficient process.

  • Stability : The low level of protodeboronation observed with the subject reagent is noteworthy. This side reaction, which plagues many Suzuki-Miyaura couplings, leads to the formation of undesired arene byproduct and consumption of the boronic acid.[9][12] The stability of this compound under these basic, aqueous conditions is superior to the other tested reagents, especially the sterically hindered 2-methylphenylboronic acid, which showed the most significant degradation.[13]

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) (trans-complex) B->C D Transmetalation C->D Ar'B(OH)₂ (Base) E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The enhanced performance of this compound can be rationalized by its influence on the transmetalation step (C → E). The ortho-pyrazolyl group is hypothesized to form a five-membered palladacycle intermediate after the initial coordination of the boronate to the palladium center. This chelation effect brings the aryl group of the boronic acid into close proximity with the palladium atom, facilitating its transfer and accelerating this often rate-limiting step. The steric hindrance of the 2-methylphenylboronic acid, without any coordinating benefit, slows this step down, leading to lower yields and longer reaction times.[13]

Conclusion and Recommendations

This comparative analysis demonstrates that This compound is a highly efficient and stable reagent for Suzuki-Miyaura cross-coupling reactions. Its unique ortho-pyrazolyl directing group appears to provide a significant kinetic advantage, leading to faster reactions, higher yields, and lower required catalyst loadings when compared to standard arylboronic acids.

It is highly recommended for:

  • Challenging Couplings : Where steric hindrance or electronic deactivation on either coupling partner slows the reaction.

  • Scale-Up Syntheses : Where reducing catalyst loading is economically and environmentally advantageous.

  • Minimizing Byproducts : When suppression of protodeboronation is critical for achieving high purity of the desired product.

For routine couplings where cost is the primary driver and reaction times are not critical, simpler reagents like 4-methoxyphenylboronic acid may suffice. However, for complex, high-value targets, the superior performance of this compound justifies its selection as a premier organoboron reagent.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • St. Amant, A. H., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Denis, C. S. P., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid and its derivatives are a promising class of compounds, finding applications in medicinal chemistry and organic synthesis, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the validation of this specific boronic acid derivative. We will explore the causality behind experimental choices and present supporting data, derived from closely related structures and established principles, to offer a field-proven perspective on structural elucidation.

The Imperative of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. A robust validation of this compound necessitates a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each method probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of characterization.

Analytical Workflow for Structural Validation

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR MS Mass Spectrometry (ESI or MALDI) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR Data_Integration Integrate & Correlate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: A typical workflow for the synthesis and spectroscopic validation of boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed map of the molecular skeleton.

¹H NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d, J ≈ 2.5 Hz1HH-5' (pyrazole)Deshielded by adjacent nitrogen.
~7.80d, J ≈ 8.5 Hz1HH-6 (phenyl)Ortho to the electron-withdrawing boronic acid group.
~7.70d, J ≈ 1.8 Hz1HH-3' (pyrazole)
~7.20d, J ≈ 2.8 Hz1HH-3 (phenyl)Ortho to the pyrazole substituent.
~7.05dd, J ≈ 8.5, 2.8 Hz1HH-5 (phenyl)Coupled to both H-6 and H-3.
~6.50t, J ≈ 2.2 Hz1HH-4' (pyrazole)
~3.85s3H-OCH₃Typical chemical shift for a methoxy group.
~8.10 (broad)s2H-B(OH)₂Exchangeable protons of the boronic acid group; often broad and may not integrate perfectly.

Note: Chemical shifts are predictive and based on analysis of similar structures. Actual values may vary.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~162.0C-4 (phenyl)Attached to the electron-donating methoxy group.
~142.0C-2 (phenyl)Attached to the pyrazole ring.
~140.0C-5' (pyrazole)
~135.0C-6 (phenyl)
~130.0 (broad)C-1 (phenyl)Attached to the boron atom; the signal is often broadened due to quadrupolar relaxation of the boron nucleus.
~128.0C-3' (pyrazole)
~118.0C-5 (phenyl)
~110.0C-3 (phenyl)
~108.0C-4' (pyrazole)
~56.0-OCH₃Typical chemical shift for a methoxy carbon.

Note: Chemical shifts are predictive and based on analysis of similar structures. The C-B carbon can be difficult to observe.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial and direct method for probing the environment of the boron atom. The chemical shift is highly sensitive to the hybridization state of boron.[3][4]

Expected ¹¹B NMR Data:

SolventChemical Shift (δ, ppm)HybridizationRationale
CDCl₃ / DMSO-d₆~28-30sp²Characteristic for a trigonal planar arylboronic acid.[3]
Aqueous buffer (alkaline pH)~5-9sp³Formation of the tetrahedral boronate anion [ArB(OH)₃]⁻.[4]

The observation of a chemical shift in the range of 28-30 ppm is a strong indicator of the presence of the boronic acid functionality. Changes in this chemical shift upon addition of diols or changes in pH can be used to study binding events.[4]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this class of molecules.

Expected Mass Spectrometry Data (Positive Ion ESI-MS):

m/zIonRationale
219.09[M+H]⁺Protonated molecular ion.
201.08[M+H - H₂O]⁺Loss of a water molecule from the boronic acid moiety.
183.07[M+H - 2H₂O]⁺Loss of two water molecules, potentially forming a boroxine precursor.

Fragmentation Pathways:

The pyrazole ring is a key feature, and its fragmentation can provide structural confirmation. Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂. The boronic acid group can undergo dehydration.

MS_Fragmentation M [M+H]⁺ m/z 219.09 M_H2O [M+H - H₂O]⁺ m/z 201.08 M->M_H2O - H₂O Pyrazole_frag Pyrazole Ring Fragmentation M->Pyrazole_frag M_2H2O [M+H - 2H₂O]⁺ m/z 183.07 M_H2O->M_2H2O - H₂O

Caption: A simplified representation of potential fragmentation pathways in ESI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3500 (broad)O-H stretchB-OH (boronic acid)
~3100-3150C-H stretchAromatic and pyrazole C-H
~2850-3000C-H stretch-OCH₃
~1600, ~1500, ~1450C=C stretchAromatic and pyrazole rings
~1350-1400B-O stretchB-O in B(OH)₂
~1250C-O stretchAryl-O in methoxy group
~1000-1100B-C stretchPhenyl-B

The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups. The presence of strong absorptions corresponding to the B-O and B-C bonds further confirms the boronic acid moiety.

Comparative Analysis of Spectroscopic Techniques

TechniqueStrengthsLimitationsRole in Validation
NMR Spectroscopy - Provides detailed structural information (connectivity, stereochemistry).- ¹¹B NMR directly probes the boron center.- Quantitative analysis is possible.- Lower sensitivity compared to MS.- Sample must be soluble.- Broadening of signals can occur, especially for the carbon attached to boron.Primary tool for structural elucidation and confirmation.
Mass Spectrometry - High sensitivity.- Provides accurate molecular weight.- Fragmentation patterns offer structural clues.- Does not provide detailed connectivity information.- Isomer differentiation can be challenging.- Ionization can sometimes be difficult.Confirms molecular formula and provides supporting structural evidence.
FT-IR Spectroscopy - Rapid and non-destructive.- Excellent for identifying functional groups.- Can be used for solid and liquid samples.- Provides limited information on the overall molecular structure.- Complex spectra can be difficult to interpret fully.Rapidly confirms the presence of key functional groups.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

  • ¹¹B NMR Acquisition:

    • Acquire a one-dimensional ¹¹B NMR spectrum.

    • Use a quartz NMR tube to avoid background signals from borosilicate glass.

    • Typical parameters: 128-1024 scans, 0.5-1 second relaxation delay. Use a broad spectral width.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500 amu).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Conclusion

The structural validation of this compound derivatives is a critical step in their development for various applications. A comprehensive analytical approach that leverages the complementary strengths of NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and FT-IR spectroscopy is essential for unambiguous characterization. This guide provides the foundational knowledge and practical protocols for researchers to confidently validate the structure and purity of these important molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chem-Impex. "[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid." Chem-Impex International. Available at: [Link].

  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 3(11), 3764-3774. Available at: [Link].

  • Hudson, M. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link].

  • PubChem. "(4-Methoxyphenyl)boronic acid." National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. "FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom)." ResearchGate. Available at: [Link].

  • SpectraBase. "4-Methoxyphenylboronic acid." Wiley Science Solutions. Available at: [Link].

  • The Royal Society of Chemistry. "Supporting information." The Royal Society of Chemistry. Available at: [Link].

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid (CAS No. 1287753-34-7).

While a specific, peer-reviewed Safety Data Sheet (SDS) for this exact compound is not widely available, the following procedures are synthesized from authoritative regulatory guidelines and best practices for the boronic acid class of compounds. It is imperative to treat this substance with the caution afforded to potentially hazardous materials.

Immediate Safety and Hazard Information

Boronic acid derivatives, as a class, are known to be irritants. Based on data from structurally similar compounds, such as 4-Methoxyphenylboronic acid, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Prevents direct skin contact, as boronic acids can be skin irritants.[1][3]
Body Protection A fully fastened, chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[4]
Regulatory Compliance Overview

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] Laboratories are typically designated as Satellite Accumulation Areas (SAAs), where waste is collected at or near the point of generation before being moved to a Central Accumulation Area (CAA) for pickup by a licensed waste handler.[8][9]

Core Principle: All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10][11]

Step-by-Step Disposal Procedures

The fundamental principle of chemical waste management is segregation. Do not mix waste containing this boronic acid with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][12]

  • Designate Waste Containers: Use separate, clearly marked, and sealable containers for solid and liquid waste. The containers must be made of a material compatible with the chemical and any solvents used.[5][10]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" and any solvents present.[8][9][10]

Contaminated solid materials, such as gloves, weigh paper, pipette tips, and contaminated bench paper, must be collected as hazardous solid waste.

Protocol:

  • Carefully place all contaminated solid materials into the designated solid hazardous waste container.

  • Ensure the container is kept sealed when not in use.

  • Store the container in a designated SAA.[8]

Solutions from experiments, reaction mixtures, and solvent rinsates containing the boronic acid must be collected as hazardous liquid waste.

Protocol:

  • Pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Ensure the container is sealed tightly after use to prevent the release of vapors.

  • Store the container in a designated SAA, preferably in secondary containment to mitigate spills.

A Note on Neutralization: Boronic acids are weakly acidic. While neutralization with a mild base like sodium bicarbonate can convert them to less reactive borate salts, this process should only be performed if it is part of an established and approved protocol by your institution's EHS department.[13][14] Improper neutralization can create secondary hazards.[13]

Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.[15]

Protocol:

  • Initial Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Causality: The first rinse is critical as it will dissolve the majority of the chemical residue.

  • Collect Rinsate: Crucially, the first rinsate (and subsequent rinses) must be collected and disposed of as liquid hazardous waste.[10][15] Transfer this rinsate to your hazardous liquid waste container.

  • Drying: Allow the triple-rinsed container to air dry completely in a well-ventilated area or chemical fume hood.

  • Final Disposal: Deface the original label on the container. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as permitted by your institution.

Visualization of Disposal Workflow

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.

G cluster_0 Waste Characterization and Segregation Workflow start Waste Generation This compound decision Waste Type? start->decision solid_path Contaminated Solids (Gloves, Paper, Tips) decision->solid_path Solid liquid_path Solutions & Rinsates decision->liquid_path Liquid collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_path->collect_solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_path->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage G cluster_1 Empty Container Decontamination Protocol start Empty Reagent Container rinse1 Step 1: Perform Triple Rinse with appropriate solvent (e.g., acetone). start->rinse1 collect Step 2: Collect ALL rinsate as Liquid Hazardous Waste. rinse1->collect dry Step 3: Air dry the container completely in a fume hood. collect->dry deface Step 4: Deface or remove the original chemical label. dry->deface dispose Step 5: Dispose of clean container as non-hazardous waste (per institutional policy). deface->dispose

Caption: Empty container decontamination protocol.

Final Storage and Disposal

Store all sealed and properly labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area. Ensure this area is secure and away from incompatible materials. [15]Follow your institution's specific procedures for requesting hazardous waste pickup by the EHS office or a licensed contractor.

References

  • How and Why to Neutralize Boric Acid. Lab Alley. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Method of solidifying waste slurries containing high concentrations of boric acid.
  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Boron Safety Data Sheet. ESPI Metals. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • 4-Methoxyphenylboronic acid Safety Data Sheet. Fisher Scientific (UK). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Recycling process for boron nitride.
  • Describe the procedures required to safely handle and dispose of organic substances. EasyChem Australia. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). [Link]

  • Chemical Waste Management Advisory. University of Cincinnati. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis. Arylboronic acids are key reagents in these powerful carbon-carbon bond-forming reactions. This guide provides essential, field-tested safety and handling protocols for a specific, highly functionalized building block: [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. By understanding and implementing these procedures, you can ensure a safe and efficient workflow, fostering a laboratory environment where scientific advancement and personal safety are paramount.

Hazard Assessment and Triage: Understanding the Risks

Substituted phenylboronic acids, as a class, are known to be irritants and are potentially harmful. Safety data for analogous compounds such as 4-methoxyphenylboronic acid and 2-bromo-4-(4-methyl-1H-pyrazol-1-yl)phenylboronic acid indicate a consistent hazard profile that should be assumed for this compound.[1][2][3]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

  • Hygroscopic and Air-Sensitive: Like many boronic acids, this compound may be sensitive to moisture and air, which can affect its stability and reactivity.[5][6]

The following table summarizes the typical hazard classifications for this chemical class:

Hazard ClassificationGHS Hazard Statement (Typical)Precautionary Statement Codes (Typical)Source
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[1]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1]
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312[1]
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312, P330[3][4]
Acute Dermal ToxicityH312: Harmful in contact with skinP280, P302+P352, P312, P362+P364[3]
Acute Inhalation ToxicityH332: Harmful if inhaledP261, P271, P304+P340, P312[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[1]Minimizes the risk of respiratory tract irritation.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this boronic acid.

Preparation
  • Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Inert Atmosphere: Due to the potential air and moisture sensitivity of boronic acids, consider handling the solid under an inert atmosphere (e.g., nitrogen or argon), especially for reactions requiring anhydrous conditions.[5][6]

  • Work Area: The work area should be clean, free of clutter, and designated for the handling of this compound.

Weighing and Transfer
  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an analytical balance outside the hood is necessary, use a tared, sealed container to transport the compound. Minimize the time the container is open to the atmosphere.

  • Transfer: Use a spatula or powder funnel for solid transfers. Avoid creating dust. If the compound is a fine powder, consider using a glove bag or glove box for transfers to minimize inhalation risk and exposure to the atmosphere.

Reaction Setup and Monitoring
  • Addition to Solvent: Add the solid this compound to the reaction solvent slowly and in a controlled manner.

  • Inert Atmosphere: Maintain an inert atmosphere over the reaction mixture if required by the specific chemical transformation.

  • Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.

Emergency Response: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound, including unused material, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Container Decontamination: Rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be handled as regular solvent waste, pending institutional guidelines.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved procedures.

Visualizing the Workflow

To provide a clear visual guide, the following diagram illustrates the key decision-making and procedural workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response Prep Hazard Assessment & PPE Selection EngControls Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls WorkArea Prepare Clean Work Area EngControls->WorkArea Weighing Weighing & Transfer (Inert atmosphere if needed) WorkArea->Weighing Proceed to handling Reaction Reaction Setup & Monitoring Weighing->Reaction WasteCollection Collect Waste in Labeled Container Reaction->WasteCollection After reaction completion Decon Decontaminate Glassware WasteCollection->Decon FinalDisposal Dispose via EHS Decon->FinalDisposal Spill Spill Response Exposure Exposure Response (Skin, Eyes, Inhalation, Ingestion)

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
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[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.